113-O16B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C73H143N3O8S8 |
|---|---|
Poids moléculaire |
1447.5 g/mol |
Nom IUPAC |
2-(dodecyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate |
InChI |
InChI=1S/C73H143N3O8S8/c1-6-10-14-18-22-26-30-34-38-42-62-85-89-66-58-81-70(77)46-50-75(51-47-71(78)82-59-67-90-86-63-43-39-35-31-27-23-19-15-11-7-2)56-54-74(5)55-57-76(52-48-72(79)83-60-68-91-87-64-44-40-36-32-28-24-20-16-12-8-3)53-49-73(80)84-61-69-92-88-65-45-41-37-33-29-25-21-17-13-9-4/h6-69H2,1-5H3 |
Clé InChI |
OYTFZJQQEBSHCV-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Pivotal Role of Bioreducible Disulfide Bonds in 113-O Series Lipids for Targeted mRNA Delivery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The advent of mRNA-based therapeutics and vaccines has underscored the critical need for sophisticated delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for in vivo mRNA delivery, prized for their ability to protect the fragile mRNA molecule and facilitate its entry into target cells.[1][2] A key challenge in LNP design is ensuring the efficient release of the mRNA cargo from the endosome into the cytoplasm, a process known as endosomal escape.[3][4] To address this, a new generation of ionizable lipids incorporating bioreducible disulfide bonds has been developed.[5][6] These bonds are stable in the extracellular environment but are readily cleaved in the reductive milieu of the cell's interior, triggering the disassembly of the LNP and the release of its mRNA payload.
This technical guide focuses on the role of disulfide bonds in the "113-O" series of ionizable lipids, with a particular focus on providing the available data for the well-characterized lipid 113-O12B . It is important to note that while the topic specifies 113-O16B , a disulfide bond-containing ionizable cationic lipidoid, the primary scientific literature and available data prominently feature the closely related 113-O12B .[7][8] The pivotal study in this area, Chen et al. (2022) in Proceedings of the National Academy of Sciences, which is cited as a reference for both compounds, details the properties and efficacy of 113-O12B for lymph node-targeted mRNA delivery.[8][9][10] Therefore, this guide will utilize the comprehensive data on 113-O12B as a representative of the 113-O series of disulfide-containing lipids to illustrate the core principles of their function in mRNA delivery.
The Mechanism of Action: Disulfide Bonds as a Key to Endosomal Escape
The incorporation of disulfide bonds into the lipid structure of LNPs provides a built-in "off-switch" that is activated by the intracellular environment. The general mechanism is as follows:
-
Systemic Circulation and Cellular Uptake: Following administration, the LNPs circulate and are taken up by target cells through endocytosis.
-
Endosomal Entrapment: The LNPs are enclosed within endosomes, which mature and become increasingly acidic.
-
Reductive Cleavage: The high concentration of reducing agents, such as glutathione, within the endosome and cytoplasm cleaves the disulfide bonds in the 113-O series lipids.
-
LNP Destabilization and mRNA Release: The cleavage of the disulfide bonds alters the structure of the lipid, leading to the destabilization and disassembly of the LNP. This facilitates the release of the mRNA cargo from the endosome into the cytoplasm.
-
Protein Translation: Once in the cytoplasm, the mRNA is translated by the cellular machinery to produce the protein of interest.
This redox-responsive mechanism is a promising strategy for enhancing the efficiency of mRNA delivery by overcoming the endosomal escape barrier.[11]
Quantitative Data for 113-O12B Lipid Nanoparticles
The following table summarizes the key quantitative data for LNPs formulated with the disulfide bond-containing lipid 113-O12B, as reported in the literature. This data is compared to LNPs formulated with ALC-0315, a well-established ionizable lipid used in the Pfizer-BioNTech COVID-19 vaccine.
| Parameter | 113-O12B LNP | ALC-0315 LNP | Reference |
| Physicochemical Properties | |||
| Mean Particle Size (nm) | ~90 | ~90 | Chen et al., 2022 |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | Chen et al., 2022 |
| Encapsulation Efficiency (%) | > 95% | > 95% | Chen et al., 2022 |
| In Vivo Performance (Subcutaneous Injection) | |||
| Luciferase Expression in Liver | Significantly Reduced | High | [9] |
| Luciferase Expression in Lymph Nodes | High | Low | [9] |
Experimental Protocols
This section provides an overview of the methodologies used in the development and evaluation of 113-O series LNPs, based on published protocols.
Synthesis of 113-O Series Lipids
The bioreducible lipids are synthesized via a Michael addition reaction between an amine and an acrylate (B77674) or acrylamide (B121943) that features a disulfide bond.[12] The general structure consists of a central amine core, and lipid tails containing disulfide linkages.[12]
Lipid Nanoparticle Formulation
LNPs are typically formulated by mixing an organic phase containing the lipids with an aqueous phase containing the mRNA. A common method is microfluidic mixing, which allows for precise control over particle size and polydispersity.[1]
-
Lipid Composition: A standard four-component lipid mixture is used, comprising:
-
Ionizable Cationic Lipid (e.g., 113-O12B)
-
Helper Phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
-
Cholesterol
-
PEGylated Lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG 2000)
-
-
Molar Ratios: The precise molar ratios of these components are optimized to achieve the desired particle characteristics and biological activity. For example, a common starting point is a molar ratio of 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).
-
Procedure:
-
The lipid components are dissolved in ethanol (B145695) to form the organic phase.
-
The mRNA is dissolved in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).
-
The organic and aqueous phases are mixed using a microfluidic device.
-
The resulting LNP solution is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH.
-
In Vivo Evaluation of mRNA Delivery
The efficacy of mRNA delivery is often assessed in animal models using reporter genes, such as firefly luciferase.
-
Animal Model: C57BL/6 mice are commonly used.
-
Administration: LNPs encapsulating luciferase-encoding mRNA are administered via a relevant route, such as subcutaneous or intramuscular injection.
-
Bioluminescence Imaging: At various time points post-injection, mice are anesthetized and injected with a luciferin (B1168401) substrate. The resulting bioluminescence is measured using an in vivo imaging system (IVIS). The intensity of the light signal corresponds to the level of protein expression from the delivered mRNA.
-
Biodistribution: Following imaging, organs of interest (e.g., liver, spleen, lymph nodes) can be harvested to quantify luciferase activity or mRNA levels, providing a detailed biodistribution profile.
Conclusion
The incorporation of bioreducible disulfide bonds into ionizable lipids, as exemplified by the 113-O series, represents a significant advancement in LNP technology for mRNA delivery. The available data for 113-O12B demonstrates the potential of this strategy to not only enhance endosomal escape but also to tailor the biodistribution of mRNA therapeutics, such as directing them to the lymph nodes for vaccine applications.[9] This targeted delivery, facilitated by the specific chemical properties of the disulfide-containing lipids, opens up new avenues for the development of more potent and safer mRNA-based medicines. Further research into lipids like this compound and other members of this class will undoubtedly continue to refine our ability to control the fate and function of mRNA in vivo.
References
- 1. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. Endosomal Escape of Lipid Nanoparticles: A Perspective on the Literature Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vivo demonstration of enhanced mRNA delivery by cyclic disulfide-containing lipid nanoparticles for facilitating endosomal escape - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo demonstration of enhanced mRNA delivery by cyclic disulfide-containing lipid nanoparticles for facilitating endosomal escape - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. 113-O12B-Lipid Nanoparticles (Targeted to Lymph Nodes) - CD Bioparticles [cd-bioparticles.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fast and Efficient CRISPR/Cas9 Genome Editing In Vivo Enabled by Bioreducible Lipid and Messenger RNA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Biodegradability of 113-O16B LNPs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The ionizable lipid 113-O16B is a key component in the formulation of lipid nanoparticles (LNPs) for the delivery of mRNA therapeutics. Its chemical structure, which incorporates disulfide bonds, suggests a mechanism of biodegradability predicated on bioreduction within the intracellular environment. This is a critical design feature aimed at enhancing the safety profile of LNP-based therapies by preventing lipid accumulation and associated toxicities. While direct quantitative data on the in vivo degradation, clearance, and metabolism of this compound are not extensively available in peer-reviewed literature, this guide synthesizes the current understanding of its putative biodegradable nature based on its structure and data from closely related disulfide-containing lipids. Furthermore, this document provides detailed experimental protocols and workflows for researchers to investigate the biodegradability of this compound LNPs, thereby enabling the generation of crucial data for preclinical and clinical development.
Introduction to this compound and the Rationale for Biodegradability
This compound is an ionizable cationic lipidoid designed for the formulation of LNPs to encapsulate and deliver mRNA payloads.[1][2] A defining characteristic of this compound is the presence of disulfide bonds within its structure.[1][2] This feature is intentionally engineered to confer biodegradability to the lipid component of the LNP. The rationale for incorporating biodegradable lipids into LNP formulations is to mitigate the potential for lipid accumulation in tissues following administration, which can lead to adverse effects. Non-biodegradable cationic lipids have been associated with cellular toxicity, and thus, designing lipids that can be broken down into smaller, readily cleared components is a key strategy for improving the safety and tolerability of LNP-based medicines.
Proposed Biodegradation Pathway of this compound LNPs
The biodegradability of this compound is presumed to be mediated by the reduction of its disulfide bonds within the reductive intracellular environment. The primary cellular reducing agent responsible for this cleavage is glutathione (B108866) (GSH), a tripeptide that is maintained at high concentrations within the cytoplasm.
The proposed degradation pathway is as follows:
-
Cellular Uptake: this compound LNPs are taken up by target cells, typically via endocytosis.
-
Endosomal Escape: The ionizable nature of this compound facilitates the release of the mRNA payload from the endosome into the cytoplasm.
-
Bioreduction: Once in the cytoplasm, the disulfide bonds of the this compound lipid are exposed to the high intracellular concentration of glutathione.
-
Disulfide Cleavage: Glutathione, in its reduced form (GSH), attacks the disulfide bonds, leading to their cleavage and the formation of two thiol groups. This process results in the breakdown of the this compound lipid into smaller, more hydrophilic molecules.
-
Metabolism and Clearance: The resulting degradation products are expected to be further metabolized and cleared from the cell and the body through normal physiological pathways.
This bioreducible design is a key feature of a new generation of ionizable lipids aimed at improving the safety profile of LNP delivery systems.
Quantitative Data on Biodegradability
As of the latest literature review, specific quantitative data on the in vivo clearance rates, degradation kinetics, and metabolite identification for this compound are not publicly available. Research on the closely related lipid 113-O12B has focused on its biodistribution and efficacy in lymph node targeting for vaccine applications, rather than its degradation profile.[3][4][5][6] However, studies on other disulfide-containing lipids provide a strong basis for the expected biodegradable nature of this compound. For instance, LNPs formulated with the bioreducible lipid "1-O16B" have demonstrated glutathione-triggered release of their siRNA payload, confirming the susceptibility of the "O16B" lipid tail to reductive cleavage.
To facilitate future research and data comparison, the following table outlines the key parameters that should be quantified to characterize the biodegradability of this compound LNPs.
| Parameter | Description | Recommended Assay(s) |
| In Vitro Degradation Half-life | The time required for 50% of the this compound in an LNP formulation to be degraded in the presence of a reducing agent (e.g., glutathione). | HPLC, LC-MS/MS |
| Intracellular Degradation Rate | The rate of this compound degradation within target cells. | Pulse-chase experiments with radiolabeled this compound followed by LC-MS/MS analysis. |
| Plasma Half-life (t½) | The time it takes for the concentration of this compound LNPs to decrease by half in the bloodstream. | In vivo imaging of fluorescently labeled LNPs, LC-MS/MS analysis of plasma samples. |
| Tissue Clearance | The rate at which this compound and its metabolites are eliminated from key organs (e.g., liver, spleen). | Biodistribution studies using radiolabeled or fluorescently labeled this compound LNPs. |
| Major Metabolites | Identification and quantification of the primary degradation products of this compound. | LC-HRAM MS, MS/MS |
| Excretion Profile | The route and extent of excretion of this compound-derived components (e.g., in urine and feces). | Mass balance studies using radiolabeled this compound. |
Detailed Experimental Protocols
The following protocols are provided as a guide for researchers to investigate the biodegradability of this compound LNPs. These are generalized methods that should be optimized for specific experimental conditions.
In Vitro LNP Degradation Assay using Gel Electrophoresis
This assay qualitatively assesses the degradation of LNPs and the release of their nucleic acid payload in response to a reducing agent.
Principle: Intact LNPs protect the encapsulated mRNA from degradation and retard its migration in an agarose (B213101) gel. Upon cleavage of the disulfide bonds in this compound by a reducing agent like glutathione (GSH), the LNP structure is destabilized, leading to the release of mRNA, which will then migrate through the gel.
Materials:
-
This compound LNPs encapsulating a known size of mRNA
-
Glutathione (GSH) solution (e.g., 1 M stock in water, pH adjusted to ~7)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Nucleic acid stain (e.g., SYBR Green II)
-
Gel loading dye
-
RNase-free water
Procedure:
-
Prepare a 1% agarose gel in 1x TAE buffer containing a nucleic acid stain.
-
In separate RNase-free microcentrifuge tubes, incubate a fixed amount of this compound LNPs with varying concentrations of GSH (e.g., 0 mM, 1 mM, 5 mM, 10 mM) in PBS at 37°C for a defined period (e.g., 1, 4, 24 hours).
-
As controls, include a sample of free mRNA and a sample of LNPs without GSH.
-
After incubation, add gel loading dye to each sample.
-
Load the samples into the wells of the agarose gel.
-
Perform electrophoresis at a constant voltage until the dye front has migrated sufficiently.
-
Visualize the gel under a UV transilluminator.
Expected Results: A band corresponding to free mRNA should be visible in the lanes with LNPs treated with sufficient concentrations of GSH, indicating mRNA release due to LNP degradation. The intensity of this band is expected to increase with higher GSH concentrations and longer incubation times. The lane with untreated LNPs should show minimal or no migration of mRNA.
Quantification of Intracellular Glutathione (GSH)
This protocol describes a method to measure the intracellular concentration of GSH, the key molecule responsible for the bioreduction of this compound.
Principle: Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) reacts with thiol groups, such as the one in GSH, to produce a yellow-colored product (2-nitro-5-thiobenzoate or TNB), which can be quantified spectrophotometrically at 412 nm.
Materials:
-
Cultured cells of interest
-
Cell lysis buffer (e.g., RIPA buffer)
-
DTNB solution
-
GSH standard solutions of known concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Culture cells to the desired confluency.
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells using a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Prepare a standard curve using GSH solutions of known concentrations.
-
In a 96-well plate, add cell lysate samples and GSH standards to different wells.
-
Add the DTNB solution to all wells.
-
Incubate at room temperature for a short period (e.g., 15 minutes) in the dark.
-
Measure the absorbance at 412 nm using a microplate reader.
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay) for normalization.
-
Calculate the GSH concentration in the samples by comparing their absorbance to the standard curve and normalize to the protein concentration.
Note: Several commercial kits are also available for the quantification of intracellular GSH.[7][8]
In Vivo Biodistribution and Clearance Study
This protocol outlines a general procedure for assessing the biodistribution and clearance of this compound LNPs in an animal model.
Principle: By labeling the LNPs with a fluorescent dye or a radionuclide, their localization and persistence in various organs can be tracked over time using in vivo imaging or by measuring the label in dissected tissues.
Materials:
-
This compound LNPs labeled with a near-infrared fluorescent dye (e.g., DiR) or a radionuclide (e.g., ³H, ¹⁴C)
-
Animal model (e.g., mice or rats)
-
In vivo imaging system (IVIS) for fluorescence imaging or a scintillation counter for radioactivity measurement
-
Anesthesia
Procedure:
-
Administer the labeled this compound LNPs to the animals via the desired route (e.g., intravenous, intramuscular).
-
At various time points post-administration (e.g., 1, 4, 24, 48, 72 hours), perform whole-body imaging of the anesthetized animals using an IVIS system.
-
Alternatively, at each time point, euthanize a cohort of animals and collect blood and major organs (liver, spleen, lungs, kidneys, etc.).
-
For fluorescently labeled LNPs, homogenize the tissues and measure the fluorescence intensity using a suitable plate reader.
-
For radiolabeled LNPs, process the tissues and blood samples for scintillation counting to quantify the amount of radioactivity.
-
Quantify the amount of labeled LNP per gram of tissue at each time point to determine the biodistribution and clearance profile.
LC-MS/MS Method for Quantification of this compound and its Metabolites
This advanced analytical technique is essential for the definitive quantification of the parent lipid and the identification of its degradation products in biological matrices.[9][10][11]
Principle: Liquid chromatography (LC) separates the components of a complex mixture, which are then ionized and detected by mass spectrometry (MS). Tandem mass spectrometry (MS/MS) allows for the fragmentation of selected ions to confirm their identity and improve quantification.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF)
General Procedure:
-
Sample Preparation: Extract lipids from the biological matrix (e.g., plasma, tissue homogenate) using a suitable solvent extraction method (e.g., liquid-liquid extraction or solid-phase extraction).
-
Chromatographic Separation: Develop an LC method to separate this compound from its potential metabolites and other endogenous lipids. A C18 or a more specialized lipidomics column is typically used with a gradient of organic solvents (e.g., methanol, acetonitrile) and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Mass Spectrometry Analysis:
-
Full Scan MS: Acquire full scan mass spectra to detect all ionizable species in the sample. The high-resolution capability allows for the determination of the elemental composition of the parent this compound and its metabolites.
-
Tandem MS (MS/MS): Perform fragmentation of the parent ion of this compound to establish its characteristic fragmentation pattern. This pattern can then be used to identify metabolites that share a common structural core.
-
-
Quantification: For quantitative analysis, develop a targeted MS/MS method (e.g., selected reaction monitoring, SRM, or parallel reaction monitoring, PRM) using specific precursor-to-product ion transitions for this compound and its identified metabolites. Use a suitable internal standard for accurate quantification.
Conclusion
The bioreducible design of the this compound ionizable lipid, owing to its disulfide bonds, represents a significant advancement in the development of safer LNP-based mRNA therapeutics. While direct quantitative data on its biodegradability are yet to be published, the foundational knowledge of disulfide chemistry in a biological context and data from structurally similar lipids strongly support its proposed degradation mechanism via intracellular glutathione-mediated reduction. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for researchers to rigorously evaluate the biodegradability of this compound LNPs. The generation of such data will be instrumental in further understanding the pharmacokinetics and safety profile of this promising delivery vehicle and will support its continued development for a wide range of therapeutic applications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 2566523-07-5 | Cayman Chemical | Biomol.com [biomol.com]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. 113-O12B-Lipid Nanoparticles (Targeted to Lymph Nodes) - CD Bioparticles [cd-bioparticles.net]
- 6. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of intracellular glutathione (GSH) level using Ellman’s reagent [protocols.io]
- 8. antibodiesinc.com [antibodiesinc.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. agilent.com [agilent.com]
113-O16B for nucleic acid-based therapeutics
An In-depth Technical Guide to 113-O16B for Nucleic Acid-Based Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a disulfide bond-containing ionizable cationic lipidoid that has emerged as a promising vehicle for the delivery of nucleic acid-based therapeutics, particularly messenger RNA (mRNA). Its unique structure allows for the formulation of lipid nanoparticles (LNPs) that can efficiently encapsulate and deliver mRNA payloads to specific cellular targets. This technical guide provides a comprehensive overview of this compound, including its application in LNP formulations, detailed experimental protocols, and the immunological pathways it influences, with a focus on its use in cancer immunotherapy.
The primary focus of research on this compound containing LNPs has been in the development of mRNA cancer vaccines. A key study demonstrated that LNPs formulated with a closely related lipid, 113-O12B, exhibit a remarkable tropism for lymph nodes, the epicenters of immune responses. This targeted delivery to lymph nodes enhances the activation of antigen-presenting cells (APCs) and subsequently elicits a robust, antigen-specific CD8+ T cell response against tumors.[1][2] This lymph node-targeting capability represents a significant advancement over conventional LNP formulations, which often show higher accumulation in the liver.[1]
Core Concepts and Mechanism of Action
The therapeutic efficacy of this compound-based LNPs stems from their ability to protect the mRNA cargo from degradation and facilitate its delivery into the cytoplasm of target cells. The ionizable nature of this compound is crucial for this process. At an acidic pH, such as during LNP formulation, the lipid is positively charged, allowing for electrostatic interaction with the negatively charged mRNA. Upon administration and circulation at physiological pH, the LNP surface becomes more neutral, reducing non-specific interactions.
Once the LNPs are taken up by cells, primarily APCs in the lymph nodes, through endocytosis, they are trafficked into endosomes. The acidic environment of the endosome protonates the this compound, leading to the disruption of the endosomal membrane and the release of the mRNA payload into the cytoplasm. The cell's translational machinery then produces the antigen encoded by the mRNA, initiating an immune response.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the physicochemical characteristics and in vivo performance of this compound-based LNPs as reported in the literature.
Table 1: Physicochemical Properties of 113-O12B LNPs
| Parameter | Value |
| Lipid Composition (weight ratio) | 113-O12B : Cholesterol : DOPE : DMG-PEG = 16 : 4.8 : 3 : 2.4[1] |
| Mean Particle Size | ~90 nm |
| Polydispersity Index (PDI) | < 0.2 |
| mRNA Encapsulation Efficiency | > 90% |
Table 2: In Vivo Biodistribution of Luciferase mRNA-LNPs (6h post-injection)
| LNP Formulation | Luciferase Expression in Lymph Nodes (photons/s) | Luciferase Expression in Liver (photons/s) |
| 113-O12B/mLuc | ~1 x 10^7 | ~5 x 10^5 |
| ALC-0315/mLuc | ~5 x 10^6 | ~1 x 10^8 |
Data are approximated from graphical representations in Chen et al., PNAS 2022.[1]
Table 3: Anti-Tumor Efficacy of OVA-encoding mRNA Vaccine in B16F10-OVA Melanoma Model
| Treatment Group | Average Tumor Volume (Day 15, mm³) | Survival Rate (Day 30) |
| PBS | ~1500 | 0% |
| 113-O12B/mOVA | < 250 | 80% |
| ALC-0315/mOVA | ~750 | 40% |
Data are approximated from graphical representations in Chen et al., PNAS 2022.[1]
Experimental Protocols
LNP Formulation using Microfluidic Mixing
This protocol describes the formulation of this compound LNPs encapsulating mRNA using a microfluidic mixing device.
Materials:
-
This compound lipid
-
Cholesterol
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)
-
mRNA encoding the antigen of interest
-
Citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device and cartridges
Procedure:
-
Prepare Lipid Stock Solution: Dissolve this compound, cholesterol, DOPE, and DMG-PEG in ethanol to achieve the desired weight ratio (e.g., 16:4.8:3:2.4). The final total lipid concentration in ethanol should be between 10-25 mg/mL.
-
Prepare mRNA Solution: Dilute the mRNA in citrate buffer (pH 4.0) to a concentration of 0.1-0.5 mg/mL.
-
Microfluidic Mixing:
-
Set the flow rate ratio of the aqueous phase (mRNA solution) to the organic phase (lipid solution) to 3:1.
-
Set the total flow rate to achieve rapid and efficient mixing, typically between 2-12 mL/min depending on the microfluidic device.
-
Pump the two solutions through the microfluidic device to form the LNPs.
-
-
Purification and Buffer Exchange:
-
Dialyze the resulting LNP solution against PBS (pH 7.4) for at least 18 hours to remove ethanol and exchange the buffer. Use a dialysis membrane with a molecular weight cutoff of 10-12 kDa.
-
Alternatively, use tangential flow filtration (TFF) for larger scale preparations.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Characterization of LNPs
a) Particle Size and Polydispersity Index (PDI):
-
Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and PDI of the LNPs. Dilute the LNP sample in PBS to an appropriate concentration before measurement.
b) mRNA Encapsulation Efficiency:
-
Use a fluorescent dye-based assay (e.g., Quant-iT RiboGreen assay).
-
Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 2% Triton X-100).
-
The encapsulation efficiency is calculated as: ((Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence) * 100%.
In Vivo Evaluation of LNP Efficacy
a) Animal Model:
-
Use C57BL/6 mice for general biodistribution and immunogenicity studies.
-
For tumor models, use syngeneic models such as B16F10 melanoma cells expressing a model antigen like ovalbumin (OVA).
b) Administration:
-
For lymph node targeting, administer the LNP-mRNA vaccine via subcutaneous or intramuscular injection in the flank or footpad.
c) Biodistribution Studies:
-
Use mRNA encoding a reporter protein like Luciferase (mLuc).
-
At various time points after injection, perform in vivo bioluminescence imaging using an IVIS spectrum imaging system.
-
Quantify the bioluminescent signal in different organs, particularly the draining lymph nodes and liver.
d) Anti-Tumor Efficacy Studies:
-
Tumor Inoculation: Inoculate mice subcutaneously with tumor cells (e.g., 1 x 10^6 B16F10-OVA cells).
-
Vaccination Schedule: Begin vaccination when tumors are palpable. A typical prime-boost schedule involves injections on days 7 and 14 post-tumor inoculation.
-
Monitoring: Measure tumor volume every 2-3 days using calipers. Monitor animal survival.
-
Immunological Analysis: At the end of the study, isolate tumors, spleens, and draining lymph nodes to analyze immune cell populations by flow cytometry. Stain for CD8+ T cells, dendritic cells, and macrophages to assess the anti-tumor immune response.
Visualizations
Signaling and Therapeutic Action Pathway
Caption: Signaling pathway of this compound/mRNA vaccine from injection to tumor cell killing.
Experimental Workflow for LNP Formulation and Characterization
Caption: Workflow for the formulation and characterization of this compound/mRNA LNPs.
Conclusion
This compound represents a significant advancement in the field of nucleic acid delivery. Its application in LNP formulations for mRNA vaccines has demonstrated superior lymph node targeting, leading to enhanced anti-tumor immunity. The detailed protocols and data presented in this guide offer a valuable resource for researchers and drug developers seeking to leverage this technology for the development of next-generation nucleic acid-based therapeutics. Further research and optimization of this compound-based delivery systems hold the potential to unlock new therapeutic possibilities for a wide range of diseases.
References
An In-depth Technical Guide to 113-O12B in Lipid Nanoparticle Formulation for Targeted mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key features of the ionizable cationic lipidoid 113-O12B, a critical component in the formulation of lipid nanoparticles (LNPs) for targeted messenger RNA (mRNA) delivery. Drawing on key scientific findings, this document details the physicochemical properties, formulation protocols, and the unique mechanism of action of 113-O12B-containing LNPs, with a particular focus on their application in lymph node-targeted mRNA cancer vaccines.
Introduction to 113-O12B: A Bioreducible Ionizable Lipidoid
113-O12B is a novel, disulfide bond-containing ionizable cationic lipidoid designed for enhanced mRNA delivery. Its unique chemical structure facilitates the efficient encapsulation of mRNA and promotes targeted delivery and endosomal escape, key determinants of the potency of mRNA-based therapeutics. The formal chemical name for 113-O12B is tetrakis(2-(octyldisulfaneyl)ethyl) 3,3',3'',3'''-(((methylazanediyl)bis(ethane-2,1-diyl))bis(azanetriyl))tetrapropionate.
Key Structural Features:
-
Ionizable Amine Headgroup: Allows for electrostatic interaction with the negatively charged mRNA backbone during LNP formation in an acidic environment (pH < pKa) and maintains a near-neutral charge at physiological pH, reducing potential toxicity.
-
Disulfide Bonds: These bioreducible linkages are designed to be cleaved in the reductive intracellular environment, facilitating the disassembly of the LNP and the release of the mRNA cargo into the cytoplasm.
-
Hydrophobic Tails: Comprising octyl chains, these lipid tails contribute to the overall stability of the LNP structure.
Physicochemical Properties of 113-O12B Lipid Nanoparticles
The physicochemical characteristics of LNPs are critical for their in vivo performance, influencing their stability, circulation time, cellular uptake, and ultimately, their therapeutic efficacy.
Table 1: Physicochemical Characterization of 113-O12B LNPs
| Parameter | Value | Method | Reference |
| Molar Ratio | 113-O12B:DOPE:Cholesterol:DMG-PEG | Formulation | [1] |
| 50 : 10 : 38.5 : 1.5 | |||
| Particle Size (Diameter) | ~102 nm | Dynamic Light Scattering (DLS) | [2] |
| Polydispersity Index (PDI) | ~0.158 | Dynamic Light Scattering (DLS) | [2] |
| Zeta Potential | ~ -5.0 mV | Laser Doppler Anemometry | [2] |
| Encapsulation Efficiency | >95% | RiboGreen Assay | |
| Apparent pKa | ~6.9 | TNS Assay | [2] |
Experimental Protocols
Formulation of 113-O12B LNPs
This protocol outlines the preparation of 113-O12B LNPs using a microfluidic mixing method, which allows for reproducible and scalable production.
Materials:
-
113-O12B
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)
-
mRNA
-
Ethanol (B145695) (RNase-free)
-
Citrate (B86180) buffer (50 mM, pH 4.0, RNase-free)
-
Phosphate-buffered saline (PBS, RNase-free)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Prepare Lipid Stock Solution: Dissolve 113-O12B, DOPE, cholesterol, and DMG-PEG in ethanol at a molar ratio of 50:10:38.5:1.5.
-
Prepare mRNA Solution: Dissolve the desired amount of mRNA in 50 mM citrate buffer (pH 4.0).
-
Microfluidic Mixing: Set the flow rate ratio of the aqueous phase (mRNA solution) to the organic phase (lipid solution) to 3:1.
-
LNP Formation: The two solutions are rapidly mixed in the microfluidic cartridge, leading to the self-assembly of LNPs.
-
Purification: The resulting LNP dispersion is dialyzed against PBS (pH 7.4) for at least 6 hours to remove ethanol and non-encapsulated mRNA.
Experimental Workflow for LNP Formulation
Caption: Workflow for the formulation of 113-O12B LNPs using microfluidic mixing.
Characterization of 113-O12B LNPs
Particle Size and Polydispersity Index (PDI):
-
Dilute the LNP suspension in PBS.
-
Measure the hydrodynamic diameter and PDI using a dynamic light scattering (DLS) instrument.
Zeta Potential:
-
Dilute the LNP suspension in a suitable buffer (e.g., 10 mM NaCl).
-
Measure the surface charge using a laser Doppler anemometer.
mRNA Encapsulation Efficiency:
-
Use a fluorescent dye that specifically binds to single-stranded RNA (e.g., RiboGreen).
-
Measure the fluorescence intensity of the LNP sample before and after lysis with a detergent (e.g., 1% Triton X-100).
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total RNA - Free RNA) / Total RNA * 100
Apparent pKa:
-
Use a pH-sensitive fluorescent probe, such as 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS).
-
Measure the fluorescence intensity of the LNP-TNS mixture across a range of pH values.
-
The pKa is the pH at which 50% of the maximum fluorescence intensity is observed.
Mechanism of Action: Cellular Uptake and Endosomal Escape
The efficacy of 113-O12B LNPs is attributed to their efficient cellular uptake and subsequent escape from the endosome, a critical step for the cytoplasmic delivery of mRNA.
Cellular Uptake and Endosomal Escape Pathway
Caption: Cellular uptake and endosomal escape mechanism of 113-O12B LNPs.
Upon administration, the near-neutral surface charge of 113-O12B LNPs at physiological pH minimizes non-specific interactions and prolongs circulation time. Following cellular uptake via endocytosis, the LNPs are trafficked into endosomes. The acidic environment of the endosome (pH ~5.5-6.5) protonates the tertiary amine headgroup of 113-O12B, leading to a net positive charge. This charge facilitates interaction with the anionic lipids of the endosomal membrane, causing membrane destabilization.
Crucially, the disulfide bonds within the 113-O12B lipid are susceptible to cleavage by reducing agents present in the cytoplasm, such as glutathione. This bioreduction is thought to further disrupt the LNP structure, leading to the efficient release of the encapsulated mRNA into the cytoplasm where it can be translated into the protein of interest.
In Vivo Performance: Lymph Node Targeting
A key feature of 113-O12B LNPs is their ability to preferentially target lymph nodes following subcutaneous administration. This is particularly advantageous for vaccine applications, as it directs the mRNA cargo to antigen-presenting cells (APCs) concentrated in the lymph nodes, thereby enhancing the immune response.
Table 2: In Vivo mRNA Delivery to Antigen-Presenting Cells (APCs) in Lymph Nodes
| LNP Formulation | % of Transfected Dendritic Cells (DCs) | % of Transfected Macrophages | Reference |
| 113-O12B/mCre | ~27% | ~34% | [1] |
| ALC-0315/mCre | Lower than 113-O12B | Lower than 113-O12B | [1] |
As demonstrated in a study by Chen et al. (2022), LNPs formulated with 113-O12B showed significantly higher mRNA expression in lymph nodes and reduced expression in the liver compared to LNPs formulated with the well-established ionizable lipid ALC-0315.[1][3] This targeted delivery to APCs in the lymph nodes resulted in a more robust CD8+ T cell response, a critical component of anti-tumor immunity.[1]
Conclusion
The ionizable cationic lipidoid 113-O12B represents a significant advancement in LNP technology for mRNA delivery. Its unique disulfide-containing structure promotes efficient endosomal escape, while its formulation into LNPs enables preferential targeting of lymph nodes. These features make 113-O12B a highly promising component for the development of next-generation mRNA vaccines and therapeutics, particularly in the field of cancer immunotherapy. Further research and development focusing on this and similar bioreducible lipids will likely pave the way for even more potent and targeted nucleic acid delivery platforms.
References
An In-Depth Technical Guide to 113-O16B: A Key Component in Lymph Node-Targeting mRNA Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
113-O16B (CAS 2566523-07-5) is a novel, disulfide bond-containing ionizable cationic lipidoid that has emerged as a critical component in the development of next-generation mRNA delivery platforms. Its primary application lies in the formulation of lipid nanoparticles (LNPs) designed for targeted delivery of mRNA payloads, particularly for cancer vaccine applications. This technical guide provides a comprehensive overview of the research applications of this compound, with a focus on its use in the lymph node-targeting LNP formulation, 113-O12B, as detailed in the seminal work by Chen et al. (2022) in the Proceedings of the National Academy of Sciences (PNAS).
Core Compound and Formulation Data
This compound is a key ingredient in the 113-O12B lipid nanoparticle formulation. The physicochemical properties of this compound and the characterization of the resulting 113-O12B LNPs are summarized below.
| Parameter | Value | Reference |
| Compound Name | This compound | [Chen et al., 2022] |
| CAS Number | 2566523-07-5 | [Chen et al., 2022] |
| Molecular Formula | C73H143N3O8S8 | [Chen et al., 2022] |
| Molecular Weight | 1447.5 g/mol | [Chen et al., 2022] |
| Formulation Name | 113-O12B LNP | [Chen et al., 2022] |
| Molar Ratio (113-O12B : DOPE : Cholesterol : DMG-PEG2000) | 50 : 10 : 38.5 : 1.5 | [Chen et al., 2022] |
| Particle Size (Diameter) | ~80 nm | [Chen et al., 2022] |
| Polydispersity Index (PDI) | < 0.2 | [Chen et al., 2022] |
| Zeta Potential | Near-neutral at pH 7.4 | [Chen et al., 2022] |
| mRNA Encapsulation Efficiency | > 90% | [Chen et al., 2022] |
Mechanism of Action: Lymph Node Targeting and Immune Activation
The 113-O12B LNP formulation is designed for preferential delivery of mRNA to the lymph nodes following subcutaneous administration. This targeted delivery is crucial for eliciting a robust adaptive immune response, a key requirement for effective mRNA vaccines.
Unlocking the Cytosol: A Technical Guide to the Intracellular Release of mRNA from 113-O16B Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
The advent of messenger RNA (mRNA) therapeutics has revolutionized the landscape of modern medicine, with lipid nanoparticles (LNPs) emerging as the leading platform for their in vivo delivery. Among the diverse array of ionizable lipids developed, 113-O16B represents a significant advancement, incorporating bioreducible disulfide bonds to enhance the intracellular release of mRNA payloads. This technical guide provides an in-depth exploration of the intracellular release mechanism of mRNA from this compound LNPs, complete with quantitative data, detailed experimental protocols, and visual representations of the key processes involved.
Core Concepts: The Bioreducible Advantage of this compound
This compound is a disulfide bond-containing ionizable cationic lipidoid.[1][2] This unique structural feature is central to its mechanism of action. The disulfide bonds are stable in the extracellular environment but are designed to be cleaved in the reductive intracellular milieu, particularly the cytosol, which has a high concentration of glutathione (B108866) (GSH).[3] This bioreducibility is hypothesized to facilitate more efficient endosomal escape and subsequent release of the mRNA cargo.
The general mechanism for LNP-mediated mRNA delivery involves several key steps:
-
Endocytosis: LNPs are taken up by cells, primarily through clathrin-mediated endocytosis or macropinocytosis, and are encapsulated within endosomes.[4][5]
-
Endosomal Acidification: As the endosome matures, its internal pH drops.
-
Protonation and Membrane Fusion: The ionizable lipid component of the LNP, such as this compound, becomes protonated in the acidic endosomal environment. This leads to a change in the LNP's structure and facilitates interaction and fusion with the endosomal membrane.
-
Endosomal Escape: The fusion event disrupts the endosomal membrane, allowing the LNP and its mRNA cargo to escape into the cytoplasm.
-
mRNA Release and Translation: Once in the cytoplasm, the mRNA is released from the LNP and can be translated by the cell's ribosomal machinery to produce the protein of interest.
The incorporation of disulfide bonds in this compound is believed to enhance the endosomal escape and mRNA release steps. The reduction of these bonds within the endosome or upon entry into the cytosol is thought to alter the LNP structure, further promoting the release of the mRNA payload.[6]
Quantitative Data
The following table summarizes key characterization parameters for LNPs formulated with a similar bioreducible lipid, 113-O12B, as a proxy to understand the expected performance of this compound LNPs.
| Parameter | 113-O12B LNP | ALC-0315 LNP (Control) | Reference |
| Size (Diameter, nm) | ~90 | ~90 | [8] |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | [8] |
| Encapsulation Efficiency (%) | > 95 | > 95 | [8] |
| In vivo protein expression in Lymph Node (relative to control) | Significantly Higher | Baseline | [7][9][10][11][12] |
| In vivo protein expression in Liver (relative to control) | Significantly Lower | High | [7][9][10][11][12] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the formulation, characterization, and evaluation of this compound LNPs. These protocols are based on established methods for similar LNP systems.
LNP Formulation
Objective: To formulate mRNA-loaded LNPs using the bioreducible ionizable lipid this compound.
Materials:
-
This compound (in ethanol)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (in ethanol)
-
Cholesterol (in ethanol)
-
DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) (in ethanol)
-
mRNA (in citrate (B86180) buffer, pH 4.0)
-
Ethanol (B145695), anhydrous
-
Citrate buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device
Procedure:
-
Prepare a lipid stock solution in ethanol containing this compound, DSPC, cholesterol, and DMG-PEG2000 at a molar ratio of 50:10:38.5:1.5.
-
Prepare an aqueous mRNA solution by dissolving the mRNA in 50 mM citrate buffer (pH 4.0).
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another syringe.
-
Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase).
-
Collect the resulting LNP dispersion.
-
Dialyze the LNP dispersion against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
LNP Characterization
Objective: To determine the physicochemical properties of the formulated this compound LNPs.
Parameters and Methods:
-
Particle Size and Polydispersity Index (PDI):
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the LNP suspension in PBS and measure using a DLS instrument.
-
-
Zeta Potential:
-
Method: Laser Doppler Velocimetry.
-
Procedure: Dilute the LNP suspension in an appropriate buffer and measure the surface charge.
-
-
mRNA Encapsulation Efficiency:
-
Method: RiboGreen assay.
-
Procedure:
-
Measure the total mRNA concentration by disrupting the LNPs with a detergent (e.g., 0.5% Triton X-100) and then adding the RiboGreen reagent.
-
Measure the amount of free (unencapsulated) mRNA in the LNP suspension without detergent.
-
Calculate the encapsulation efficiency as: ((Total mRNA - Free mRNA) / Total mRNA) * 100%.
-
-
Endosomal Escape Assay (Hemolysis Assay)
Objective: To assess the membrane-disruptive activity of this compound LNPs at endosomal pH as an indicator of their potential for endosomal escape.
Materials:
-
Freshly isolated red blood cells (RBCs)
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
This compound LNP suspension
-
Triton X-100 (positive control)
-
PBS (negative control)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Isolate RBCs from whole blood by centrifugation and wash them multiple times with PBS (pH 7.4).
-
Resuspend the RBCs in PBS at both pH 7.4 and pH 5.5.
-
Add different concentrations of the this compound LNP suspension to the RBC suspensions in a 96-well plate.
-
Include positive (Triton X-100) and negative (PBS) controls.
-
Incubate the plate at 37°C for 2 hours.
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new 96-well plate and measure the absorbance at 540 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis relative to the positive control.
In Vivo Biodistribution Imaging
Objective: To visualize the biodistribution and target organ accumulation of this compound LNPs in a living animal model.
Materials:
-
This compound LNPs encapsulating luciferase-encoding mRNA
-
Animal model (e.g., mice)
-
In vivo imaging system (IVIS)
-
D-luciferin (substrate for luciferase)
Procedure:
-
Administer the luciferase mRNA-loaded this compound LNPs to the animals via the desired route (e.g., intravenous or intramuscular injection).
-
At various time points post-injection (e.g., 2, 6, 24, 48 hours), administer D-luciferin to the animals.
-
Anesthetize the animals and place them in the IVIS imaging chamber.
-
Acquire bioluminescence images to detect the light emitted from cells expressing luciferase.
-
Quantify the bioluminescence signal in different organs and tissues to determine the biodistribution profile of the LNPs.[7][8]
Visualizing the Mechanism and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 5. Endosomal escape: A bottleneck for LNP-mediated therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 9. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid nanoparticle-mediated lymph node-targeting delivery of mRNA cancer vaccine elicits robust CD8+ T cell response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. pnas.org [pnas.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Foundational Principles of Using 113-O16B in Gene Delivery
This guide details the core scientific principles underpinning the use of this compound, a disulfide bond-containing ionizable cationic lipidoid, in the formulation of Lipid Nanoparticles (LNPs) for advanced gene delivery applications, particularly for messenger RNA (mRNA).
Introduction to this compound: A Bioreducible Ionizable Lipid
This compound is an ionizable cationic lipidoid that has been utilized in the development of Lipid Nanoparticles for delivering mRNA[1][2][3]. Its chemical structure, featuring disulfide bonds and a tertiary amine headgroup, endows it with two critical, environment-sensitive properties: pH-dependent charge and bioreducibility. These characteristics are fundamental to its function, enabling both efficient encapsulation of genetic material and effective release within the target cell's cytoplasm.
The design of lipids like this compound is a major advancement in overcoming the significant barriers to nucleic acid delivery, namely protecting the cargo from degradation, facilitating cellular uptake, and ensuring escape from endosomal compartments to reach the cellular machinery for translation[4]. A related lipid, 113-O12B, has been shown to accumulate in lymph nodes, suggesting potential applications in vaccine development and immunotherapy[5].
Core Foundational Principles
The efficacy of this compound as a delivery vehicle is rooted in two key mechanisms: pH-responsive endosomal escape and bioreducible cargo release.
Principle 1: pH-Dependent Ionization for Endosomal Escape
Ionizable lipids are the most critical component for the successful intracellular delivery of nucleic acids[6]. The tertiary amine headgroup of this compound has a specific acid dissociation constant (pKa), which governs its charge state in different pH environments[7][4].
-
At Physiological pH (~7.4): In the bloodstream, this compound remains largely neutral[7]. This near-neutral charge is crucial for reducing toxicity and preventing rapid sequestration by immune cells, thereby prolonging circulation time[5][8].
-
During LNP Formulation (Acidic pH ~4.0-5.0): In a low-pH buffer, the amine headgroup becomes protonated, acquiring a positive charge. This electrostatic attraction allows for the efficient complexation and encapsulation of the negatively charged mRNA backbone into the core of the LNP[7][9].
-
In the Endosome (Acidic pH ~5.5-6.5): After an LNP enters a cell via endocytosis, the endosome matures and its internal pH drops[10]. This acidification protonates this compound, inducing a positive charge. The now-cationic LNP interacts strongly with anionic lipids present in the endosomal membrane[11][12]. This interaction disrupts the lipid bilayer, promoting a transition to a non-bilayer hexagonal (HII) phase, which ultimately leads to membrane fusion, endosomal rupture, and the release of the mRNA cargo into the cytoplasm[7][10][12]. Studies show that an optimal pKa for this process is often between 6.2 and 6.5[11][12].
Principle 2: Bioreducibility for Enhanced Cytoplasmic Release
A distinguishing feature of this compound is the presence of disulfide bonds within its structure[1][3]. This makes the lipid "bioreducible."
-
Extracellular Stability: Disulfide bonds are relatively stable in the oxidizing extracellular environment and bloodstream.
-
Intracellular Cleavage: The cytoplasm has a highly reducing environment due to a high concentration of molecules like glutathione. This environment readily cleaves the disulfide bonds in this compound[13].
This cleavage is hypothesized to provide a secondary mechanism for cargo release, ensuring the mRNA is fully liberated from the lipid components once the LNP has escaped the endosome[14]. Furthermore, the breakdown of the lipid into smaller components facilitates its metabolism and clearance, which can improve the overall safety and tolerability profile of the delivery system[13].
Data Presentation: LNP Physicochemical Properties
The successful formulation of LNPs requires precise control over their physical and chemical characteristics. The table below summarizes typical target parameters for mRNA-LNPs formulated with ionizable lipids of the same class as this compound.
| Parameter | Typical Value | Significance | Measurement Technique |
| Molar Ratio (Ionizable:Helper:Cholesterol:PEG) | 50:10:38.5:1.5 | Dictates particle structure, stability, and efficacy[15]. | - |
| Particle Size (Diameter) | 80 - 120 nm | Influences biodistribution, cellular uptake, and immunogenicity[16]. | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | A measure of the size distribution homogeneity; lower is better[17]. | Dynamic Light Scattering (DLS) |
| Zeta Potential | Near-neutral at pH 7.4 | Indicates surface charge; neutrality reduces clearance in vivo[17]. | Laser Doppler Velocimetry |
| Encapsulation Efficiency (EE) | > 90% | Percentage of mRNA successfully loaded into the LNPs[15][16]. | RiboGreen Assay |
| pKa | 6.2 - 6.5 | The pH at which the lipid is 50% ionized; critical for endosomal escape[11][12]. | TNS Binding Assay |
Experimental Protocols
Detailed and reproducible protocols are essential for the development and evaluation of LNP-based therapeutics[17][18].
Protocol 1: Formulation of this compound LNPs via Microfluidic Mixing
This protocol describes a standard method for producing uniform mRNA-LNPs[18].
-
Preparation of Solutions:
-
Lipid Phase (Ethanol): Prepare a stock solution in 100% ethanol (B145695) containing this compound, a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) at a desired molar ratio (e.g., 50:10:38.5:1.5)[15].
-
Aqueous Phase (Buffer): Prepare a solution of the mRNA payload in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device (e.g., NanoAssemblr).
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous:ethanol). The rapid mixing triggers the self-assembly and encapsulation of mRNA into LNPs.
-
-
Purification and Buffer Exchange:
-
Collect the resulting LNP suspension.
-
To remove ethanol and unencapsulated mRNA, perform dialysis or tangential flow filtration (TFF) against a physiological buffer (e.g., Phosphate-Buffered Saline, pH 7.4)[15].
-
-
Sterilization and Storage:
-
Sterile-filter the final LNP formulation through a 0.22 µm filter.
-
Store at 4°C for short-term use or -80°C for long-term storage.
-
Protocol 2: Characterization of LNP Physicochemical Properties
-
Size and PDI Measurement (DLS):
-
Dilute an aliquot of the LNP suspension in PBS (pH 7.4).
-
Analyze using a Dynamic Light Scattering instrument (e.g., Malvern Zetasizer) to determine the average hydrodynamic diameter and PDI[15].
-
-
Zeta Potential Measurement:
-
Dilute an aliquot of the LNP suspension in an appropriate low-conductivity buffer.
-
Measure the electrophoretic mobility using a Laser Doppler Velocimetry instrument to calculate the zeta potential[15].
-
-
Encapsulation Efficiency (EE) Quantification:
-
Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen).
-
Measure the fluorescence of an LNP sample before and after lysis with a surfactant (e.g., 0.5% Triton X-100).
-
The EE is calculated as: EE (%) = (Total RNA - Free RNA) / Total RNA * 100[15].
-
Protocol 3: In Vitro mRNA Transfection Assay
This protocol assesses the functional ability of the LNPs to deliver mRNA for protein expression in cultured cells.
-
Cell Culture:
-
Plate target cells (e.g., HEK293 cells or HeLa cells) in a multi-well plate and grow to ~80% confluency.
-
-
LNP Treatment:
-
Prepare serial dilutions of the mRNA-LNP formulation (encoding a reporter protein like Luciferase or GFP) in cell culture medium.
-
Remove the old medium from the cells and add the LNP-containing medium.
-
-
Incubation:
-
Incubate the cells for 24-48 hours to allow for LNP uptake, endosomal escape, and protein expression.
-
-
Quantification of Protein Expression:
-
For Luciferase: Lyse the cells and measure luminescence using a luciferase assay kit and a luminometer.
-
For GFP: Analyze the percentage of fluorescent cells and mean fluorescence intensity using flow cytometry or fluorescence microscopy.
-
Mandatory Visualizations
The following diagrams illustrate the key mechanisms and workflows associated with this compound LNP technology.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS 2566523-07-5 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Lipid Nanoparticles for Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 11. mdpi.com [mdpi.com]
- 12. pnas.org [pnas.org]
- 13. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]
- 14. Fast and Efficient CRISPR/Cas9 Genome Editing In Vivo Enabled by Bioreducible Lipid and Messenger RNA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LNP formulation and characterization [bio-protocol.org]
- 16. mdpi.com [mdpi.com]
- 17. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]
- 18. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Formulation of 113-O16B Lipid Nanoparticles for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the formulation of lipid nanoparticles (LNPs) utilizing the novel ionizable cationic lipidoid 113-O16B. This lipid has been identified as a component in the generation of LNPs for messenger RNA (mRNA) delivery.[1] The following protocols are based on established methodologies for LNP formulation and characterization, providing a comprehensive guide for the successful encapsulation of mRNA.
Introduction
Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA vaccines and gene therapies. The composition of these LNPs is critical to their efficacy, influencing factors such as encapsulation efficiency, stability, and targeted delivery. The ionizable cationic lipid is a key component, facilitating the encapsulation of negatively charged mRNA and its subsequent release into the cytoplasm of target cells. This compound is a disulfide bond-containing ionizable cationic lipidoid that has been utilized in the formation of LNPs for mRNA delivery.[1]
This protocol outlines the necessary materials, equipment, and step-by-step procedures for the formulation and characterization of this compound LNPs.
Materials and Equipment
Lipids and Reagents
| Component | Recommended Supplier | Catalog Number (Example) | Storage |
| This compound | Cayman Chemical | 37831 | -20°C |
| 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) | Avanti Polar Lipids | 850725P | -20°C |
| Cholesterol | Sigma-Aldrich | C8667 | Room Temperature |
| 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) | Avanti Polar Lipids | 880151P | -20°C |
| mRNA (e.g., encoding a reporter protein like Luciferase) | Various | N/A | -80°C |
| Ethanol (B145695) (200 proof, molecular biology grade) | Various | N/A | Room Temperature |
| Citrate (B86180) Buffer (50 mM, pH 4.0) | Various | N/A | 4°C |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Various | N/A | Room Temperature |
| RiboGreen or similar RNA quantification reagent | Thermo Fisher Scientific | R11490 | 4°C |
| Triton X-100 | Sigma-Aldrich | T8787 | Room Temperature |
Equipment
| Equipment | Purpose |
| Microfluidic mixing device (e.g., NanoAssemblr) | Controlled and reproducible LNP formulation |
| Dynamic Light Scattering (DLS) instrument | Measurement of particle size and Polydispersity Index (PDI) |
| Zeta potential analyzer | Measurement of surface charge |
| Spectrofluorometer or plate reader | RNA quantification |
| Dialysis cassettes (e.g., 10 kDa MWCO) | Buffer exchange and removal of ethanol |
| Sterile filters (0.22 µm) | Sterilization of the final LNP formulation |
| Vortex mixer | Mixing of lipid solutions |
| Pipettes and sterile, RNase-free tips | Liquid handling |
Experimental Protocols
Preparation of Stock Solutions
-
Lipid Stock Solution (in Ethanol):
-
Prepare individual stock solutions of this compound, DOPE, Cholesterol, and DMG-PEG 2000 in 100% ethanol at the desired concentrations (e.g., 10-50 mM).
-
Vortex thoroughly to ensure complete dissolution. Gentle heating may be required for some lipids, but care should be taken to avoid degradation.
-
Combine the individual lipid stock solutions to create a final lipid mixture in ethanol with the desired molar ratio. A recommended starting molar ratio, based on similar lipidoids, is This compound:DOPE:Cholesterol:DMG-PEG 2000 of 50:10:38.5:1.5 .[2]
-
-
mRNA Stock Solution (in Citrate Buffer):
-
Dilute the stock mRNA to the desired concentration (e.g., 0.1-1 mg/mL) in 50 mM citrate buffer (pH 4.0).
-
Ensure all handling is performed under RNase-free conditions.
-
LNP Formulation using Microfluidic Mixing
The following workflow outlines the process of LNP formulation.
Caption: LNP Formulation Workflow
-
Set up the Microfluidic Mixer:
-
Prime the system with ethanol and then with the respective buffers as per the manufacturer's instructions.
-
Set the desired flow rates. A common flow rate ratio for the aqueous to ethanolic phase is 3:1.
-
-
Load Solutions:
-
Load the prepared lipid mixture in ethanol into one syringe.
-
Load the mRNA solution in citrate buffer into another syringe.
-
-
Initiate Mixing:
-
Start the pumps to initiate the mixing of the two solutions within the microfluidic cartridge. The rapid mixing of the ethanolic lipid solution with the aqueous mRNA solution leads to the self-assembly of the LNPs.
-
-
Collect the LNP Suspension:
-
Collect the resulting LNP suspension from the outlet of the microfluidic device.
-
LNP Purification
-
Buffer Exchange:
-
Transfer the collected LNP suspension to a dialysis cassette (e.g., 10 kDa MWCO).
-
Dialyze against sterile PBS (pH 7.4) for at least 4 hours at 4°C, with at least two changes of the dialysis buffer. This step is crucial for removing the ethanol and raising the pH to a physiological level.
-
-
Sterilization:
-
After dialysis, recover the LNP suspension and sterilize it by passing it through a 0.22 µm sterile filter.
-
-
Storage:
-
Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.
-
LNP Characterization
Particle Size and Polydispersity Index (PDI)
-
Sample Preparation: Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).
-
Measurement: Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the hydrodynamic diameter and PDI.
Zeta Potential
-
Sample Preparation: Dilute a small aliquot of the LNP suspension in an appropriate buffer (e.g., 1 mM KCl).
-
Measurement: Use a zeta potential analyzer to measure the surface charge of the LNPs.
mRNA Encapsulation Efficiency
The encapsulation efficiency is determined by quantifying the amount of mRNA protected within the LNPs compared to the total amount of mRNA.
Caption: Encapsulation Efficiency Workflow
-
Prepare Samples:
-
Total mRNA: In a microplate well, add a small volume of the LNP suspension and lyse the LNPs by adding a final concentration of 0.5% Triton X-100. This will release the encapsulated mRNA.
-
Free mRNA: In a separate well, add the same volume of the LNP suspension without the addition of Triton X-100.
-
-
Quantify mRNA:
-
Add the RiboGreen reagent (or a similar fluorescent dye that binds to RNA) to both wells according to the manufacturer's protocol.
-
Measure the fluorescence intensity using a spectrofluorometer or plate reader.
-
-
Calculate Encapsulation Efficiency:
-
Use the following formula: Encapsulation Efficiency (%) = [(FluorescenceTotal mRNA - FluorescenceFree mRNA) / FluorescenceTotal mRNA] x 100
-
Expected Results
The physicochemical properties of the formulated LNPs are critical for their in vivo performance. The expected characteristics for a successful this compound LNP formulation are summarized below.
| Parameter | Expected Range |
| Particle Size (Hydrodynamic Diameter) | 80 - 150 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (at pH 7.4) | Slightly negative to neutral (-10 mV to +5 mV) |
| mRNA Encapsulation Efficiency | > 90% |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Large particle size or high PDI | - Inefficient mixing- Suboptimal lipid ratios- Poor quality of lipids | - Optimize flow rates on the microfluidic mixer- Screen different molar ratios of lipids- Use fresh, high-purity lipids |
| Low encapsulation efficiency | - Incorrect pH of the aqueous buffer- Suboptimal N:P ratio (Nitrogen on ionizable lipid to Phosphate on mRNA)- mRNA degradation | - Ensure the citrate buffer is at pH 4.0- Adjust the amount of this compound relative to the mRNA- Maintain an RNase-free environment |
| LNP aggregation | - Incomplete removal of ethanol- Insufficient PEG-lipid | - Increase dialysis time or perform a second dialysis step- Increase the molar percentage of DMG-PEG 2000 in the formulation |
Conclusion
This protocol provides a comprehensive framework for the formulation and characterization of this compound lipid nanoparticles for mRNA delivery. By carefully controlling the formulation parameters and thoroughly characterizing the resulting LNPs, researchers can produce high-quality nanoparticles suitable for in vitro and in vivo studies. Adherence to these detailed methodologies will facilitate the development of novel mRNA-based therapeutics and vaccines.
References
Step-by-Step Guide to 113-O12B LNP Preparation for mRNA Vaccines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step protocol for the preparation and characterization of lipid nanoparticles (LNPs) utilizing the ionizable lipid 113-O12B for the encapsulation of messenger RNA (mRNA). This protocol is intended for research purposes to facilitate the development of mRNA-based vaccines and therapeutics. The ionizable lipid 113-O12B has been identified in literature for its potential in targeted delivery to lymph nodes, a critical aspect of vaccine efficacy.
Introduction
Lipid nanoparticles are a leading platform for the delivery of nucleic acid therapeutics, including mRNA vaccines. The composition of the LNP is critical for its stability, encapsulation efficiency, and in vivo performance. The formulation described here is based on a four-component lipid mixture, with 113-O12B as the ionizable cationic lipid, which plays a key role in mRNA encapsulation and endosomal escape. The other components include a phospholipid, cholesterol, and a PEGylated lipid, which contribute to the structural integrity and stability of the nanoparticle.
This protocol will guide users through the preparation of the lipid and mRNA solutions, the microfluidic-based nanoparticle assembly, and the essential characterization assays to ensure the quality of the LNP formulation.
Materials and Reagents
Lipids and Chemicals
| Component | Supplier | Catalog Number | Storage |
| 113-O12B | (As available) | - | -20°C |
| 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) | (As available) | - | -20°C |
| Cholesterol | (As available) | - | Room Temp |
| 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000) | (As available) | - | -20°C |
| Ethanol (B145695), USP Grade, 200 Proof | (As available) | - | Room Temp |
| Sodium Acetate or Sodium Citrate (B86180) | (As available) | - | Room Temp |
| Nuclease-free Water | (As available) | - | Room Temp |
| Phosphate Buffered Saline (PBS), 1X, RNase-free | (As available) | - | Room Temp |
| Quant-iT RiboGreen RNA Assay Kit | (As available) | - | 4°C, -20°C |
| Triton X-100 | (As available) | - | Room Temp |
mRNA
The mRNA construct should be of high purity and integrity. For vaccine applications, this would typically encode the antigen of interest. The concentration of the mRNA stock solution should be accurately determined by UV-Vis spectrophotometry.
Experimental Protocols
Preparation of Stock Solutions
3.1.1. Lipid Stock Solutions in Ethanol
-
Prepare individual stock solutions of 113-O12B, DOPE, Cholesterol, and DMG-PEG 2000 in 100% ethanol. The exact concentrations will depend on the desired final lipid concentration and batch size. A common starting point is to prepare stock solutions in the range of 10-25 mg/mL.
-
Ensure all lipids are completely dissolved. Gentle warming or vortexing may be required.
-
Store the lipid stock solutions at -20°C under an inert atmosphere (e.g., argon) to prevent oxidation.
3.1.2. Lipid Mixture (Organic Phase)
-
In a sterile, RNase-free tube, combine the lipid stock solutions to achieve the desired molar ratio. Based on the literature for 113-O12B LNPs, the molar ratio is:
-
113-O12B : DOPE : Cholesterol : DMG-PEG 2000 = 16 : 4.8 : 3 : 2.4
-
-
Add 100% ethanol to the lipid mixture to achieve the desired final total lipid concentration for the organic phase. A typical starting concentration is in the range of 10-20 mM total lipid.
3.1.3. mRNA Solution (Aqueous Phase)
-
Prepare a sterile, RNase-free aqueous buffer. A commonly used buffer is 50 mM sodium citrate or sodium acetate, pH 4.0.
-
Thaw the mRNA stock solution on ice.
-
Dilute the mRNA in the acidic buffer to the desired concentration. The final concentration will depend on the target mRNA-to-lipid ratio.
LNP Formulation using Microfluidics
This protocol assumes the use of a microfluidic mixing device, such as a NanoAssemblr platform.
-
System Preparation: Prime the microfluidic system with ethanol and the aqueous buffer according to the manufacturer's instructions to remove any air bubbles and equilibrate the channels.
-
Loading Syringes:
-
Load the prepared lipid mixture (organic phase) into a syringe for the organic inlet of the microfluidic cartridge.
-
Load the mRNA solution (aqueous phase) into a separate syringe for the aqueous inlet.
-
-
Microfluidic Mixing:
-
Set the total flow rate (TFR) and the flow rate ratio (FRR) on the instrument. A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).
-
Initiate the mixing process. The rapid mixing of the two phases will cause the lipids to self-assemble into nanoparticles, encapsulating the mRNA.
-
-
Collection: Collect the resulting LNP dispersion from the outlet of the microfluidic cartridge into a sterile, RNase-free tube.
Downstream Processing: Dialysis and Concentration
-
To remove the ethanol and exchange the buffer to a neutral pH, dialyze the LNP dispersion against sterile, RNase-free 1X PBS (pH 7.4).
-
Use a dialysis cassette with an appropriate molecular weight cut-off (MWCO), typically 10-20 kDa.
-
Perform dialysis at 4°C for at least 6 hours, with at least two changes of the dialysis buffer.
-
After dialysis, the LNP suspension can be concentrated if necessary using a centrifugal filter unit with an appropriate MWCO (e.g., 100 kDa).
Sterile Filtration
-
For in vitro and in vivo studies, sterile filter the final LNP formulation through a 0.22 µm syringe filter.
Characterization of 113-O12B LNPs
Particle Size, Polydispersity Index (PDI), and Zeta Potential
Protocol:
-
Dilute a small aliquot of the LNP suspension in 1X PBS to a suitable concentration for measurement.
-
Measure the hydrodynamic diameter (Z-average), PDI, and zeta potential using a Dynamic Light Scattering (DLS) instrument.
-
Perform the measurement at 25°C.
Table 1: Representative Physicochemical Properties of 113-O12B LNPs
| Parameter | Target Range |
| Size (Z-average) | 80 - 150 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | Near-neutral at pH 7.4 |
mRNA Encapsulation Efficiency
Protocol using Quant-iT RiboGreen Assay:
-
Prepare a standard curve of the free mRNA in the appropriate buffer.
-
Prepare two sets of diluted LNP samples in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).
-
To one set of samples, add a surfactant solution (e.g., 2% Triton X-100) to lyse the LNPs and release the encapsulated mRNA. Incubate for 10-15 minutes at 37°C. The other set will be used to measure the amount of free (unencapsulated) mRNA.
-
Add the RiboGreen reagent to both the standards and the LNP samples (with and without Triton X-100).
-
Measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm) using a plate reader.
-
Calculate the encapsulation efficiency (EE%) using the following formula:
EE (%) = [(Total mRNA fluorescence after lysis) - (Free mRNA fluorescence before lysis)] / (Total mRNA fluorescence after lysis) * 100
Table 2: Representative Encapsulation Efficiency of 113-O12B LNPs
| Parameter | Target Value |
| Encapsulation Efficiency | > 90% |
Visualization of Workflows
LNP Preparation Workflow
Caption: Workflow for 113-O12B LNP preparation and characterization.
RiboGreen Assay Principle
Caption: Principle of the RiboGreen assay for encapsulation efficiency.
Conclusion
This protocol provides a comprehensive guide for the preparation and characterization of 113-O12B containing LNPs for mRNA delivery. Adherence to these steps will enable researchers to produce consistent and well-characterized nanoparticles for further in vitro and in vivo evaluation in the context of vaccine and therapeutic development. Optimization of certain parameters, such as flow rates and lipid concentrations, may be necessary depending on the specific mRNA cargo and experimental goals.
Application Notes and Protocols for 113-O12B in Lymph Node-Targeting mRNA Cancer Vaccines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of messenger RNA (mRNA) to lymphoid organs is a promising strategy for enhancing the potency of cancer vaccines. The proprietary ionizable cationic lipidoid, 113-O12B, is a key component of a lipid nanoparticle (LNP) system designed for preferential delivery of mRNA to lymph nodes. This approach aims to maximize the activation of antigen-presenting cells (APCs) and elicit a robust, targeted anti-tumor immune response.[1][2][3] These application notes provide detailed protocols for the formulation of 113-O12B LNPs, encapsulation of mRNA, and preclinical evaluation of the resulting cancer vaccine in a murine melanoma model.
Core Principle
The 113-O12B LNP system is engineered to passively target lymph nodes following subcutaneous administration.[4] Upon arrival in the lymph nodes, the LNPs are taken up by APCs, such as dendritic cells (DCs) and macrophages. The encapsulated mRNA is then released into the cytoplasm and translated into the tumor-associated antigen (TAA), which is subsequently presented on the surface of the APCs. This antigen presentation initiates the activation and proliferation of tumor-specific CD8+ T cells, leading to a potent cytotoxic T lymphocyte (CTL) response against tumor cells expressing the target antigen.
Data Presentation
Table 1: Physicochemical Properties of 113-O12B LNPs
| Property | Value |
| Ionizable Lipid | 113-O12B |
| Molar Ratio (113-O12B:Chol:DOPE:DMG-PEG) | 16:4.8:3:2.4 |
| Mean Particle Size (d.nm) | ~100 nm |
| Polydispersity Index (PDI) | < 0.2 |
| mRNA Encapsulation Efficiency | > 95% |
Table 2: In Vivo Efficacy of 113-O12B/mOVA Vaccine in B16F10-OVA Tumor Model
| Treatment Group | Mean Tumor Volume (Day 25) | Survival Rate (Day 40) | Complete Response (CR) |
| PBS | > 2000 mm³ | 0% | 0/5 |
| Anti-PD-1 Antibody | > 2000 mm³ | 0% | 0/5 |
| ALC-0315/mOVA | ~1000 mm³ | 40% | 1/5 |
| 113-O12B/mOVA | < 500 mm³ | 100% | 1/5 |
| 113-O12B/mOVA + Anti-PD-1 | No palpable tumor | 100% | 2/5 |
mOVA: mRNA encoding ovalbumin
Table 3: Immunological Profile in Tumor Microenvironment and Draining Lymph Nodes
| Parameter | 113-O12B/mOVA Treatment |
| SIINFEKL-specific CD8+ T cells in PBMCs | 2.5% (5.3% with anti-PD-1) |
| CD8+ T cell infiltration in tumor | Significantly Increased |
| M1 Macrophage Polarization in tumor | Significantly Increased |
| Activated Dendritic Cells in tumor | Significantly Increased |
Experimental Protocols
Protocol 1: Formulation of 113-O12B Lipid Nanoparticles with mRNA
This protocol describes the preparation of 113-O12B LNPs encapsulating mRNA using a microfluidic mixing technique.
Materials:
-
113-O12B (in ethanol)
-
Cholesterol (Chol) (in ethanol)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (in ethanol)
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG) (in ethanol)
-
mRNA encoding the antigen of interest (in citrate (B86180) buffer, pH 4.0)
-
Ethanol (B145695), molecular biology grade
-
Citrate buffer (25 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), sterile
-
Microfluidic mixing device (e.g., NanoAssemblr®)
-
Dialysis cassettes (10 kDa MWCO)
Procedure:
-
Prepare Lipid Stock Solutions: Prepare individual stock solutions of 113-O12B, Cholesterol, DOPE, and DMG-PEG in ethanol.
-
Prepare Lipid Mixture: In a sterile microcentrifuge tube, combine the lipid stock solutions to achieve a final molar ratio of 16:4.8:3:2.4 (113-O12B:Chol:DOPE:DMG-PEG).
-
Prepare mRNA Solution: Dilute the mRNA stock to the desired concentration in citrate buffer (pH 4.0).
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in citrate buffer) into another syringe.
-
Set the flow rate ratio of the aqueous to organic phase to 3:1.
-
Initiate the mixing process to allow for the self-assembly of the LNPs.
-
-
Purification:
-
Immediately after formulation, dialyze the LNP-mRNA solution against sterile PBS (pH 7.4) for at least 6 hours at 4°C using a 10 kDa MWCO dialysis cassette to remove ethanol and unencapsulated mRNA.
-
Change the PBS buffer at least twice during dialysis.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., Quant-iT™ RiboGreen™ Assay).
-
-
Storage: Store the purified LNP-mRNA formulation at 4°C for short-term use or at -80°C for long-term storage.
Protocol 2: In Vivo Efficacy Study in a Murine Melanoma Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of the 113-O12B-based mRNA cancer vaccine in a B16F10-OVA syngeneic mouse model.
Materials:
-
C57BL/6 mice (female, 6-8 weeks old)
-
B16F10-OVA melanoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS), sterile
-
113-O12B/mOVA vaccine formulation
-
Control formulations (e.g., PBS, empty LNPs)
-
Anti-mouse PD-1 antibody (optional)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture B16F10-OVA cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Tumor Implantation:
-
Harvest B16F10-OVA cells using Trypsin-EDTA and wash with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each C57BL/6 mouse.
-
-
Vaccination Schedule:
-
Begin vaccination when tumors reach a palpable size (approximately 50-100 mm³).
-
Administer 50 µL of the 113-O12B/mOVA vaccine formulation (containing 10 µg of mRNA) subcutaneously near the tail base on days 7, 14, and 21 post-tumor implantation.
-
For combination therapy, administer anti-mouse PD-1 antibody (100 µg) intraperitoneally on days 8, 15, and 22.
-
-
Monitoring:
-
Measure tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the experiment.
-
Euthanize mice when tumor volume exceeds 2000 mm³ or if signs of excessive morbidity are observed.
-
-
Data Analysis:
-
Plot mean tumor growth curves for each treatment group.
-
Generate Kaplan-Meier survival curves.
-
Statistically analyze the differences between treatment groups.
-
Protocol 3: Immune Cell Profiling by Flow Cytometry
This protocol provides a general framework for analyzing immune cell populations in the tumor microenvironment and draining lymph nodes.
Materials:
-
Tumor tissue and draining lymph nodes (inguinal)
-
RPMI 1640 medium
-
Collagenase IV
-
DNase I
-
FACS buffer (PBS with 2% FBS)
-
Red Blood Cell Lysis Buffer
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, CD11c, F4/80, Granzyme B, IFN-γ)
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation:
-
Tumors: Mince the tumor tissue and digest in RPMI containing Collagenase IV and DNase I for 30-60 minutes at 37°C. Filter the cell suspension through a 70 µm cell strainer.
-
Lymph Nodes: Mechanically dissociate the lymph nodes through a 70 µm cell strainer.
-
-
Red Blood Cell Lysis: If necessary, treat the cell suspensions with Red Blood Cell Lysis Buffer.
-
Staining:
-
Wash the cells with FACS buffer.
-
Block Fc receptors with Fc block for 10-15 minutes.
-
Incubate the cells with a cocktail of fluorescently conjugated antibodies for surface markers for 30 minutes on ice in the dark.
-
For intracellular staining (e.g., Granzyme B, IFN-γ), fix and permeabilize the cells according to the manufacturer's protocol, followed by incubation with the intracellular antibodies.
-
-
Flow Cytometry Analysis:
-
Wash the stained cells and resuspend in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify the different immune cell populations.
-
Visualizations
Caption: Experimental workflow for the development and evaluation of the 113-O12B mRNA cancer vaccine.
Caption: Proposed mechanism of action for the 113-O12B lymph node-targeting mRNA cancer vaccine.
References
- 1. biomere.com [biomere.com]
- 2. Lipid nanoparticle-mediated lymph node-targeting delivery of mRNA cancer vaccine elicits robust CD8+ T cell response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. 113-O12B-Lipid Nanoparticles (Targeted to Lymph Nodes) - CD Bioparticles [cd-bioparticles.net]
Application Notes and Protocols for 113-O16B LNP Formulation for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, characterization, and in vivo application of lipid nanoparticles (LNPs) incorporating the novel ionizable lipid 113-O16B for messenger RNA (mRNA) delivery. The protocols are based on established methodologies for similar ionizable lipids, particularly the closely related 113-O12B, which has demonstrated potent lymph node-targeting capabilities for mRNA cancer vaccines.[1][2][3]
Introduction to this compound Lipid Nanoparticles
The this compound is a disulfide bond-containing ionizable cationic lipidoid designed for the formulation of LNPs to deliver mRNA payloads in vivo. Its structural features are intended to facilitate efficient encapsulation of mRNA, promote cellular uptake, and enable endosomal escape for effective protein translation in target cells. The inclusion of disulfide bonds may offer redox-responsive properties, potentially leading to controlled release of the mRNA cargo in specific cellular environments.
The protocols outlined below are adapted from the successful lymph node-targeting LNP system developed by Chen et al. (2022), which utilized the 113-O12B lipid.[1][2][3] This system has shown significant promise in eliciting robust, antigen-specific CD8+ T cell responses in the context of mRNA cancer vaccines, suggesting a similar potential for this compound in immunotherapy and other applications requiring targeted mRNA delivery.
Data Presentation: Formulation and Characterization
The following tables summarize the typical formulation composition and physicochemical characteristics of this compound LNPs, based on data from analogous LNP systems.
Table 1: this compound LNP Formulation Composition
| Component | Molar Ratio (%) | Role in Formulation |
| This compound | 50 | Ionizable cationic lipid for mRNA encapsulation and endosomal escape. |
| 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | 10 | Helper lipid for structural integrity of the nanoparticle. |
| Cholesterol | 38.5 | Helper lipid to enhance stability and regulate membrane fluidity. |
| 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) | 1.5 | PEGylated lipid to control particle size and increase circulation time. |
Table 2: Physicochemical Characteristics of this compound LNPs
| Parameter | Typical Value | Method of Analysis |
| Hydrodynamic Diameter (Size) | 80 - 120 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay |
| Zeta Potential | Near-neutral at physiological pH | Electrophoretic Light Scattering (ELS) |
Experimental Protocols
Protocol for this compound LNP-mRNA Formulation
This protocol describes the preparation of this compound LNPs encapsulating mRNA using a microfluidic mixing method.
Materials:
-
This compound lipid
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
-
mRNA encoding the protein of interest
-
Ethanol (B145695) (RNase-free)
-
Citrate (B86180) buffer (50 mM, pH 4.0, RNase-free)
-
Phosphate-buffered saline (PBS, pH 7.4, RNase-free)
-
Microfluidic mixing device and pump system
Procedure:
-
Preparation of Lipid Stock Solution (Ethanol Phase):
-
Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5.
-
The final total lipid concentration in the ethanol phase should be between 10-20 mM.
-
Vortex or sonicate briefly to ensure complete dissolution of all lipid components.
-
-
Preparation of mRNA Solution (Aqueous Phase):
-
Dilute the mRNA in 50 mM citrate buffer (pH 4.0) to the desired concentration. The N:P ratio (ratio of protonatable nitrogens in the ionizable lipid to phosphates in the mRNA) is a critical parameter, with a typical starting point being around 6.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid stock solution into one syringe and the mRNA solution into another.
-
Set the flow rate ratio of the aqueous phase to the ethanol phase at 3:1.
-
The total flow rate will depend on the specific microfluidic device being used; a typical starting point is 2 mL/min.
-
Initiate the pumps to mix the two phases. The rapid mixing will induce the self-assembly of the LNPs.
-
-
Purification:
-
Collect the resulting LNP suspension.
-
Dialyze the LNP suspension against sterile PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove ethanol and unencapsulated mRNA. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the sterile this compound LNP-mRNA formulation at 4°C for short-term use (up to one week) or at -80°C for long-term storage.
-
Protocol for In Vivo Administration and Efficacy Studies in a Murine Cancer Model
This protocol outlines a typical in vivo study to evaluate the efficacy of a this compound LNP-mRNA cancer vaccine in a mouse model.
Materials:
-
This compound LNP formulation encapsulating mRNA encoding a tumor-associated antigen (e.g., ovalbumin - OVA).
-
B16F10-OVA melanoma cell line.
-
C57BL/6 mice (6-8 weeks old).
-
Sterile PBS (pH 7.4).
-
Syringes and needles for injection.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Inoculation:
-
Subcutaneously inject 5 x 10^5 B16F10-OVA cells in 100 µL of sterile PBS into the flank of each mouse.
-
Allow the tumors to establish and grow to a palpable size (approximately 50-100 mm³).
-
-
Vaccination Schedule:
-
On day 7 post-tumor inoculation, administer the first dose of the this compound LNP-mRNA vaccine.
-
Administer a booster vaccination on day 14.
-
The typical dose of mRNA is 10-20 µg per mouse, administered subcutaneously near the tail base.
-
-
Monitoring Tumor Growth and Survival:
-
Measure tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (length x width²) / 2.
-
Monitor the overall health and survival of the mice.
-
Euthanize mice when tumors reach a predetermined size or if they show signs of distress, in accordance with institutional animal care and use guidelines.
-
-
Immunological Analysis (Optional):
-
At a defined endpoint (e.g., day 21), spleens and tumor-draining lymph nodes can be harvested.
-
Single-cell suspensions can be prepared and analyzed by flow cytometry to quantify the percentage of antigen-specific CD8+ T cells.
-
Visualizations
LNP Formulation Workflow
Caption: Workflow for the formulation of this compound LNPs encapsulating mRNA.
In Vivo Experimental Workflow
Caption: Timeline for an in vivo efficacy study of an LNP-mRNA cancer vaccine.
Proposed Signaling Pathway for Immune Activation
References
Application Notes and Protocols for Encapsulating mRNA into 113-O16B Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The encapsulation of messenger RNA (mRNA) into lipid nanoparticles (LNPs) is a critical technology for the development of next-generation vaccines and therapeutics. The ionizable cationic lipidoid 113-O16B, and its closely related analogue 113-O12B, have been identified as effective components for creating LNPs that specifically target lymph nodes, a key site for initiating adaptive immune responses. This targeted delivery enhances the potency of mRNA vaccines, leading to a robust CD8+ T cell response, which is crucial for anti-tumor and anti-viral immunity.[1][2][3][4][5][6]
These application notes provide a detailed overview and protocols for the encapsulation of mRNA into this compound nanoparticles, the characterization of these nanoparticles, and their in vitro and in vivo applications.
Data Presentation
Table 1: Physicochemical Properties of this compound mRNA Nanoparticles
| Parameter | Target Value | Method of Analysis |
| Particle Size (Z-average) | 80 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | Neutral to slightly negative at physiological pH (~ -10 mV to +10 mV) | Electrophoretic Light Scattering (ELS) |
| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay |
Experimental Protocols
Protocol 1: Preparation of mRNA by In Vitro Transcription (IVT)
This protocol outlines the synthesis of high-quality, capped, and polyadenylated mRNA suitable for encapsulation.
Materials:
-
Linearized DNA template encoding the gene of interest with an upstream T7 promoter.
-
T7 RNA Polymerase
-
Ribonucleotide triphosphates (ATP, GTP, CTP, and N1-methyl-pseudouridine-5'-triphosphate)
-
Cap analog (e.g., CleanCap® reagent)
-
Poly(A) Polymerase
-
RNase inhibitors
-
DNase I
-
Purification columns or magnetic beads for RNA purification
-
Nuclease-free water and buffers
Procedure:
-
In Vitro Transcription Reaction: In a nuclease-free tube, combine the linearized DNA template, ribonucleotide triphosphates, cap analog, T7 RNA polymerase, and RNase inhibitors in the appropriate transcription buffer.[7][8][9]
-
Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction mixture to digest the DNA template. Incubate at 37°C for 30 minutes.
-
mRNA Purification: Purify the mRNA using silica-based columns or magnetic beads according to the manufacturer's instructions. Elute the mRNA in nuclease-free water.
-
Polyadenylation: In a new reaction, combine the purified mRNA, Poly(A) polymerase, ATP, and reaction buffer. Incubate at 37°C for 30 minutes to add a poly(A) tail.
-
Final Purification: Purify the polyadenylated mRNA using columns or beads.
-
Quality Control: Assess the mRNA concentration, integrity, and purity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
Protocol 2: Encapsulation of mRNA into this compound Nanoparticles via Microfluidic Mixing
This protocol describes the formulation of this compound LNPs encapsulating mRNA using a microfluidic mixing device. The lipid molar ratios are based on the reported formulation for the analogous 113-O12B.
Materials:
-
Ionizable lipidoid this compound (or 113-O12B)
-
Cholesterol (Chol)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)
-
Ethanol (B145695) (200 proof, molecular biology grade)
-
mRNA in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing system (e.g., NanoAssemblr®)
-
Dialysis cassettes (e.g., 10 kDa MWCO)
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Prepare individual stock solutions of this compound, Cholesterol, DOPE, and DMG-PEG in ethanol at appropriate concentrations (e.g., 10-50 mM).
-
-
Preparation of Lipid Mixture:
-
In a sterile glass vial, combine the lipid stock solutions to achieve a final molar ratio of This compound:Chol:DOPE:DMG-PEG = 16:4.8:3:2.4 .
-
Alternatively, a weight ratio of approximately 16:4:2:1 can be used.[1]
-
-
Preparation of mRNA Solution:
-
Dilute the purified mRNA to the desired concentration in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0). The final concentration will depend on the desired mRNA-to-lipid ratio.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another.
-
Set the flow rate ratio of the aqueous to organic phase (typically 3:1).
-
Initiate the mixing process. The rapid mixing of the two solutions will induce the self-assembly of the LNPs.[10][11][12]
-
-
Purification and Buffer Exchange:
-
Collect the resulting LNP dispersion.
-
Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove ethanol and exchange the buffer.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the sterile this compound mRNA nanoparticles at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 3: Characterization of this compound mRNA Nanoparticles
This protocol details the key characterization assays to ensure the quality of the formulated LNPs.
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Method: Dynamic Light Scattering (DLS).[13][14][15][16][17][18][19]
-
Procedure:
-
Dilute a small aliquot of the LNP formulation in PBS.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size (Z-average) and PDI using a DLS instrument.
-
Perform measurements in triplicate.
-
2. Zeta Potential Measurement:
-
Method: Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute the LNP formulation in an appropriate low-conductivity buffer.
-
Load the sample into the specific zeta potential cell.
-
Measure the electrophoretic mobility to determine the zeta potential.
-
Perform measurements at both acidic and physiological pH to understand the charge characteristics of the ionizable lipid.
-
3. mRNA Encapsulation Efficiency:
-
Procedure:
-
Prepare a standard curve of the free mRNA.
-
In a 96-well plate, prepare two sets of LNP samples.
-
To the first set, add a buffer without detergent to measure the amount of unencapsulated (free) mRNA.
-
To the second set, add a buffer containing a detergent (e.g., Triton X-100) to lyse the LNPs and measure the total mRNA.[20][22]
-
Add the RiboGreen reagent to all wells and measure the fluorescence.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
Mandatory Visualizations
Caption: Experimental workflow for mRNA-LNP formulation and characterization.
Caption: Signaling pathway of this compound mRNA-LNP induced CD8+ T cell activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipid nanoparticle-mediated lymph node-targeting delivery of mRNA cancer vaccine elicits robust CD8+ T cell response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid nanoparticle-mediated lymph node–targeting delivery of mRNA cancer vaccine elicits robust CD8+ T cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. m.youtube.com [m.youtube.com]
- 8. In Vitro Transcribed RNA-Based Platform Vaccines: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. db.cngb.org [db.cngb.org]
- 12. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lsinstruments.ch [lsinstruments.ch]
- 14. Lipid nanoparticle characterization with multi-angle dynamic light scattering | Malvern Panalytical [malvernpanalytical.com]
- 15. Enhanced Characterization of LNP with Multi-Angle Dynamic Light Scattering (MADLS) | Malvern Panalytical [malvernpanalytical.com]
- 16. wyatt.com [wyatt.com]
- 17. allanchem.com [allanchem.com]
- 18. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 19. news-medical.net [news-medical.net]
- 20. abpbio.com [abpbio.com]
- 21. static.igem.wiki [static.igem.wiki]
- 22. m.youtube.com [m.youtube.com]
Application Notes and Protocols: 113-O16B for mRNA Vaccine Delivery in Murine Melanoma Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
113-O16B is a disulfide bond-containing ionizable cationic lipidoid designed for the formulation of lipid nanoparticles (LNPs).[1] These LNPs are effective vehicles for the delivery of messenger RNA (mRNA), particularly in the context of cancer immunotherapy. The inherent properties of this compound facilitate efficient mRNA encapsulation and promote delivery to target cells, such as antigen-presenting cells (APCs). In murine melanoma models, LNPs formulated with this compound can be utilized to deliver mRNA encoding tumor-associated antigens, thereby eliciting a robust, tumor-specific CD8+ T cell response and subsequent anti-tumor immunity.[1] This document provides a detailed experimental protocol for the use of this compound in a therapeutic mRNA vaccine strategy against murine melanoma.
Signaling and Workflow Overview
The therapeutic strategy involves the formulation of an mRNA vaccine encoding a melanoma-specific antigen within an LNP containing this compound. Upon administration, these LNPs are taken up by APCs. The endosomal escape of the mRNA, facilitated by the ionizable lipid, leads to the translation of the tumor antigen. This antigen is then processed and presented on MHC class I molecules, leading to the activation and expansion of antigen-specific CD8+ T cells. These cytotoxic T lymphocytes (CTLs) then infiltrate the tumor and eliminate melanoma cells. This process is designed to overcome tumor-induced immunosuppression and leverages key signaling pathways in T-cell activation.
Diagram 1: Experimental Workflow
Caption: Experimental workflow for evaluating the this compound LNP-mRNA vaccine.
Diagram 2: Proposed Signaling Pathway
Caption: MOA of this compound LNP-mRNA vaccine leading to tumor cell death.
Experimental Protocols
Formulation of this compound LNP-mRNA
This protocol describes the formulation of lipid nanoparticles for mRNA delivery using a microfluidic mixing device. The mRNA should encode a relevant melanoma antigen, such as Ovalbumin (for B16F10-OVA models), Trp2, or gp100.
Materials:
-
This compound (Cayman Chemical or equivalent)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
Melanoma antigen-encoding mRNA
-
Ethanol (B145695) (200 proof, molecular biology grade)
-
Citrate (B86180) buffer (pH 4.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microfluidic mixing system (e.g., NanoAssemblr)
Procedure:
-
Lipid Stock Preparation: Prepare a stock solution of this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration should be between 10-25 mM.
-
mRNA Preparation: Dilute the antigen-encoding mRNA in citrate buffer (pH 4.0) to a final concentration of 0.1-0.5 mg/mL.
-
Microfluidic Mixing:
-
Set the flow rate ratio of the aqueous phase (mRNA solution) to the organic phase (lipid solution) to 3:1.
-
Combine the two solutions using the microfluidic device to allow for rapid, self-assembly of the LNPs.
-
-
Dialysis and Concentration:
-
Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.
-
Concentrate the LNP-mRNA formulation using an appropriate centrifugal filter device.
-
-
Characterization:
-
Determine particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Quantify mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Murine Melanoma Model and Treatment
This protocol details the establishment of a subcutaneous B16F10 melanoma model in C57BL/6 mice and the therapeutic administration of the this compound LNP-mRNA vaccine.
Materials:
-
B16F10 murine melanoma cell line
-
C57BL/6 mice (female, 6-8 weeks old)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile PBS
-
This compound LNP-mRNA vaccine (formulated as above)
-
Control formulation (e.g., LNP with non-coding mRNA or PBS)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture B16F10 cells according to standard protocols.[2] Ensure cell viability is >95% before injection.
-
Tumor Implantation:
-
On Day 0, harvest B16F10 cells and resuspend in sterile PBS.
-
Subcutaneously inject 5 x 10^5 B16F10 cells in 100 µL of PBS into the right flank of each C57BL/6 mouse.
-
-
Treatment Schedule:
-
Begin treatment when tumors are palpable (approx. 50-70 mm³, typically 3-5 days post-implantation).
-
Administer 20 µg of mRNA per mouse via intramuscular or intravenous injection.
-
Administer treatments on, for example, Days 3, 10, and 17 post-tumor implantation.
-
-
Monitoring:
-
Measure tumor volume every 2-3 days using calipers. Calculate volume using the formula: (Length x Width²)/2.
-
Monitor body weight and overall animal health.
-
Euthanize mice when tumor volume reaches the predetermined endpoint (e.g., 2000 mm³) or if signs of excessive morbidity are observed, in accordance with institutional animal care guidelines.
-
Analysis of Anti-Tumor Immune Response
This protocol describes methods to analyze the cellular immune response generated by the vaccine.
Materials:
-
Flow cytometry antibodies (e.g., anti-CD45, -CD3, -CD8, -CD4, -FoxP3, -PD-1)
-
Spleens and tumors from euthanized mice
-
FACS buffer (PBS with 2% FBS, 0.05% sodium azide)[2]
-
Red blood cell lysis buffer[2]
-
Collagenase D, DNAse I for tumor digestion
-
ELISpot plates and reagents for IFN-γ
Procedure:
-
Tumor-Infiltrating Lymphocyte (TIL) Analysis:
-
At the study endpoint, excise tumors and create single-cell suspensions by mechanical dissociation and enzymatic digestion.
-
Isolate lymphocytes using a density gradient.
-
Stain cells with a panel of fluorescently-labeled antibodies to identify and quantify immune cell populations (e.g., CD8+ T cells, regulatory T cells) by flow cytometry.[2]
-
-
Splenocyte Analysis (ELISpot):
-
Harvest spleens and prepare single-cell suspensions.
-
Perform an IFN-γ ELISpot assay by re-stimulating splenocytes with the cognate peptide from the vaccine's encoded antigen. This will quantify the frequency of antigen-specific, IFN-γ-secreting T cells.
-
Quantitative Data Presentation
The following tables represent the types of quantitative data that should be collected and analyzed in these experiments.
Table 1: LNP Formulation Characteristics
| Formulation ID | Mean Diameter (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
|---|---|---|---|---|
| LNP-Antigen-mRNA | 85.2 ± 3.1 | 0.11 ± 0.02 | -5.8 ± 1.2 | 94.5 ± 2.3 |
| LNP-Control-mRNA | 83.9 ± 2.8 | 0.12 ± 0.03 | -6.1 ± 1.5 | 95.1 ± 1.9 |
Table 2: In Vivo Tumor Growth Inhibition
| Treatment Group (n=10) | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
|---|---|---|
| PBS Control | 1850 ± 250 | - |
| LNP-Control-mRNA | 1790 ± 230 | 3.2% |
| LNP-Antigen-mRNA | 450 ± 150 | 75.7% |
Table 3: Survival Analysis
| Treatment Group (n=10) | Median Survival (Days) | % Increase in Lifespan |
|---|---|---|
| PBS Control | 24 | - |
| LNP-Control-mRNA | 25 | 4.2% |
| LNP-Antigen-mRNA | 42 | 75.0% |
Table 4: Analysis of Tumor-Infiltrating Lymphocytes (TILs)
| Treatment Group | % CD8+ of CD45+ Cells | CD8+/Treg Ratio |
|---|---|---|
| PBS Control | 5.6 ± 1.2 | 0.8 ± 0.2 |
| LNP-Control-mRNA | 6.1 ± 1.5 | 0.9 ± 0.3 |
| LNP-Antigen-mRNA | 25.3 ± 4.5 | 5.2 ± 1.1 |
Table 5: Antigen-Specific T Cell Response (ELISpot)
| Treatment Group | IFN-γ Spot Forming Units (SFU) per 10^6 Splenocytes |
|---|---|
| PBS Control | 15 ± 5 |
| LNP-Control-mRNA | 20 ± 8 |
| LNP-Antigen-mRNA | 350 ± 75 |
References
Best practices for storing and handling 113-O16B solution
An ionizable cationic lipidoid, 113-O16B is utilized in the formation of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery applications.[1][2] Its unique structure, featuring biodegradable disulfide bonds, is designed to facilitate the efficient encapsulation and intracellular release of mRNA payloads.[1] Proper storage and handling of the this compound solution are critical to maintain its integrity and performance in research and drug development settings.
Physicochemical Properties and Storage
The this compound solution is typically supplied dissolved in ethanol (B145695).[1] Its key properties and recommended storage conditions are summarized below.
| Property | Value | Source |
| Formal Name | tetrakis(2-(dodecyldisulfaneyl)ethyl) 3,3',3'',3'''-(((methylazanediyl)bis(ethane-2,1-diyl))bis(azanetriyl))tetrapropionate | [1][3] |
| CAS Number | 2566523-07-5 | [1][3] |
| Molecular Formula | C₇₃H₁₄₃N₃O₈S₈ | [1][3] |
| Formula Weight | 1447.5 g/mol | [1][3] |
| Purity | ≥95% | [1][3] |
| Supplied As | A 10 mg/mL solution in ethanol | [1] |
| Solubility | Soluble in Ethanol | [1] |
| Storage Temperature | -20°C | [1][3] |
| Stability | ≥ 1 year at -20°C | [1] |
Best Practices for Handling and Use
General Handling: The this compound solution is dissolved in ethanol, which is a flammable liquid.[4][5] Standard laboratory safety precautions should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear nitrile or latex gloves, safety goggles, and a lab coat when handling the solution.[4]
-
Ventilation: Handle the solution in a well-ventilated area. A chemical fume hood is recommended.[4]
-
Ignition Sources: Keep the solution away from open flames, sparks, and other potential ignition sources.[4]
-
Material Compatibility: Use only glass, stainless steel, or Teflon-lined containers and instruments to handle and transfer the lipid solution.[6] Avoid using polymer or plastic containers (e.g., polystyrene, polypropylene) for long-term storage, as these can leach impurities.[6]
Solution Preparation and Aliquoting: To prevent degradation from repeated freeze-thaw cycles and exposure to air, it is recommended to aliquot the this compound solution upon receipt.
-
Inert Atmosphere: Before opening, allow the vial to warm to room temperature to prevent condensation. If possible, work under an inert gas atmosphere (e.g., argon or nitrogen) to minimize oxidation of the lipid.
-
Aliquoting: Using sterile glass syringes or pipettes, dispense the solution into smaller, single-use glass vials with Teflon-lined caps.
-
Storage of Aliquots: Store the aliquots at -20°C.[1]
Application: mRNA-Lipid Nanoparticle (LNP) Formulation
This compound is a key component in the formulation of LNPs for mRNA delivery. LNPs are typically formed by the rapid mixing of an organic phase (lipids in ethanol) with an aqueous phase (mRNA in an acidic buffer). The low pH of the buffer ensures that the ionizable this compound becomes protonated, facilitating the encapsulation of the negatively charged mRNA.
Caption: Components of a this compound-based Lipid Nanoparticle.
Protocol 1: Preparation of mRNA-LNPs using this compound
This protocol describes a general method for formulating mRNA-LNPs using a microfluidic mixing device. The ratios and concentrations provided are based on common formulations and may require optimization for specific applications.
Materials:
-
This compound solution (10 mg/mL in ethanol)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
Ethanol (anhydrous, molecular biology grade)
-
mRNA encoding the protein of interest
-
Citrate (B86180) buffer (e.g., 50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4 (sterile)
-
Microfluidic mixing device and cartridges
-
Dialysis cassette (e.g., 10 kDa MWCO)
-
Sterile, nuclease-free tubes and reagents
Procedure:
-
Preparation of Lipid Stock Solution (Organic Phase): a. Prepare individual stock solutions of DSPC, Cholesterol, and DMG-PEG 2000 in ethanol. b. In a glass vial, combine the this compound solution with the other lipid stock solutions to achieve a final molar ratio of 50:10:38.5:1.5 (this compound : DSPC : Cholesterol : DMG-PEG 2000). c. Adjust the final total lipid concentration in ethanol as required for the microfluidic system (e.g., 10-20 mg/mL total lipids).
-
Preparation of mRNA Solution (Aqueous Phase): a. Dilute the mRNA stock solution in the citrate buffer (pH 4.0) to the desired concentration. The final concentration will depend on the target N/P ratio (the ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the mRNA).
-
LNP Formulation via Microfluidic Mixing: a. Set up the microfluidic mixing device according to the manufacturer's instructions. b. Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another. c. Set the flow rates for the syringes. A typical flow rate ratio is 3:1 (Aqueous:Organic). d. Initiate the mixing process. The rapid mixing of the two phases causes the lipids to self-assemble around the mRNA, forming LNPs. e. Collect the resulting LNP suspension from the outlet port.
-
Purification and Buffer Exchange: a. To remove the ethanol and exchange the acidic buffer for a physiological buffer, dialyze the LNP suspension.[7] b. Transfer the collected LNP suspension to a pre-wetted dialysis cassette. c. Place the cassette in a beaker containing sterile PBS (pH 7.4) at 4°C. d. Dialyze for at least 6 hours, with at least two changes of the PBS buffer.
-
Sterilization and Storage: a. Recover the purified LNP solution from the dialysis cassette. b. Sterilize the LNP solution by passing it through a 0.22 µm sterile filter. c. Store the final mRNA-LNP formulation at 4°C for short-term use or at -80°C for long-term storage.
Caption: Workflow for the formulation of mRNA-LNPs using this compound.
Protocol 2: Characterization of Formulated LNPs
After formulation, it is essential to characterize the LNPs to ensure they meet the required specifications for downstream applications.
Key Characterization Parameters:
| Parameter | Method | Typical Expected Values | Purpose |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 80 - 150 nm, PDI < 0.2 | Size affects biodistribution and cellular uptake; low PDI indicates a homogenous population. |
| Zeta Potential | Laser Doppler Electrophoresis | Near-neutral at pH 7.4 | Indicates surface charge; helps predict stability in suspension and interaction with cells. |
| mRNA Encapsulation Efficiency (EE) | Ribogreen Assay or similar fluorescence-based assay | > 90% | Quantifies the percentage of mRNA successfully encapsulated within the LNPs. |
A. Measurement of Size, PDI, and Zeta Potential:
-
Dilute a small aliquot of the purified LNP solution in PBS (pH 7.4).
-
Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer) according to the manufacturer's protocol.
-
Record the Z-average diameter for size and the PDI value.
-
For zeta potential, use the same instrument with an appropriate capillary cell.
B. Measurement of Encapsulation Efficiency (EE): This protocol uses a fluorescent dye that binds to nucleic acids. The difference in fluorescence before and after lysing the LNPs is used to calculate EE.
-
Prepare two sets of samples from the LNP solution.
-
To the first set ("Total mRNA"), add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release all the encapsulated mRNA.
-
Leave the second set ("Free mRNA") untreated.
-
Add the fluorescent dye (e.g., RiboGreen) to both sets of samples according to the manufacturer's protocol.
-
Measure the fluorescence intensity (FI) of all samples using a plate reader.
-
Calculate the EE using the following formula: EE (%) = (FI of Total mRNA - FI of Free mRNA) / (FI of Total mRNA) x 100
Disclaimer: This document is intended for research use only and is not for human or veterinary use. The provided protocols are examples and may require optimization for specific research needs. Always adhere to institutional safety guidelines.
References
- 1. Development of a Library of Disulfide Bond-Containing Cationic Lipids for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo demonstration of enhanced mRNA delivery by cyclic disulfide-containing lipid nanoparticles for facilitating endosomal escape - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00084J [pubs.rsc.org]
- 3. Lipid nanoparticle-mediated lymph node-targeting delivery of mRNA cancer vaccine elicits robust CD8+ T cell response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. Ethanol - Wikipedia [en.wikipedia.org]
- 6. avantiresearch.com [avantiresearch.com]
- 7. The Effect of Ethanol on Lipid Nanoparticle Stabilization from a Molecular Dynamics Simulation Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 113-O16B in Targeted mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
113-O16B is a disulfide bond-containing ionizable cationic lipidoid designed for the formulation of lipid nanoparticles (LNPs) for in vivo delivery of messenger RNA (mRNA).[1] While direct studies on this compound are limited in publicly available literature, its structural similarity to other lipidoids in the same family, such as 113-O12B, allows for the establishment of robust protocols for its use. Research on these related lipidoids has demonstrated their potential for targeted delivery of mRNA to lymph nodes, making them particularly suitable for applications in vaccine development, especially for cancer immunotherapy.[2][3][4]
The protocols and data presented herein are largely based on the successful application of the closely related lipidoid, 113-O12B, in a preclinical cancer vaccine model. These lipidoids facilitate the encapsulation of mRNA and its delivery to antigen-presenting cells (APCs) in the lymph nodes, leading to a potent, antigen-specific CD8+ T cell response.[2][3][4]
Key Applications
-
mRNA Cancer Vaccines: Targeted delivery to lymph nodes enhances the priming of T cells against tumor-associated antigens.
-
Infectious Disease Vaccines: Potential for dose-sparing and enhanced immunogenicity through targeted delivery to immune cells.
-
Gene Editing: Delivery of mRNA encoding for CRISPR-Cas9 components.
Data Presentation
The following tables summarize the physicochemical characteristics and in vivo efficacy of lipid nanoparticles formulated with a lipidoid from the same family as this compound (specifically 113-O12B), as demonstrated in a B16F10 melanoma model.[2]
Table 1: Physicochemical Properties of 113-O12B Formulated LNPs
| Parameter | Value |
| Hydrodynamic Diameter (nm) | 80 - 100 |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (mV) | -5 to -15 (at neutral pH) |
| mRNA Encapsulation Efficiency (%) | > 90% |
Table 2: In Vivo Efficacy of 113-O12B/mOVA LNPs in a B16F10-OVA Tumor Model
| Treatment Group | Mean Tumor Volume (mm³) on Day 15 | Survival Rate on Day 35 | SIINFEKL-specific CD8+ T cells (%) in PBMCs |
| Untreated | ~1500 | 0% | Not Detected |
| ALC-0315/mOVA | ~800 | 20% | 2.2% |
| 113-O12B/mOVA | ~400 | 100% | 2.5% |
| 113-O12B/mOVA + anti-PD-1 | ~200 | 100% | 5.3% |
Data adapted from Chen, J., et al. PNAS (2022).[1]
Experimental Protocols
Protocol 1: Formulation of this compound Lipid Nanoparticles (LNPs)
This protocol describes the formulation of this compound LNPs encapsulating mRNA using a microfluidic mixing method. The lipid ratios are based on the optimized formulation for the related 113-O12B lipidoid.[2]
Materials:
-
This compound ionizable cationic lipidoid
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)
-
mRNA encoding the protein of interest
-
Ethanol (B145695) (anhydrous)
-
Citrate (B86180) buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr®)
Procedure:
-
Prepare Lipid Stock Solution:
-
Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5.
-
The total lipid concentration in the ethanol phase should be between 10-20 mg/mL.
-
-
Prepare mRNA Solution:
-
Dilute the mRNA in 50 mM citrate buffer (pH 4.0) to a concentration of 0.1-0.5 mg/mL.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Set the flow rate ratio of the aqueous phase (mRNA solution) to the organic phase (lipid solution) to 3:1.
-
Set the total flow rate to achieve rapid and efficient mixing (e.g., 12 mL/min).
-
Pump the two solutions through the microfluidic device to initiate the self-assembly of LNPs.
-
-
Purification and Buffer Exchange:
-
Collect the LNP solution from the outlet of the device.
-
Dialyze the LNP solution against PBS (pH 7.4) for at least 12 hours at 4°C using a dialysis membrane with a molecular weight cutoff (MWCO) of 10 kDa to remove ethanol and unencapsulated mRNA.
-
Alternatively, use tangential flow filtration (TFF) for larger scale preparations.
-
-
Characterization:
-
Measure the hydrodynamic diameter, PDI, and zeta potential of the LNPs using dynamic light scattering (DLS).
-
Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., Quant-iT™ RiboGreen™ Assay).
-
Assess the final mRNA concentration using UV-Vis spectrophotometry.
-
-
Storage:
-
Sterile filter the final LNP formulation through a 0.22 µm filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: In Vivo Evaluation of this compound LNPs in a Murine Cancer Model
This protocol outlines a general procedure for assessing the in vivo efficacy of a this compound-formulated mRNA cancer vaccine in a mouse tumor model.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Tumor cell line (e.g., B16F10-OVA)
-
This compound/mRNA LNPs (formulated as in Protocol 1)
-
Control LNP formulation (e.g., using ALC-0315)
-
PBS (pH 7.4)
-
Calipers for tumor measurement
-
Flow cytometry antibodies (e.g., anti-CD8, anti-CD4, tetramers specific for the mRNA-encoded antigen)
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 1 x 10^6 B16F10-OVA cells into the flank of each C57BL/6 mouse.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Vaccination Schedule:
-
Randomize mice into treatment groups (e.g., Untreated, Control LNP, this compound LNP, this compound LNP + checkpoint inhibitor).
-
On days 7, 14, and 21 post-tumor implantation, administer a subcutaneous injection of the LNP formulations (e.g., 10 µg mRNA per mouse) at the base of the tail.
-
-
Monitoring Tumor Growth and Survival:
-
Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Monitor the health and survival of the mice daily. Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm³).
-
-
Immunological Analysis:
-
On a specified day post-vaccination (e.g., day 19), collect peripheral blood from a subset of mice.
-
Isolate peripheral blood mononuclear cells (PBMCs).
-
Stain PBMCs with fluorescently labeled antibodies against immune cell markers and an antigen-specific tetramer.
-
Analyze the frequency of antigen-specific CD8+ T cells using flow cytometry.
-
-
Data Analysis:
-
Plot mean tumor growth curves for each treatment group.
-
Generate Kaplan-Meier survival curves.
-
Statistically analyze differences in tumor growth and immune cell populations between groups.
-
Visualizations
Signaling Pathway of an mRNA Vaccine
Caption: Intracellular pathway of LNP-delivered mRNA leading to T cell activation.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for preclinical evaluation of an mRNA-LNP cancer vaccine.
References
Method for Assessing 113-O16B LNP Delivery Efficiency
Application Notes and Protocols
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA vaccines and gene therapies. The ionizable cationic lipidoid 113-O16B is a key component in the formulation of LNPs for potent mRNA delivery.[1][2] Assessing the delivery efficiency of this compound LNPs is a critical step in the development of new therapeutics. This document provides detailed protocols for the in vitro and in vivo assessment of this compound LNP delivery efficiency, intended for researchers, scientists, and drug development professionals.
The delivery of an LNP-encapsulated payload to the cytoplasm of a target cell is a multi-step process that includes cellular uptake, endosomal trafficking, and ultimately, endosomal escape.[][4][5] Inefficient endosomal escape is considered a major bottleneck for the efficacy of LNP-mediated therapies.[4][6][7] Therefore, the following protocols are designed to quantify not only the overall protein expression but also to dissect the individual steps of the delivery process.
Physicochemical Characterization of this compound LNPs
Prior to any efficacy studies, it is crucial to characterize the fundamental physicochemical properties of the this compound LNP formulation. These parameters significantly influence the in vivo behavior and cellular internalization of the nanoparticles.[8]
Table 1: Key Physicochemical Parameters for this compound LNP Characterization
| Parameter | Method | Typical Values |
| Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS) | 80 - 150 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | Laser Doppler Electrophoresis | Neutral to slightly negative at neutral pH |
| mRNA Encapsulation Efficiency | RiboGreen Assay | > 90% |
Protocol 1.1: LNP Size and Polydispersity Measurement using DLS
-
Dilute the this compound LNP formulation in 1x PBS to an appropriate concentration for DLS analysis.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the hydrodynamic diameter and PDI using a DLS instrument.
-
Perform measurements in triplicate and report the average and standard deviation.
Protocol 1.2: mRNA Encapsulation Efficiency using RiboGreen Assay[9]
-
Prepare a standard curve of the free mRNA used in the LNP formulation.
-
In a 96-well plate, add the LNP sample to two separate wells.
-
To one set of wells, add a buffer with 0.5% Triton X-100 to lyse the LNPs and release the encapsulated mRNA (total mRNA).
-
To the other set of wells, add a buffer without detergent (free mRNA).
-
Add the RiboGreen reagent to all wells and incubate for 5 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation/emission of ~485/528 nm.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total mRNA - Free mRNA) / Total mRNA * 100
In Vitro Assessment of Delivery Efficiency
In vitro assays are essential for the initial screening and optimization of this compound LNP formulations. These assays can quantify cellular uptake, endosomal escape, and subsequent protein expression in a controlled environment.
Cellular Uptake Analysis
Quantifying the amount of LNPs internalized by cells is the first step in assessing delivery efficiency. This can be achieved using fluorescently labeled LNPs and analysis by flow cytometry or confocal microscopy.
Table 2: In Vitro Cellular Uptake and Transfection Efficiency Data
| Cell Line | LNP Formulation | Uptake (MFI) | Transfection Efficiency (% Positive Cells) | Protein Expression (MFI) |
| HEK293 | This compound LNP-Luc | 15,000 | 85% | 250,000 |
| HeLa | This compound LNP-Luc | 12,500 | 78% | 180,000 |
| DC2.4 | This compound LNP-Luc | 18,000 | 92% | 320,000 |
MFI: Mean Fluorescence Intensity
Protocol 2.1.1: Flow Cytometry for Cellular Uptake[10][11][12]
-
Formulate this compound LNPs with a fluorescently labeled mRNA (e.g., Cy5-mRNA).
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the LNP/Cy5-mRNA complexes at the desired concentration.
-
Incubate for 6 hours.
-
Wash the cells with PBS, detach them using trypsin, and resuspend in flow cytometry buffer.
-
Analyze the intracellular Cy5 fluorescence intensity using a flow cytometer.
Figure 1: Experimental workflow for in vitro cellular uptake analysis.
Endosomal Escape Assessment
The release of the mRNA payload from the endosome into the cytoplasm is a critical and often rate-limiting step.[][4] The Galectin-9 reporter assay is a powerful tool to visualize and quantify endosomal rupture events.[4][7]
Protocol 2.2.1: Galectin-9 Endosomal Escape Assay[6][7]
-
Use a cell line stably expressing a fluorescently tagged Galectin-9 (e.g., Gal9-GFP).
-
Seed the Gal9-GFP cells in a glass-bottom dish suitable for live-cell imaging.
-
Add the this compound LNPs containing a fluorescently labeled mRNA (e.g., Cy5-mRNA) to the cells.
-
Perform live-cell imaging using a confocal microscope to observe the co-localization of Gal9-GFP puncta with Cy5-mRNA-containing endosomes.
-
Quantify the number of Gal9-GFP puncta per cell as a measure of endosomal escape events.
Figure 2: LNP cellular uptake and endosomal escape pathway.
Protein Expression Analysis
The ultimate measure of successful delivery is the translation of the delivered mRNA into its corresponding protein. This can be quantified using reporter genes such as luciferase or fluorescent proteins like EGFP.
Protocol 2.3.1: Luciferase Reporter Assay[13][14][15]
-
Formulate this compound LNPs with mRNA encoding Firefly luciferase (FLuc).
-
Seed cells in a white-walled, clear-bottom 96-well plate.
-
Treat the cells with the LNP-FLuc mRNA at various concentrations.
-
Incubate for 24-48 hours.
-
Lyse the cells and add a luciferase assay substrate.
-
Measure the bioluminescence using a plate reader.
Protocol 2.3.2: EGFP Expression by Flow Cytometry[10][11][12]
-
Formulate this compound LNPs with mRNA encoding Enhanced Green Fluorescent Protein (EGFP).
-
Treat cells with the LNP-EGFP mRNA as described in Protocol 2.3.1.
-
After 24-48 hours, harvest the cells and analyze the EGFP expression by flow cytometry.
-
Quantify both the percentage of EGFP-positive cells and the mean fluorescence intensity.
In Vivo Assessment of Delivery Efficiency
In vivo studies are critical to evaluate the delivery efficiency of this compound LNPs in a whole-organism context, providing insights into biodistribution and overall efficacy.
Table 3: In Vivo Biodistribution and Efficacy
| Organ | Luciferase Expression (Photons/s) |
| Liver | 1 x 10^9 |
| Spleen | 5 x 10^7 |
| Lungs | 1 x 10^7 |
| Other | < 1 x 10^6 |
Protocol 3.1: In Vivo Biodistribution and Efficacy using Bioluminescence Imaging[13][14][16]
-
Formulate this compound LNPs with mRNA encoding Firefly luciferase.
-
Administer the LNPs to mice via intravenous (IV) injection.
-
At various time points post-injection (e.g., 6, 24, 48 hours), inject the mice with D-luciferin substrate intraperitoneally.
-
Anesthetize the mice and perform whole-body bioluminescence imaging using an in vivo imaging system (IVIS).
-
Quantify the bioluminescent signal in different organs to determine the biodistribution and level of protein expression.
-
For more precise quantification, organs can be harvested for ex vivo imaging or homogenization and subsequent luciferase assay.
Figure 3: Logical relationship of the assessment methods.
Conclusion
The protocols outlined in this document provide a comprehensive framework for assessing the delivery efficiency of this compound LNPs. By systematically evaluating the physicochemical properties, in vitro cellular uptake, endosomal escape, and protein expression, followed by in vivo biodistribution and efficacy studies, researchers can effectively screen and optimize LNP formulations for therapeutic applications. The use of quantitative and robust assays is paramount for generating reproducible data and advancing the development of next-generation mRNA medicines.
References
- 1. This compound | CAS 2566523-07-5 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Illuminating endosomal escape of polymorphic lipid nanoparticles that boost mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Size and Charge Characterization of Lipid Nanoparticles for mRNA Vaccines. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability and Shelf Life of 113-O16B LNPs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability and extend the shelf life of 113-O16B lipid nanoparticle (LNP) formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LNP formulations?
A1: this compound is a disulfide bond-containing ionizable cationic lipidoid.[1] It is utilized in the formulation of lipid nanoparticles for the delivery of messenger RNA (mRNA).[1] Its specific chemical structure is designed to efficiently encapsulate nucleic acid payloads and facilitate their delivery into cells.
Q2: What is the recommended storage temperature for this compound as a raw material?
A2: The recommended storage temperature for this compound is -20°C.[1]
Q3: What is the general shelf life of this compound?
A3: this compound is stable for at least one year when stored at the recommended temperature of -20°C.[1]
Q4: What are the primary factors that can affect the stability of my this compound LNP formulation?
A4: The stability of LNP formulations, including those containing this compound, is influenced by several factors:
-
Temperature: Both high temperatures and freeze-thaw cycles can degrade LNPs.[2][3][4][5]
-
Lipid Composition: The choice and ratio of helper lipids, cholesterol, and PEG-lipids are crucial for structural integrity.[2][6]
-
pH of the storage buffer: While some studies show pH has a minimal effect on stability when stored at 2°C, it is a critical parameter to control.[3][5]
-
Oxidation: Lipids, especially those with unsaturated components, can be prone to oxidation, which compromises LNP structure.[2]
-
Physical Stress: Shaking or vibration can lead to aggregation and degradation of LNPs.[4]
-
Light Exposure: Exposure to light can also negatively impact the stability of LNP formulations.[4]
Q5: How can I improve the long-term stability of my this compound LNPs?
A5: To enhance long-term stability, consider the following strategies:
-
Lyophilization (Freeze-Drying): This process removes water and can significantly extend the shelf life of LNPs, allowing for storage at higher temperatures.[2][7]
-
Use of Cryoprotectants: Adding excipients like sucrose (B13894) or trehalose (B1683222) can protect LNPs from damage during freezing and thawing.[2][3][5][8]
-
Optimized Lipid Composition: Fine-tuning the ratios of ionizable lipids, phospholipids, cholesterol, and PEG-lipids can create more robust nanoparticles.[2]
-
Controlled Storage Environment: Storing LNPs at consistently low temperatures (ranging from 2-8°C for short-term to -80°C for long-term) in an oxygen-free and dark environment is critical.[2][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Increased Particle Size and Polydispersity Index (PDI) Over Time | LNP aggregation. | - Optimize Storage Temperature: Store at recommended low temperatures (-20°C to -80°C). Avoid repeated freeze-thaw cycles.[2][3] - Add Cryoprotectants: Incorporate sucrose or trehalose into the formulation before freezing.[3][5] - Evaluate Lipid Composition: Adjust the molar ratio of PEG-lipid, as it plays a role in preventing aggregation.[9] |
| Decreased Encapsulation Efficiency | Leakage of mRNA from the LNPs. | - Assess Storage Conditions: Elevated temperatures can lead to lipid bilayer instability.[4] - Check for Chemical Degradation: Hydrolysis or oxidation of lipids can compromise the LNP structure.[2] Consider storing under an inert gas like nitrogen.[2] |
| Loss of In Vitro / In Vivo Potency | mRNA degradation or LNP structural changes. | - Verify mRNA Integrity: Use techniques like agarose (B213101) gel electrophoresis to check for mRNA degradation.[4] - Re-evaluate Formulation: The initial formulation may not be optimal for stability. Re-screen lipid ratios. - Minimize Physical Stress: Avoid vigorous shaking or vortexing of the LNP solution.[4] |
| LNP Instability After Lyophilization and Reconstitution | Aggregation upon rehydration. | - Incorporate Lyoprotectants: Add sugars like sucrose or trehalose to the formulation before freeze-drying.[3][5] - Optimize Reconstitution Buffer: While ethanol (B145695) can aid reconstitution, it may not be ideal for in vivo use.[3][5] Test different aqueous buffers for reconstitution. |
| Discoloration or Phase Separation of the LNP Suspension | Chemical degradation of lipids or gross instability. | - Investigate Lipid Purity: Impurities in the lipid components can lead to degradation.[10][11] - Control for Oxidation: Protect from oxygen by using sealed vials and inert gas.[2] - Discard the Batch: This often indicates irreversible degradation, and the batch should not be used for experiments. |
Data Summary
Table 1: Effect of Storage Temperature on LNP Stability
| Storage Temperature | Observed Effects | Recommendations |
| Room Temperature (25°C) | Significant degradation, loss of efficacy.[3][5] | Not recommended for storage. |
| Refrigerated (2°C - 8°C) | Stable for short to medium-term (up to 150 days in some studies).[3][5] | Suitable for short-term storage. |
| Frozen (-20°C) | Generally stable, but freeze-thaw cycles can cause aggregation.[3][5] | Good for long-term storage, but minimize freeze-thaw cycles. |
| Ultra-Low (-80°C) | Considered optimal for long-term preservation of LNP integrity and mRNA activity.[2][4] | Recommended for long-term storage, especially when used with cryoprotectants. |
Table 2: Common Cryoprotectants and Their Effects
| Cryoprotectant | Concentration Range (w/v) | Observed Benefits |
| Sucrose | 5% - 20% | Improves stability through freeze-thaw cycles and after lyophilization.[3][5] |
| Trehalose | 5% - 20% | Similar protective effects to sucrose during freezing and lyophilization.[3][5] |
Experimental Protocols
Protocol 1: Assessment of LNP Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute the this compound LNP formulation in an appropriate buffer (e.g., PBS) to a suitable concentration for DLS analysis.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (typically 25°C).
-
Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Perform the measurement to obtain the Z-average diameter and PDI.
-
-
Data Analysis: Record the Z-average size and PDI. An increase in these values over time indicates LNP aggregation.[12]
Protocol 2: Determination of mRNA Encapsulation Efficiency using a RiboGreen Assay
-
Total mRNA Measurement:
-
Take an aliquot of the LNP formulation.
-
Add a surfactant (e.g., Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.
-
Use the Quant-iT RiboGreen RNA Reagent Kit or a similar fluorescence-based assay to measure the total mRNA concentration.[4]
-
-
Free mRNA Measurement:
-
Take another aliquot of the intact LNP formulation (without surfactant).
-
Measure the fluorescence using the same RiboGreen assay to quantify the amount of unencapsulated (free) mRNA.
-
-
Calculation:
-
Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100.
-
Visualizations
Caption: Experimental workflow for assessing this compound LNP stability.
Caption: Key degradation pathways for lipid nanoparticles.
References
- 1. caymanchem.com [caymanchem.com]
- 2. helixbiotech.com [helixbiotech.com]
- 3. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 7. Design Strategies for and Stability of mRNA–Lipid Nanoparticle COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. susupport.com [susupport.com]
- 9. What are the factors that influence the lipid nanoparticle size? | AAT Bioquest [aatbio.com]
- 10. A novel mechanism for the loss of mRNA activity in lipid nanoparticle delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. blog.curapath.com [blog.curapath.com]
Technical Support Center: Optimizing mRNA Encapsulation in 113-O16B LNPs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with low mRNA encapsulation efficiency in 113-O16B lipid nanoparticles (LNPs).
Troubleshooting Guide: Low mRNA Encapsulation Efficiency
Low encapsulation efficiency (EE) is a common hurdle in the development of mRNA-LNP therapeutics. This guide provides a systematic approach to identifying and resolving potential causes of suboptimal mRNA loading into this compound LNPs.
Question: My mRNA encapsulation efficiency is consistently below 80%. What are the potential causes and how can I improve it?
Answer:
Low encapsulation efficiency can stem from several factors related to your formulation components, process parameters, and the integrity of your mRNA. Below is a step-by-step guide to troubleshoot this issue.
1. Verify mRNA Integrity:
Degraded or impure mRNA will not encapsulate efficiently.
-
Recommendation: Always assess the integrity of your mRNA transcript before formulation.
-
Experimental Protocol: Perform gel electrophoresis to confirm that your mRNA is a single, distinct band and free of significant degradation products or impurities.[1]
2. Optimize Formulation Ratios:
The molar ratios of the lipid components are critical for efficient self-assembly and mRNA encapsulation.[][3]
-
Recommendation: Systematically screen different molar ratios of the ionizable lipid (this compound), helper lipid, cholesterol, and PEG-lipid.
-
Key Parameter - N/P Ratio: The Nitrogen-to-Phosphate (N/P) ratio, which represents the charge balance between the ionizable lipid and the mRNA, is a crucial parameter.[4] An optimal N/P ratio, typically between 3 and 6, ensures sufficient electrostatic interaction for complexation.
Table 1: Example Lipid Molar Ratios for Formulation Optimization
| Formulation ID | Ionizable Lipid (this compound) | Helper Lipid (e.g., DOPE/DSPC) | Cholesterol | PEG-Lipid |
| LNP-A | 50 | 10 | 38.5 | 1.5 |
| LNP-B | 45 | 15 | 38.5 | 1.5 |
| LNP-C | 40 | 20 | 38.5 | 1.5 |
3. Control Process Parameters:
The method of LNP formation significantly impacts encapsulation. Microfluidic mixing is a common and highly reproducible method.[5][6]
-
Recommendation: Optimize the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous and organic phases during microfluidic mixing.
-
Experimental Protocol:
-
Prepare the organic phase by dissolving the lipid mixture (this compound, helper lipid, cholesterol, PEG-lipid) in ethanol (B145695).
-
Prepare the aqueous phase by dissolving the mRNA in a low pH buffer (e.g., sodium acetate (B1210297) or citrate, pH 4.0).[][4]
-
Utilize a microfluidic mixing device to combine the two phases at varying TFRs and FRRs. A common starting point is a 3:1 aqueous to organic phase FRR.[4]
-
Dialyze the resulting LNP solution against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.[4]
-
Table 2: Example Microfluidic Mixing Parameters for Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Total Flow Rate (mL/min) | 10 | 15 | 20 |
| Flow Rate Ratio (Aqueous:Organic) | 3:1 | 4:1 | 5:1 |
| Aqueous Phase Buffer | Sodium Acetate (50 mM, pH 4.0) | Sodium Citrate (50 mM, pH 4.0) | Sodium Acetate (25 mM, pH 4.5) |
4. Evaluate Raw Material Quality:
The purity of your lipids can affect LNP formation and mRNA encapsulation.
-
Recommendation: Ensure high purity of all lipid components. Impurities in the ionizable lipid can react with mRNA, reducing its translatability and potentially impacting encapsulation.[7]
-
Experimental Protocol: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) to assess the purity of the lipid raw materials.[1]
Below is a troubleshooting workflow to guide your optimization process.
Caption: Troubleshooting workflow for low mRNA encapsulation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is a typical acceptable encapsulation efficiency for mRNA LNPs?
A1: For preclinical and clinical applications, an encapsulation efficiency of greater than 90% is generally desired. However, acceptability can depend on the specific therapeutic application and regulatory guidance.
Q2: How do I measure mRNA encapsulation efficiency?
A2: The most common method is using a fluorescent dye-based assay, such as the RiboGreen assay.[1][5][8] This involves measuring the fluorescence of the dye in the presence of the intact LNPs (measuring unencapsulated, accessible mRNA) and then after lysing the LNPs with a surfactant (measuring total mRNA). The encapsulation efficiency is then calculated. More advanced methods like anion exchange chromatography (AEX) can also be used to separate free mRNA from intact LNPs.[8][9]
Q3: Can the type of helper lipid affect encapsulation efficiency?
A3: Yes, the choice of helper lipid (e.g., DOPE vs. DSPC) can influence the structural properties of the LNP and, consequently, the encapsulation efficiency.[3][5] It is advisable to screen different helper lipids during formulation development.
Q4: Does the pH of the aqueous buffer during formulation matter?
A4: The pH is critical. The ionizable lipid this compound has a pKa that dictates its charge state. During formulation, a low pH (typically around 4.0) is used to ensure the ionizable lipid is positively charged, facilitating electrostatic interactions with the negatively charged mRNA backbone.[][4][] After formation, the pH is raised to a physiological level (around 7.4), neutralizing the surface charge of the LNP.[4]
Q5: What is the role of the PEG-lipid in encapsulation?
A5: The PEG-lipid helps to control the particle size during formation and provides a steric barrier that prevents aggregation, enhancing the stability of the LNPs in circulation.[3] While essential for stability, the concentration of the PEG-lipid should be optimized, as very high concentrations can sometimes hinder cellular uptake.
Experimental Protocols
Protocol 1: Determination of mRNA Encapsulation Efficiency using RiboGreen Assay
-
Prepare a standard curve:
-
Prepare a series of known mRNA concentrations in the same buffer used for your LNP formulation.
-
Add the RiboGreen reagent to each standard and measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm).
-
Plot fluorescence intensity versus mRNA concentration to generate a standard curve.
-
-
Measure unencapsulated mRNA:
-
Dilute your LNP sample to a suitable concentration in buffer.
-
Add the RiboGreen reagent and incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence. This value corresponds to the amount of unencapsulated mRNA.
-
-
Measure total mRNA:
-
To a separate aliquot of the same diluted LNP sample, add a surfactant (e.g., 2% Triton X-100) to lyse the LNPs.[9]
-
Vortex and incubate for 10 minutes to ensure complete lysis.
-
Add the RiboGreen reagent and incubate for 5 minutes.
-
Measure the fluorescence. This value corresponds to the total amount of mRNA.
-
-
Calculate Encapsulation Efficiency (EE):
-
Use the standard curve to determine the concentration of unencapsulated and total mRNA from the fluorescence readings.
-
Calculate EE using the following formula: EE (%) = [(Total mRNA - Unencapsulated mRNA) / Total mRNA] x 100
-
Caption: Workflow for determining mRNA encapsulation efficiency via RiboGreen assay.
References
- 1. blog.curapath.com [blog.curapath.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. biomol.com [biomol.com]
- 5. Optimized microfluidic formulation and organic excipients for improved lipid nanoparticle mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 7. A novel mechanism for the loss of mRNA activity in lipid nanoparticle delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing 113-O16B LNP Size and Polydispersity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the size and polydispersity of lipid nanoparticles (LNPs) formulated with the ionizable lipid 113-O16B.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound LNPs are too large. How can I reduce their size?
A1: Several factors influence LNP size.[1][2][3] To decrease the hydrodynamic diameter of your LNPs, consider the following troubleshooting steps:
-
Increase the Total Flow Rate (TFR): Operating at a higher TFR during microfluidic mixing generally leads to smaller LNPs.[4][5][6][7] This is because faster mixing reduces the time available for individual particles to grow.[8][9]
-
Increase the Flow Rate Ratio (FRR): A higher FRR (aqueous phase to ethanol (B145695) phase) also promotes the formation of smaller particles.[4][5][6][7][10] An FRR of 3:1 or higher is a common starting point for achieving small LNP sizes.[8]
-
Increase the Molar Ratio of PEG-Lipid: The inclusion of polyethylene (B3416737) glycol (PEG)-lipids is crucial for controlling LNP size.[11][12] Increasing the molar percentage of the PEG-lipid in your formulation can significantly reduce particle size.[1][12] Even small amounts, such as 0.5 mol%, can result in stable LNPs smaller than 80 nm.[12]
-
Decrease the Lipid Concentration: High concentrations of lipids in the ethanol phase can lead to the formation of larger particles.[2] Try reducing the total lipid concentration to see if that helps decrease the final LNP size.
-
Check Your Lipid Ratios: The molar ratio of the different lipid components (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) plays a critical role.[11][13] Ensure your lipid mix is optimized. For lymph node targeting with a similar lipid (113-O12B), a specific formulation has been shown to be effective.[14][15]
Q2: The polydispersity index (PDI) of my LNP formulation is too high (e.g., >0.2). What can I do to improve it?
A2: A high PDI indicates a broad size distribution, which is generally undesirable for in vivo applications. To achieve a more monodisperse population of LNPs (PDI ≤ 0.25), consider these points:[4][6][7]
-
Optimize Mixing Parameters: Inconsistent or slow mixing is a common cause of high PDI. Ensure your microfluidic system is functioning correctly and that the mixing within the channels is rapid and uniform.[8] Using a high-efficiency micromixer, such as one with a herringbone design, can improve mixing and lower PDI.[9]
-
Ensure Miscibility of Lipids: All lipid components should be fully dissolved in the ethanol phase. Incomplete dissolution can lead to the formation of aggregates and a higher PDI.
-
Post-Formulation Processing: While not a primary method for controlling initial PDI, downstream processing steps like purification can sometimes help to remove larger aggregates.
-
Lipid Quality: Ensure the purity and stability of your lipid stocks, including this compound. Degraded lipids can negatively impact the self-assembly process and lead to a higher PDI.
Q3: What is a good starting point for the molar ratios of lipids in a this compound LNP formulation?
A3: A common starting point for LNP formulations consists of four main components: an ionizable lipid, a helper lipid (like DSPC), cholesterol, and a PEG-lipid.[16][17] A widely used molar ratio for many LNP formulations is approximately 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).[18] For the closely related lymph node-targeting lipid 113-O12B, a specific formulation has been successfully used, which can serve as an excellent starting point for optimization.[14][15]
Q4: How does the N/P ratio affect my this compound LNPs?
A4: The N/P ratio, which is the molar ratio of the nitrogen atoms in the ionizable lipid to the phosphate (B84403) groups in the mRNA, is a critical parameter that influences both encapsulation efficiency and the overall charge of the LNPs.[16][19][20][21]
-
Encapsulation Efficiency: A higher N/P ratio generally leads to better encapsulation of the negatively charged mRNA.[16]
-
Particle Size: The N/P ratio can also influence the final particle size.[22][23]
-
Surface Charge: A higher N/P ratio can result in a more positively charged LNP surface, which can affect cellular uptake and potential toxicity.[16][19][20]
It is important to optimize the N/P ratio for your specific application to balance high encapsulation efficiency with desired particle size and surface charge characteristics. Typical N/P ratios range from 3 to 6.[19]
Data on LNP Formulation Parameters
The following tables summarize the expected impact of key formulation parameters on LNP size and PDI based on general findings in the literature. These trends can be used as a guide for optimizing your this compound LNP formulations.
Table 1: Effect of Microfluidic Process Parameters on LNP Size
| Parameter | Change | Expected Impact on LNP Size |
| Total Flow Rate (TFR) | Increase | Decrease[4][6][7] |
| Decrease | Increase | |
| Flow Rate Ratio (FRR) | Increase | Decrease[4][6][7][10] |
| (Aqueous:Ethanol) | Decrease | Increase |
Table 2: Effect of Formulation Composition on LNP Size and PDI
| Parameter | Change | Expected Impact on LNP Size | Expected Impact on PDI |
| PEG-Lipid Content | Increase | Decrease[1][12] | Generally improves (lower PDI) |
| Decrease | Increase | May worsen (higher PDI) | |
| Total Lipid Concentration | Increase | Increase[2] | May worsen |
| Decrease | Decrease | May improve | |
| N/P Ratio | Increase | Can influence size[22][23] | Can be affected |
| Decrease | Can influence size[22][23] | Can be affected |
Experimental Protocols
Protocol 1: Formulation of this compound LNPs using Microfluidics
This protocol provides a general method for formulating mRNA-loaded LNPs using a microfluidic device. The lipid molar ratios are based on a successful formulation for the similar 113-O12B lipid and should be optimized for your specific application.
Materials:
-
This compound (in ethanol)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (in ethanol)
-
Cholesterol (in ethanol)
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (in ethanol)
-
mRNA in 10 mM citrate (B86180) buffer (pH 4.0)
-
Ethanol (200 proof, anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing system (e.g., with a herringbone micromixer)
-
Syringe pumps
-
Dialysis cassettes (e.g., 10 kDa MWCO)
Procedure:
-
Prepare the Lipid Solution (Ethanol Phase):
-
In a sterile tube, combine the lipid stocks (this compound, DSPC, Cholesterol, DMG-PEG 2000) to achieve a desired molar ratio (e.g., 50:10:38.5:1.5).
-
Add anhydrous ethanol to reach the final desired total lipid concentration. Gently vortex to ensure complete mixing.
-
-
Prepare the mRNA Solution (Aqueous Phase):
-
Dilute the mRNA stock in 10 mM citrate buffer (pH 4.0) to the desired concentration. The final volume of the aqueous phase should be three times the volume of the lipid phase for a 3:1 FRR.
-
-
Microfluidic Mixing:
-
Set up the microfluidic system according to the manufacturer's instructions.
-
Load the lipid solution into one syringe and the mRNA solution into another.
-
Set the flow rates on the syringe pumps to achieve the desired TFR and FRR. For example, for a TFR of 12 mL/min and an FRR of 3:1, set the aqueous phase flow rate to 9 mL/min and the lipid phase flow rate to 3 mL/min.
-
Initiate the flow and collect the LNP solution. Discard the initial output to ensure the system has reached equilibrium.
-
-
Purification:
-
Transfer the collected LNP solution to a dialysis cassette.
-
Perform dialysis against PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove the ethanol and non-encapsulated mRNA.
-
-
Characterization:
-
Measure the hydrodynamic size and PDI of the purified LNPs using Dynamic Light Scattering (DLS).
-
Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).
-
Protocol 2: LNP Characterization - Size and Polydispersity
Materials:
-
Purified this compound LNP suspension
-
1x PBS, pH 7.4
-
Dynamic Light Scattering (DLS) instrument
-
Low-volume disposable cuvettes
Procedure:
-
Equilibrate the DLS instrument to the desired temperature (typically 25 °C).
-
Dilute a small aliquot of the purified LNP suspension in 1x PBS to a suitable concentration for DLS measurement. The optimal dilution will depend on the instrument and should be determined empirically to achieve a stable count rate.
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and perform the measurement according to the instrument's software instructions.
-
Record the Z-average diameter (hydrodynamic size) and the Polydispersity Index (PDI). For optimal results, perform at least three independent measurements and report the average and standard deviation.
Visualizations
References
- 1. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 2. researchgate.net [researchgate.net]
- 3. RNA cargo size and lipid mix influence on LNP size, PDI and EE% - [insidetx.com]
- 4. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of the iLiNP Device: Fine Tuning the Lipid Nanoparticle Size within 10 nm for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics [mdpi.com]
- 8. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 9. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of lipid composition on RNA-Lipid nanoparticle properties and their sensitivity to thin-film freezing and drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 113-O12B-Lipid Nanoparticles (Targeted to Lymph Nodes) - CD Bioparticles [cd-bioparticles.net]
- 15. pnas.org [pnas.org]
- 16. Effect of Lipid Nanoparticle Physico-Chemical Properties and Composition on Their Interaction with the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Understanding the N/P Ratio in mRNA-LNP Complexes — NanoSphere Articles – Insights on Nanomedicine, RNA, and LNP Therapies [nanosphere.ch]
- 20. The Effect of N/P Ratio on the In Vitro and In Vivo Interaction Properties of PEGylated Poly(2-(dimethylamino)ethyl methacrylate)-Based siRNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Challenges in Scaling Up 113-O16B LNP Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up the production of lipid nanoparticles (LNPs) utilizing the ionizable lipid 113-O16B. The information is presented in a practical question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up LNP production from a lab to a manufacturing setting?
A1: The primary challenges in scaling up LNP production include maintaining consistent physicochemical characteristics such as particle size, polydispersity index (PDI), and encapsulation efficiency.[1][2][3][4] As production volume increases, ensuring batch-to-batch consistency becomes more difficult.[1][4] Other significant hurdles include adapting production technology, securing a reliable supply of high-quality raw materials, maintaining sterility, and adhering to stringent regulatory requirements.[1][5]
Q2: Why do LNP characteristics like size and PDI change during scale-up?
A2: Changes in LNP size and PDI during scale-up are often due to alterations in the mixing dynamics of the lipid and aqueous phases.[4] Manufacturing methods that work well on a small scale, such as microfluidics, may not be directly transferable to larger-scale production systems, which might use different mixing technologies like T-mixing or high-pressure homogenization.[2][5] These changes in mixing energy and fluid flow rates can lead to variations in particle formation, aggregation, and overall stability.[4][6]
Q3: What are the critical quality attributes (CQAs) to monitor during the scale-up of this compound LNP production?
A3: Critical quality attributes (CQAs) are the physical, chemical, and biological characteristics that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For this compound LNPs, the key CQAs to monitor include:
-
Particle Size (Z-average): Influences biodistribution and cellular uptake.[2]
-
Polydispersity Index (PDI): A measure of the homogeneity of the particle population. A PDI greater than 0.2 may indicate a wide and potentially problematic particle dispersion.[4]
-
Encapsulation Efficiency (%EE): The percentage of the mRNA payload successfully encapsulated within the LNPs.[2][7]
-
Zeta Potential: The surface charge of the LNPs, which can affect stability and interactions with biological membranes.[2]
-
mRNA Integrity and Purity: Ensuring the encapsulated mRNA remains intact and free from impurities.[8]
Q4: How does the choice of manufacturing equipment impact the scalability of LNP production?
A4: The manufacturing equipment is a crucial factor in the successful scale-up of LNP production.[2] While microfluidics offers precise control at the lab scale, its throughput may be limited for large-scale manufacturing.[1][9] Transitioning to higher-throughput systems, such as those employing T-mixers or jet impingement, requires careful process optimization to ensure that the resulting LNPs have comparable characteristics to those produced at a smaller scale.[5] This transition in mixing technologies can be a significant challenge, costing time and money to validate.[5]
Troubleshooting Guides
Issue 1: Increased Particle Size and PDI at Larger Scale
Q: We have successfully formulated this compound LNPs at a 10 mL scale with a particle size of 85 nm and a PDI of 0.12. However, upon scaling to a 1 L batch, the particle size has increased to 150 nm and the PDI to 0.25. What could be the cause, and how can we troubleshoot this?
A: An increase in particle size and PDI upon scale-up is a common challenge, often related to changes in the mixing process and formulation parameters.
Potential Causes:
-
Inconsistent Mixing Energy: The mixing dynamics in a larger volume are different. The method used to combine the lipid-ethanol and aqueous mRNA phases may not be scaling linearly, leading to less efficient and heterogeneous particle formation.[4]
-
Slower Mixing Rates: At a larger scale, it can be more challenging to achieve the rapid and uniform mixing required for controlled nanoparticle precipitation.
-
Lipid Concentration: The concentration of lipids can impact the final particle size.
-
Flow Rate Ratio: The ratio of the aqueous phase to the lipid-ethanol phase is a critical parameter that influences particle size.[2][7]
Troubleshooting Steps:
-
Optimize Mixing Parameters:
-
If using a T-mixer or similar system, systematically vary the total flow rate and the flow rate ratio of the two phases to find the optimal conditions for the larger scale.
-
Ensure the mixing is turbulent and rapid to promote uniform particle formation.
-
-
Re-evaluate Lipid Concentration:
-
Experiment with slightly lower lipid concentrations in the ethanol (B145695) phase, as this can sometimes lead to smaller particle sizes.
-
-
Process Temperature Control:
-
Monitor and control the temperature of the process, as temperature can affect lipid solubility and mixing efficiency.
-
-
Characterize at Each Step:
-
Use in-line or at-line particle size analysis to monitor the LNP formation in real-time and identify the source of the variability.
-
Issue 2: Low or Inconsistent Encapsulation Efficiency
Q: Our this compound LNP formulation shows a high encapsulation efficiency (>95%) at the lab scale, but this drops to around 80% with high variability in our pilot-scale batches. What factors could be contributing to this decrease?
A: A drop in encapsulation efficiency during scale-up can compromise the therapeutic dose and is often linked to the formulation process and the stability of the components.
Potential Causes:
-
Suboptimal pH of Aqueous Buffer: The ionizable lipid this compound requires an acidic pH (typically around 4.0) to be positively charged for effective complexation with the negatively charged mRNA. Variations in pH control at a larger scale can lead to incomplete encapsulation.
-
mRNA Degradation: Longer processing times or increased shear stress during large-scale production can lead to the degradation of the mRNA payload.[8]
-
Inadequate Mixing: If the mixing of the lipid and mRNA solutions is not sufficiently rapid and homogenous, some mRNA may not be efficiently encapsulated.
-
Incorrect Lipid-to-mRNA Ratio: The ratio of the ionizable lipid to the mRNA is critical for achieving high encapsulation. This ratio may need to be re-optimized at a larger scale.[10]
Troubleshooting Steps:
-
Strict pH Control:
-
Ensure the aqueous buffer is maintained at the optimal acidic pH throughout the process. Implement robust pH monitoring and control for the larger batch sizes.
-
-
Verify mRNA Integrity:
-
Analyze the integrity of the mRNA before and after the formulation process using techniques like capillary electrophoresis to check for degradation.
-
-
Optimize Flow Rates and Ratios:
-
Adjust the flow rates of the lipid and mRNA solutions to ensure rapid and efficient mixing, which is crucial for high encapsulation.[7]
-
-
Evaluate Lipid Ratios:
-
Re-assess the molar ratio of the this compound lipid to the other lipid components and the weight ratio of total lipid to mRNA. Small adjustments may be necessary to optimize encapsulation at scale.
-
Issue 3: LNP Instability During Downstream Processing
Q: During the tangential flow filtration (TFF) step for buffer exchange and concentration of our 1 L batch of this compound LNPs, we are observing particle aggregation and a significant loss of product. How can we mitigate this?
A: LNP instability during downstream processing, particularly TFF, is often caused by mechanical stress and interactions with the filtration membrane.
Potential Causes:
-
Shear Stress: The pumping and cross-flow in a TFF system can induce shear stress that may destabilize the LNPs, leading to aggregation.[11]
-
Foaming: Agitation in the retentate vessel can cause foaming, which can destabilize LNPs through hydrophobic interactions.[11]
-
Membrane Fouling: LNPs can adhere to the filter membrane, leading to product loss and changes in particle characteristics.
-
Inappropriate Transmembrane Pressure (TMP): High TMP can force particles into the membrane pores or cause them to deform and aggregate.
Troubleshooting Steps:
-
Optimize TFF Parameters:
-
Use a lower cross-flow rate to minimize shear stress.
-
Carefully control the TMP to prevent membrane fouling and particle deformation. Start with a low TMP and gradually increase it if necessary.
-
-
Minimize Foaming:
-
Reduce agitation in the retentate vessel.
-
Consider using a larger vessel to decrease the impact of foaming.
-
-
Select Appropriate Membrane:
-
Use a membrane with a suitable molecular weight cut-off (MWCO) and material that minimizes non-specific binding of LNPs.
-
-
Monitor Particle Size and PDI:
-
Take samples before, during, and after the TFF process to monitor changes in particle size and PDI. This will help identify the specific step causing the instability.
-
Quantitative Data Tables
Table 1: Comparison of Formulation Parameters at Different Scales
| Parameter | Lab Scale (10 mL) | Pilot Scale (1 L) | Manufacturing Scale (50 L) |
| Mixing Technology | Microfluidic Chip | T-Mixer | In-line Jet Impingement |
| Total Flow Rate | 12 mL/min | 500 mL/min | 10 L/min |
| Flow Rate Ratio (Aqueous:Ethanol) | 3:1 | 3:1 | 3:1 |
| mRNA Concentration | 0.05 mg/mL | 0.1 mg/mL | 0.1 mg/mL |
| Total Lipid Concentration | 10 mg/mL | 12.5 mg/mL | 12.5 mg/mL |
| Processing Time | < 1 minute | ~2 minutes | ~5 minutes |
Table 2: Comparison of LNP Critical Quality Attributes at Different Scales
| Critical Quality Attribute | Lab Scale (10 mL) | Pilot Scale (1 L) - Unoptimized | Pilot Scale (1 L) - Optimized |
| Particle Size (nm) | 85 ± 5 | 150 ± 20 | 90 ± 5 |
| PDI | 0.12 ± 0.02 | 0.25 ± 0.05 | 0.13 ± 0.02 |
| Encapsulation Efficiency (%) | > 95% | 80 ± 8% | > 95% |
| Zeta Potential (mV) | -5 to -15 | -8 to -20 | -6 to -16 |
Experimental Protocols
Protocol 1: this compound LNP Formulation using Microfluidics (Lab Scale)
1. Preparation of Solutions:
-
Lipid Phase (Ethanol): Prepare a stock solution of this compound, DSPC, cholesterol, and a PEG-lipid in absolute ethanol at the desired molar ratios. A typical ratio might be 50:10:38.5:1.5.
-
Aqueous Phase (Buffer): Prepare a stock solution of the mRNA payload in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).
2. Microfluidic System Setup:
-
Prime the microfluidic system (e.g., NanoAssemblr™ Benchtop) with ethanol and then with the aqueous buffer to ensure the channels are clean and free of air bubbles.
3. LNP Formulation:
-
Load the lipid-ethanol solution and the mRNA-buffer solution into separate syringes.
-
Place the syringes onto the syringe pumps of the microfluidic device.
-
Set the desired total flow rate (e.g., 12 mL/min) and flow rate ratio (e.g., 3:1 aqueous:ethanol).
-
Start the pumps to initiate the mixing process. The two solutions will converge in the microfluidic cartridge, leading to the self-assembly of LNPs.
4. Collection and Dilution:
-
Collect the resulting LNP dispersion from the outlet of the microfluidic cartridge.
-
Immediately dilute the collected sample with a neutral buffer (e.g., PBS, pH 7.4) to stabilize the newly formed LNPs.
Protocol 2: Characterization of this compound LNPs
1. Particle Size and PDI Measurement (Dynamic Light Scattering - DLS):
-
Dilute a small aliquot of the LNP sample in PBS (pH 7.4) to a suitable concentration for DLS analysis.
-
Measure the particle size (Z-average diameter) and PDI using a calibrated DLS instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate and report the mean and standard deviation.
2. Encapsulation Efficiency Measurement (RiboGreen Assay):
-
Prepare two sets of LNP samples.
-
To one set, add a surfactant (e.g., 1% Triton X-100) to lyse the LNPs and release the encapsulated mRNA. The other set remains intact.
-
Add the RiboGreen reagent to both sets of samples and measure the fluorescence (excitation ~480 nm, emission ~520 nm).[7]
-
The fluorescence of the lysed sample represents the total mRNA, while the fluorescence of the intact sample represents the free (unencapsulated) mRNA.
-
Calculate the encapsulation efficiency using the following formula: %EE = [(Total mRNA - Free mRNA) / Total mRNA] * 100
Mandatory Visualizations
Caption: A generalized workflow for the production of this compound LNPs.
Caption: A troubleshooting decision tree for addressing increased particle size.
References
- 1. helixbiotech.com [helixbiotech.com]
- 2. susupport.com [susupport.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Beyond Lipids: The Science of LNP Manufacturing and Fill Finish [sharpservices.com]
- 5. pharmasource.global [pharmasource.global]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Scaling up RNA-LNPs: Strategies for successful and consistent clinical manufacturing - Pharmaceutical Technology [pharmaceutical-technology.com]
- 9. microfluidics-mpt.com [microfluidics-mpt.com]
- 10. biomol.com [biomol.com]
- 11. researchgate.net [researchgate.net]
Overcoming off-target effects of 113-O16B based delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the 113-O16B based delivery system. The information is designed to help overcome common issues, particularly off-target effects, and to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the this compound delivery system and what is its primary mechanism of action?
A1: The this compound system is a lipid nanoparticle (LNP) formulation designed for the in vivo delivery of siRNA therapeutics. The "this compound" designation refers to the proprietary ionizable cationic lipidoid component of the LNP, which is crucial for encapsulating the siRNA payload and facilitating its endosomal escape into the cytoplasm of target cells. Once released, the siRNA engages the RNA-induced silencing complex (RISC), leading to the cleavage and degradation of the target mRNA.
Q2: What are the known off-target effects associated with this compound based delivery?
A2: Off-target effects can stem from both the LNP carrier and the siRNA payload. These may include:
-
MicroRNA-like Off-Targeting : The siRNA guide strand can bind to unintended mRNAs with partial complementarity, particularly in the 3' UTR, leading to their degradation or translational repression.[1][2] This is the most common sequence-dependent off-target effect.
-
Innate Immune Stimulation : Both the LNP components (such as certain cationic lipids) and the siRNA molecule itself can be recognized by pattern recognition receptors (e.g., Toll-like receptors), triggering an inflammatory response characterized by the release of cytokines like TNF-α and interferons.[3][4][5]
-
Passenger Strand Activity : The non-therapeutic "passenger" strand of the siRNA duplex can sometimes be loaded into RISC and direct silencing of unintended targets.[6]
Q3: How can I determine if the phenotype I am observing is a genuine result of on-target gene silencing or an off-target effect?
A3: Confirming on-target specificity is critical. The following strategies are recommended:
-
Use Multiple siRNAs : Employ at least two or three different siRNAs that target different regions of the same mRNA.[7][8] A consistent phenotype across multiple siRNAs strongly suggests an on-target effect.
-
Perform Rescue Experiments : Co-express a form of the target gene that is resistant to the siRNA (e.g., by introducing silent mutations in the siRNA binding site).[9] If the phenotype is reversed, it confirms the effect is on-target.
-
Dose-Response Analysis : Off-target effects are often concentration-dependent.[2][7][10] Establishing the minimal effective dose that achieves target knockdown can significantly reduce off-target issues.
-
Global Gene Expression Analysis : Techniques like RNA-sequencing or microarrays can provide a comprehensive view of transcriptome-wide changes, helping to identify unintendedly regulated genes.[7]
Troubleshooting Guide
Problem: Significant downregulation of unintended genes is observed.
This issue is often caused by miRNA-like binding of the siRNA seed region to off-target transcripts.
| Potential Cause | Recommended Solution |
| High siRNA Concentration | Perform a dose-response experiment to identify the lowest effective concentration that provides sufficient on-target knockdown while minimizing off-target silencing.[2][10] |
| Seed Region Homology | Analyze the seed region (nucleotides 2-8) of your siRNA for complementarity to known off-target genes using bioinformatics tools like BLAST. If significant homology is found, consider redesigning the siRNA.[1][7] |
| Passenger Strand Loading | Use chemically modified siRNAs (e.g., with 2'-O-methylation) to destabilize the passenger strand's 5' end, which discourages its loading into the RISC complex.[1][2] |
Problem: Signs of cytotoxicity or an innate immune response are present (e.g., increased inflammatory cytokines, cell death).
This response can be triggered by the LNP formulation or the siRNA sequence itself.
| Potential Cause | Recommended Solution |
| LNP Composition | The cationic lipids in the LNP can activate immune pathways.[3] Consider adjusting the LNP formulation, such as by increasing the density of PEG-lipids, which can shield the surface charge and reduce immunostimulation.[4][11] |
| siRNA-mediated Immune Activation | Certain siRNA sequence motifs can trigger an innate immune response. This can be mitigated by using chemically modified nucleotides (e.g., 2'-O-methylation) within the siRNA sequence.[2] |
| High LNP Dose | An excessive LNP dose can lead to toxicity. Optimize the LNP concentration to the lowest level that still provides effective delivery and knockdown. |
| Endotoxin (B1171834) Contamination | Ensure all reagents, including the this compound formulation and siRNA, are free from endotoxin contamination, which is a potent stimulator of immune responses. |
Problem: On-target knockdown is inefficient, requiring high concentrations that cause off-target effects.
Poor knockdown efficiency can result from issues with the delivery protocol or the integrity of the components.
| Potential Cause | Recommended Solution |
| Suboptimal Delivery Protocol | Optimize experimental conditions such as cell confluency (typically 50-70% for in vitro work), incubation time with the this compound/siRNA complexes, and the use of low-passage cells.[7][12] |
| Degraded siRNA/LNP | Ensure proper storage and handling of both the siRNA and the this compound formulation to prevent degradation.[7][12] Verify the integrity of the siRNA using gel electrophoresis. |
| Difficult-to-Transfect Cells | Some cell types are inherently more resistant to transfection. It may be necessary to increase the incubation time or test different LNP-to-siRNA ratios. |
Data Presentation
Table 1: Example Dose-Response Data for On- and Off-Target Gene Expression
This table illustrates how to present data from a dose-response experiment to identify the optimal siRNA concentration. Gene expression is measured by qPCR 48 hours post-transfection and normalized to a non-targeting control.
| This compound/siRNA Conc. (nM) | On-Target (Gene X) mRNA Level (%) | Off-Target (Gene Y) mRNA Level (%) | Off-Target (Gene Z) mRNA Level (%) |
| 1 | 45 ± 4.1 | 92 ± 6.3 | 95 ± 5.8 |
| 5 | 22 ± 3.5 | 78 ± 5.1 | 81 ± 4.9 |
| 10 | 18 ± 2.9 | 65 ± 4.7 | 68 ± 5.2 |
| 25 | 15 ± 3.1 | 41 ± 3.9 | 45 ± 4.0 |
| 50 | 14 ± 2.5 | 25 ± 3.3 | 29 ± 3.7 |
Table 2: Example Data for Immune Stimulation Assessment
This table shows how to present cytokine measurement data to assess the immunotoxicity of the delivery system. Cytokine levels are measured by ELISA from cell culture supernatant 24 hours post-transfection.
| Treatment Group | TNF-α (pg/mL) | IFN-β (pg/mL) | Cell Viability (%) |
| Untreated Control | 12 ± 2.1 | < 5 | 100 |
| LNP Only (No siRNA) | 45 ± 5.5 | 15 ± 3.1 | 98 ± 2.1 |
| Non-Targeting siRNA (10 nM) | 58 ± 6.2 | 25 ± 4.0 | 95 ± 3.3 |
| On-Target siRNA (10 nM) | 61 ± 5.8 | 28 ± 3.8 | 94 ± 2.9 |
| Positive Control (LPS) | 850 ± 45.2 | 410 ± 33.7 | 75 ± 4.5 |
Visualizations
Caption: On-target signaling pathway of this compound mediated siRNA delivery.
Caption: Troubleshooting workflow for optimizing this compound experiments.
Experimental Protocols
Protocol 1: Dose-Response Experiment for Optimal siRNA Concentration
-
Cell Seeding : Seed cells in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Complex Preparation :
-
For each concentration to be tested (e.g., 1, 5, 10, 25, 50 nM), prepare two separate tubes.
-
In Tube A, dilute the required amount of siRNA stock in serum-free medium.
-
In Tube B, dilute the corresponding amount of this compound reagent in serum-free medium.
-
Add the contents of Tube A to Tube B (not the reverse), mix gently by pipetting, and incubate for 20 minutes at room temperature to allow complexes to form.
-
-
Transfection : Remove the culture medium from the cells and replace it with the this compound/siRNA complexes.
-
Incubation : Incubate cells for 4-6 hours under standard culture conditions. Afterwards, add complete growth medium.
-
Analysis : After 48 hours, harvest the cells. Isolate RNA for qPCR analysis to quantify the mRNA levels of the on-target gene and suspected off-target genes.
Protocol 2: Off-Target Gene Expression Analysis by qPCR
-
RNA Isolation : Isolate total RNA from transfected and control cells using a standard RNA purification kit. Ensure RNA quality and quantity using spectrophotometry.
-
cDNA Synthesis : Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction :
-
Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for the target gene (and off-target genes), and cDNA template.
-
Include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis : Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of the gene of interest to the housekeeping gene and compare the levels in treated samples to the non-targeting control.
Protocol 3: Assessment of Innate Immune Response via ELISA
-
Sample Collection : At 24 hours post-transfection, collect the cell culture supernatant. Centrifuge to remove any cells or debris.
-
ELISA Procedure :
-
Use commercially available ELISA kits for the cytokines of interest (e.g., TNF-α, IFN-β).
-
Follow the manufacturer's protocol precisely. This typically involves coating a 96-well plate with a capture antibody, adding samples and standards, adding a detection antibody, and then a substrate for colorimetric detection.
-
-
Data Analysis : Measure the absorbance using a plate reader. Calculate the cytokine concentrations in your samples by comparing their absorbance values to the standard curve generated from the provided standards.
References
- 1. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 2. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A SARS-CoV-2 targeted siRNA-nanoparticle therapy for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mild innate immune activation overrides efficient nanoparticle-mediated RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | Semantic Scholar [semanticscholar.org]
- 11. siRNA Functionalized Lipid Nanoparticles (LNPs) in Management of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - JP [thermofisher.com]
Addressing batch-to-batch variability in 113-O16B LNP synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of lipid nanoparticles (LNPs) utilizing the ionizable cationic lipidoid 113-O16B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LNP synthesis?
A1: this compound is a disulfide bond-containing ionizable cationic lipidoid.[1][2][3] It is utilized in the formulation of lipid nanoparticles for the delivery of messenger RNA (mRNA).[1][2][3] Its ionizable nature is crucial for efficiently encapsulating negatively charged mRNA at an acidic pH and facilitating its release into the cytoplasm at physiological pH.[4]
Q2: What are the typical components of an LNP formulation containing this compound?
A2: A standard LNP formulation consists of four main components:
-
Ionizable Cationic Lipid: (e.g., this compound) This component is essential for encapsulating the nucleic acid payload and facilitating its endosomal escape.[4][5]
-
Helper Phospholipid: (e.g., DSPC, DOPE) This lipid aids in the structural integrity of the LNP.[6]
-
Cholesterol: This component helps to stabilize the LNP structure and modulate membrane fluidity.[5][7]
-
PEGylated Lipid: (e.g., DMG-PEG 2000) This lipid is included to control particle size and prevent aggregation, which prolongs circulation time.[6][7]
Q3: What are the critical quality attributes (CQAs) to monitor for batch-to-batch consistency?
A3: The key CQAs for LNPs are:
-
Particle Size (Mean Diameter): Affects cellular uptake, biodistribution, and efficacy.[6]
-
Polydispersity Index (PDI): A measure of the uniformity of the particle size distribution. A lower PDI indicates a more homogenous sample.[8]
-
Encapsulation Efficiency (%EE): The percentage of the therapeutic payload (e.g., mRNA) that is successfully encapsulated within the LNPs.[8]
-
Zeta Potential: The surface charge of the LNPs, which can influence stability and interaction with biological membranes.[9]
Q4: What is the recommended method for LNP synthesis to ensure reproducibility?
A4: Microfluidic mixing is a highly recommended method for LNP synthesis as it allows for precise control over mixing parameters, leading to more uniform and reproducible LNP populations compared to bulk mixing methods.[10][11][12] This technique helps to minimize batch-to-batch variability.[11]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound LNPs.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Particle Size (>150 nm) or PDI (>0.2) | 1. Inadequate Mixing: Incomplete or slow mixing of the lipid and aqueous phases can lead to larger, more heterogeneous particles.[13] 2. Suboptimal Flow Rate Ratio (FRR) or Total Flow Rate (TFR) in Microfluidics: The ratio and speed at which the lipid and aqueous phases are mixed are critical for controlling particle size.[10] 3. Lipid Quality and Solubility: Poor quality or incomplete solubilization of lipids, particularly this compound, in the organic solvent can result in aggregation. 4. Incorrect Lipid Ratios: The molar ratio of the different lipid components significantly impacts LNP formation and size.[9] | 1. Optimize Mixing Parameters: For microfluidic systems, adjust the TFR and FRR. For bulk mixing, ensure rapid and consistent mixing.[10] 2. Ensure Complete Lipid Solubilization: Gently warm the lipid solution or use a different solvent to ensure all components, including this compound, are fully dissolved before mixing. 3. Verify Lipid Ratios: Carefully re-calculate and verify the molar ratios of all lipid components in the formulation. |
| Low Encapsulation Efficiency (<80%) | 1. Incorrect pH of Aqueous Buffer: The pH of the aqueous buffer (containing mRNA) needs to be acidic (typically pH 4-5) to ensure the ionizable lipid (this compound) is positively charged for efficient complexation with the negatively charged mRNA.[4] 2. Suboptimal N:P Ratio: The ratio of the nitrogen atoms in the ionizable lipid to the phosphate (B84403) groups in the mRNA (N:P ratio) is crucial for efficient encapsulation.[7] 3. mRNA Integrity: Degraded mRNA will not encapsulate efficiently. | 1. Verify Buffer pH: Ensure the aqueous buffer is at the optimal acidic pH for this compound. 2. Optimize N:P Ratio: Experiment with different N:P ratios to find the optimal condition for your specific mRNA and formulation. 3. Check mRNA Quality: Use fresh, high-quality mRNA. Verify its integrity using a method like gel electrophoresis. |
| LNP Aggregation or Precipitation | 1. High LNP Concentration: Highly concentrated LNP solutions are more prone to aggregation. 2. Inappropriate Buffer Conditions Post-Synthesis: The buffer used for dialysis or dilution after synthesis can affect LNP stability. 3. Insufficient PEGylated Lipid: The amount of PEGylated lipid is critical for preventing aggregation.[6] | 1. Dilute LNP Suspension: Work with lower concentrations of LNPs if aggregation is observed. 2. Use Appropriate Storage Buffer: Dialyze or dilute the LNPs into a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4, for storage.[14] 3. Optimize PEG-Lipid Concentration: Ensure the molar percentage of the PEGylated lipid is sufficient to provide a protective steric barrier. |
| Batch-to-Batch Inconsistency in In Vitro/In Vivo Performance | 1. Variability in Physicochemical Properties: Even small variations in size, PDI, or encapsulation efficiency between batches can lead to different biological outcomes.[2] 2. Inconsistent Raw Material Quality: Variations in the purity or quality of lipids (including this compound) or mRNA can impact performance. 3. Operator-Dependent Variability: Differences in technique, especially with manual mixing methods, can introduce variability.[15] | 1. Strict Quality Control: Implement rigorous characterization of each batch for size, PDI, and encapsulation efficiency to ensure they meet predefined specifications. 2. Source High-Quality Raw Materials: Use materials from reputable suppliers and consider qualifying each new lot. 3. Standardize Protocols and Automate: Use standardized operating procedures (SOPs) and, where possible, automate the synthesis process (e.g., using microfluidics) to minimize human error.[11][12] |
Quantitative Data Summary
Table 1: Influence of Lipid Composition on LNP Characteristics
| Ionizable Lipid | Helper Lipid | Molar Ratio (Ionizable:Helper:Cholesterol:PEG) | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Reference |
| This compound | DSPC | 50:10:38.5:1.5 | ~80-100 | <0.15 | >90 | Hypothetical Data based on common LNP formulations |
| This compound | DOPE | 50:10:38.5:1.5 | ~90-110 | <0.2 | >90 | Hypothetical Data based on common LNP formulations |
| SM-102 | DSPC | 50:10:38.5:1.5 | 80.5 ± 2.1 | 0.06 ± 0.01 | 95.2 ± 1.5 | [7] |
| DLin-MC3-DMA | DSPC | 50:10:38.5:1.5 | 75.4 ± 3.2 | 0.05 ± 0.02 | 96.1 ± 0.8 | [7] |
Table 2: Impact of Microfluidic Process Parameters on LNP Size
| Total Flow Rate (TFR) (mL/min) | Flow Rate Ratio (Aqueous:Ethanol) | Resulting Particle Size (nm) | PDI | Reference |
| 2 | 3:1 | ~85 | <0.1 | [11] |
| 12 | 3:1 | ~60 | <0.1 | [11] |
| 10 | 1:1 | ~100 | ~0.15 | Hypothetical Data |
| 20 | 1:1 | ~75 | ~0.12 | Hypothetical Data |
Experimental Protocols
Protocol 1: this compound LNP Synthesis using Microfluidics
-
Preparation of Lipid Stock Solution:
-
Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol (B145695) at a molar ratio of 50:10:38.5:1.5.
-
The final total lipid concentration in ethanol should be between 10-25 mM.
-
Ensure complete dissolution, gently warming if necessary.
-
-
Preparation of Aqueous mRNA Solution:
-
Dissolve the mRNA in a 25-50 mM sodium citrate (B86180) buffer at pH 4.0.
-
The concentration of mRNA will depend on the desired final concentration and the N:P ratio.
-
-
Microfluidic Mixing:
-
Set up the microfluidic system (e.g., NanoAssemblr) with a microfluidic cartridge.
-
Load the lipid-ethanol solution and the aqueous-mRNA solution into separate syringes.
-
Set the desired Total Flow Rate (TFR) (e.g., 12 mL/min) and Flow Rate Ratio (FRR) of aqueous to organic phase (e.g., 3:1).
-
Initiate the mixing process to form the LNPs.
-
-
Purification and Buffer Exchange:
-
Immediately after formation, dialyze the LNP suspension against sterile PBS (pH 7.4) for at least 4 hours to remove ethanol and raise the pH.
-
Alternatively, use tangential flow filtration (TFF) for larger scale preparations.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: LNP Characterization
-
Particle Size and PDI Measurement (Dynamic Light Scattering - DLS):
-
Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).
-
Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer).
-
Ensure the count rate is within the optimal range for the instrument.
-
-
Encapsulation Efficiency (RiboGreen Assay):
-
Prepare a standard curve of the free mRNA.
-
In a 96-well plate, add the LNP sample to two sets of wells.
-
To one set of wells, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA (total mRNA).
-
To the other set of wells, add a buffer without detergent to measure the amount of free (unencapsulated) mRNA.
-
Add the RiboGreen reagent to all wells and measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm).
-
Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
Visualizations
Caption: Workflow for this compound LNP Synthesis and Characterization.
Caption: Troubleshooting Decision Tree for LNP Synthesis.
References
- 1. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Fundamentals of lipid nanoparticles formation mechanism by nanoprecipitation - Inside Therapeutics [insidetx.com]
- 4. Optimization of Lipid-Based Nanoparticles Formulation Loaded with Biological Product Using A Novel Design Vortex Tube Reactor via Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. abpbio.com [abpbio.com]
- 7. dahlmanlab.org [dahlmanlab.org]
- 8. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 9. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. Mechanistic Modeling of Lipid Nanoparticle (LNP) Precipitation via Population Balance Equations (PBEs) [arxiv.org]
- 14. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 15. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Transfection with 113-O16B Lipid Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing the ionizable cationic lipidoid 113-O16B for in vivo mRNA delivery. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you enhance your in vivo transfection efficiency.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments using this compound lipid nanoparticles (LNPs).
| Issue | Potential Cause | Recommended Solution |
| Low Reporter Gene Expression (e.g., Luciferase, GFP) | Suboptimal LNP Formulation | 1. Verify Lipid Ratios: Ensure the molar ratio of this compound, helper lipids (e.g., DOPE, DSPC), cholesterol, and PEG-lipid is optimized. A common starting point for similar ionizable lipids is a molar ratio of 50:10:38.5:1.5 (Ionizable lipid:DSPC:Cholesterol:PEG-lipid).[1] 2. Check N/P Ratio: The ratio of the nitrogen atoms in the ionizable lipid to the phosphate (B84403) groups in the mRNA (N/P ratio) is critical for efficient encapsulation and release. An N/P ratio of around 6 is often a good starting point.[2] 3. RNA Quality : Ensure the mRNA is of high purity and integrity. Verify the OD 260/280 ratio is between 1.8 and 2.1 and check for degradation on a gel.[3] |
| Poor LNP Physical Characteristics | 1. Particle Size and Polydispersity: Aim for an LNP size of approximately 80-100 nm with a low polydispersity index (PDI) < 0.2 for efficient in vivo delivery.[4][5] Use Dynamic Light Scattering (DLS) to verify. Adjust mixing parameters or lipid ratios if necessary. 2. Zeta Potential: The surface charge of the LNPs influences their stability and interaction with cells. While ionizable lipids have a near-neutral charge at physiological pH, slight variations can impact performance.[6] | |
| Inefficient In Vivo Delivery | 1. Route of Administration: The choice of injection route (e.g., intravenous, intramuscular, subcutaneous) significantly impacts biodistribution. For systemic delivery, intravenous injection is common. For vaccine applications targeting lymph nodes, subcutaneous or intramuscular injections may be more effective.[7][8] 2. Dosage: The administered dose of mRNA may be too low. Perform a dose-response study to determine the optimal dose for your specific application. 3. Animal Model : The age, sex, and strain of the animal model can influence transfection efficiency. Ensure consistency across your experiments. | |
| High Toxicity or Inflammatory Response | LNP Formulation Components | 1. Ionizable Lipid Concentration: High concentrations of cationic lipids can be cytotoxic. If toxicity is observed, consider reducing the total lipid dose.[6] 2. Impurities: Ensure all lipid components and the mRNA are of high purity and free of endotoxins.[9] |
| Immune Response to LNPs | 1. PEG-Lipid Shedding: The PEG-lipid shield that reduces immunogenicity can be shed in vivo. The rate of shedding can influence the immune response. Consider the length of the PEG chain and the type of lipid anchor. 2. Innate Immune Recognition: mRNA and lipid components can be recognized by the innate immune system. The use of modified nucleosides in the mRNA can help reduce this response. | |
| Inconsistent Results Between Experiments | Variability in LNP Preparation | 1. Standardize Mixing Procedure: The method of mixing the lipid and aqueous phases (e.g., microfluidic mixing, T-junction mixing) should be consistent to ensure reproducible LNP formation.[2][10] 2. Storage and Handling: Store LNPs at 4°C and avoid freeze-thaw cycles.[3] Use freshly prepared LNPs for optimal performance. |
| Variability in Animal Procedures | 1. Injection Technique: Ensure consistent and accurate administration of the LNP formulation. For intravenous injections, confirm proper tail vein injection. 2. Timing of Analysis: The kinetics of protein expression can vary. Perform a time-course experiment to identify the peak expression time for your reporter gene.[11] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a disulfide bond-containing ionizable cationic lipidoid.[4] It is a key component of lipid nanoparticles (LNPs) designed to encapsulate and deliver messenger RNA (mRNA) in vivo. The ionizable nature of this compound means it has a positive charge at a low pH (during LNP formulation, facilitating mRNA encapsulation) and is nearly neutral at physiological pH (reducing toxicity and improving stability in circulation).[7] Once the LNP is taken up by a cell into an endosome, the lower pH of the endosome causes this compound to become positively charged again, which aids in the disruption of the endosomal membrane and the release of the mRNA into the cytoplasm for translation.
Q2: What is the optimal formulation for this compound LNPs?
A2: The optimal formulation can depend on the specific application and target tissue. However, a common starting point for LNP formulations includes the ionizable lipid, a helper phospholipid (like DSPC or DOPE), cholesterol, and a PEGylated lipid. A molar ratio of approximately 50% ionizable lipid, 10% helper lipid, 38.5% cholesterol, and 1.5% PEG-lipid has been shown to be effective for similar ionizable lipids.[1] It is crucial to experimentally optimize these ratios for your specific mRNA and in vivo model.[12]
Q3: How can I improve the targeting of this compound LNPs to specific tissues?
A3: While this compound itself does not have an active targeting ligand, the inherent properties of the LNP formulation can influence biodistribution. For instance, the related lipidoid 113-O12B has shown preferential accumulation in lymph nodes, which is advantageous for vaccine development.[7][8] Factors that can influence passive targeting include LNP size, surface charge, and the type and density of the PEG-lipid.[4] For targeting other tissues, surface modification of the LNPs with specific ligands (e.g., antibodies, peptides) may be necessary.
Q4: What is the best way to assess the in vivo transfection efficiency of my this compound LNPs?
A4: A common and effective method is to use a reporter gene, such as Firefly Luciferase or Green Fluorescent Protein (GFP), encapsulated as mRNA within your LNPs. After administering the LNPs to your animal model, you can measure the expression of the reporter gene. For luciferase, this is typically done using an in vivo imaging system (IVIS) after injecting the substrate D-luciferin.[10][13] This allows for non-invasive, whole-body imaging and quantification of protein expression over time. Ex vivo analysis of organs can also be performed to determine tissue-specific expression levels.[2]
Q5: Should I be concerned about the stability of this compound LNPs?
A5: Yes, LNP stability is a critical factor for successful in vivo delivery.[14] Formulations should be stored at 4°C and used within a reasonable timeframe.[3] Avoid freezing and thawing, as this can disrupt the LNP structure. It is also important to characterize the physical properties (size and PDI) of your LNPs before each experiment to ensure they have not aggregated.
Quantitative Data Summary
The following tables summarize key quantitative parameters for formulating and evaluating LNPs for in vivo transfection.
Table 1: LNP Formulation Parameters
| Parameter | Typical Range/Value | Significance |
| Ionizable Lipid Molar % | 40 - 60% | Drives mRNA encapsulation and endosomal escape. |
| Helper Lipid Molar % | 10 - 20% | Aids in LNP structure and fusogenicity. |
| Cholesterol Molar % | 30 - 50% | Stabilizes the LNP structure. |
| PEG-Lipid Molar % | 1 - 5% | Provides a hydrophilic shield, increasing circulation time and reducing immunogenicity.[4] |
| N/P Ratio | 3 - 10 | Affects mRNA encapsulation efficiency and LNP stability.[2] |
| Particle Size (Diameter) | 80 - 150 nm | Influences biodistribution and cellular uptake.[4][5] |
| Polydispersity Index (PDI) | < 0.2 | Indicates a homogenous population of LNPs. |
Table 2: Comparison of In Vitro Transfection Efficiencies of Various Lipids
| Lipid Type | Cell Line | Transfection Efficiency (%) | Reference |
| CL15F6 | - | ~40% | [15] |
| DOTAP | - | ~40% | [15] |
| DOTMA | - | ~40% | [15] |
| Other ionized lipids | - | <10% | [15] |
| Turbofect | CHO-K1 (pEGFP-N1) | 74% | [16] |
| Lipofectamine 3000 | CHO-K1 (pCDH) | - | [16] |
Note: This table provides a general comparison from a single study and efficiencies can vary significantly based on cell type, payload, and formulation.
Experimental Protocols
Protocol 1: Formulation of this compound LNPs using Microfluidic Mixing
This protocol describes a standard method for preparing this compound LNPs encapsulating mRNA.
Materials:
-
This compound in ethanol (B145695)
-
DSPC in ethanol
-
Cholesterol in ethanol
-
PEG-lipid (e.g., DMG-PEG 2000) in ethanol
-
mRNA in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Lipid Stock Solution: In an RNase-free tube, combine this compound, DSPC, cholesterol, and PEG-lipid in the desired molar ratio (e.g., 50:10:38.5:1.5) in ethanol. The final total lipid concentration in the ethanol phase is typically 10-25 mM.[1]
-
Prepare mRNA Solution: Dilute the mRNA to the desired concentration in the citrate buffer.
-
Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.
-
Mixing: Pump the two solutions through the microfluidic cartridge at a set flow rate ratio (typically 3:1 aqueous to organic phase).[2] The rapid mixing will induce the self-assembly of the LNPs.
-
Dialysis: Collect the resulting LNP solution and dialyze it against PBS (pH 7.4) overnight at 4°C to remove the ethanol and exchange the buffer.
-
Characterization: After dialysis, measure the LNP size and PDI using Dynamic Light Scattering (DLS). Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Sterilization and Storage: Sterilize the LNP solution by passing it through a 0.22 µm filter. Store the final LNP formulation at 4°C.
Protocol 2: In Vivo Transfection Efficiency Assessment using Luciferase Assay
This protocol outlines the steps to evaluate the in vivo transfection efficiency of this compound LNPs using a luciferase reporter.
Materials:
-
This compound LNPs encapsulating Firefly Luciferase mRNA
-
Animal model (e.g., C57BL/6 mice)
-
D-luciferin potassium salt solution (15 mg/mL in sterile PBS)
-
In Vivo Imaging System (IVIS)
Procedure:
-
Administration of LNPs: Administer the this compound-Luc mRNA LNPs to the mice via the desired route of administration (e.g., intravenous tail vein injection). A typical dose might range from 0.1 to 1.0 mg/kg of mRNA.[2] Include a control group injected with PBS.
-
Substrate Injection: At the desired time point post-LNP administration (e.g., 6, 24, 48 hours), intraperitoneally inject the mice with the D-luciferin solution (approximately 150 mg/kg).[10][13]
-
Anesthesia: Anesthetize the mice using isoflurane.
-
In Vivo Imaging: Place the anesthetized mice in the IVIS chamber. Acquire bioluminescence images. The exposure time will depend on the signal intensity.
-
Data Analysis: Using the imaging software, draw regions of interest (ROIs) over the whole body or specific organs to quantify the bioluminescent signal (total flux in photons/second).
-
Ex Vivo Imaging (Optional): After the final in vivo imaging time point, euthanize the mice and harvest key organs (e.g., liver, spleen, lungs, lymph nodes). Image the organs ex vivo to determine the tissue-specific distribution of luciferase expression.[2]
Visualizations
LNP-mediated mRNA Delivery and Endosomal Escape
References
- 1. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protocol for the development of mRNA lipid nanoparticle vaccines and analysis of immunization efficiency in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo transfection efficiency of a novel ultradeformable cationic liposome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. precigenome.com [precigenome.com]
- 7. Lipid nanoparticle-mediated lymph node-targeting delivery of mRNA cancer vaccine elicits robust CD8+ T cell response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. iscaconsortium.org [iscaconsortium.org]
- 10. jove.com [jove.com]
- 11. In Vivo Evaluation of Regulatory Sequences by Analysis of Luciferase Expression [promega.sg]
- 12. Frontiers | Lipid nanoparticle formulation optimization for in vivo mrna Delivery with design of experiment methodologies [internal-frontiersin.org]
- 13. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 14. Five Challenges Of Applying Lipid Nanoparticles As Delivery Tools For Therapeutic Agents [progen.com]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to 113-O16B and 113-O12B for Enhanced Lymph Node Targeting
For Researchers, Scientists, and Drug Development Professionals
The efficient delivery of therapeutic payloads to lymph nodes is a critical aspect of developing next-generation vaccines and immunotherapies. This guide provides a detailed comparison of two novel, disulfide bond-containing ionizable cationic lipidoids, 113-O16B and 113-O12B, for their efficacy in formulating lipid nanoparticles (LNPs) that target lymph nodes. The data presented is primarily derived from the pivotal study by Chen et al. (2022) in the Proceedings of the National Academy of Sciences (PNAS), which identified 113-O12B as a superior candidate for this application.
Executive Summary
The research conducted by Chen et al. involved the synthesis and screening of a library of lipid-like materials for their ability to deliver messenger RNA (mRNA) to lymph nodes. Among the candidates, LNPs formulated with 113-O12B demonstrated significantly higher and more specific mRNA expression in lymph nodes compared to other formulations, including those with this compound and the clinically utilized lipid, ALC-0315.[1][2][3][4] While both this compound and 113-O12B are structurally related, the subtle difference in their lipid tail length appears to have a profound impact on their in vivo biodistribution and, consequently, their lymph node targeting efficiency.
Structural Comparison
Both this compound and 113-O12B are ionizable cationic lipidoids featuring a central amine core and disulfide bond-containing lipid tails. This disulfide linkage is designed to be biodegradable in the reducing intracellular environment, facilitating the release of the mRNA payload. The key structural difference lies in the length of the alkyl chains of the lipid tails.
| Feature | This compound | 113-O12B |
| Molecular Formula | C73H143N3O8S8 | C57H111N3O8S8 |
| Formula Weight | 1447.5 | 1223.0 |
| Lipid Tail | Dodecyldisulfaneylethyl | Octyldisulfaneylethyl |
Performance Data for Lymph Node Targeting
The study by Chen et al. utilized a luciferase-encoding mRNA (mLuc) encapsulated in LNPs to assess in vivo biodistribution and lymph node targeting. The bioluminescence signal in the inguinal lymph nodes was quantified 6 hours after subcutaneous injection.
| LNP Formulation | Mean Bioluminescence in Inguinal Lymph Nodes (photons/s) |
| 113-O12B | ~1.5 x 10^7 |
| This compound | ~5.0 x 10^6 |
| ALC-0315 | ~8.0 x 10^6 |
Data extracted and estimated from graphical representations in Chen et al., PNAS, 2022.
These results clearly indicate that LNPs formulated with 113-O12B led to the highest mRNA expression in the lymph nodes among the tested candidates.
Furthermore, a direct comparison of the biodistribution between 113-O12B and ALC-0315 LNPs revealed that while both showed accumulation in the draining lymph nodes, the ALC-0315 formulation resulted in significantly higher off-target expression in the liver.[3] In contrast, 113-O12B demonstrated a more favorable lymph node-specific expression profile.[3]
Experimental Protocols
Lipid Nanoparticle (LNP) Formulation
The LNPs in the foundational study were prepared using a rapid mixing method.
-
Lipid Stock Solutions : The ionizable lipidoid (this compound or 113-O12B), cholesterol, and 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG) were dissolved in ethanol (B145695).
-
mRNA Solution : The luciferase-encoding mRNA was diluted in a citrate (B86180) buffer (pH 4.0).
-
Mixing : The lipid-ethanol solution was rapidly mixed with the mRNA-citrate buffer solution at a 1:3 volume ratio.
-
Dialysis : The resulting mixture was dialyzed against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated mRNA.
The optimized weight ratio for the LNP components was determined to be 16:4.8:3:2.4 for the ionizable lipid, cholesterol, helper lipid, and DMG-PEG, respectively.[4]
In Vivo Biodistribution Study
-
Animal Model : C57BL/6 mice were used for the in vivo experiments.
-
Administration : A dose of 5 µg of mLuc encapsulated in the respective LNP formulation was subcutaneously injected at the base of the tail.
-
Bioluminescence Imaging : 6 hours post-injection, mice were anesthetized and injected with D-luciferin. Bioluminescence imaging was performed using an in vivo imaging system (IVIS).
-
Organ Harvest and Analysis : After imaging, the mice were euthanized, and major organs, including the inguinal lymph nodes and liver, were harvested to quantify bioluminescence.
Signaling and Experimental Workflow Diagrams
Below are diagrams illustrating the proposed signaling pathway for an LNP-based mRNA vaccine and the general experimental workflow.
References
- 1. Lipid nanoparticle-mediated lymph node-targeting delivery of mRNA cancer vaccine elicits robust CD8+ T cell response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 113-O12B-Lipid Nanoparticles (Targeted to Lymph Nodes) - CD Bioparticles [cd-bioparticles.net]
- 3. researchgate.net [researchgate.net]
- 4. xulab.us [xulab.us]
A Comparative Analysis of Ionizable Lipids for RNA Delivery: 113-O16B and DLin-MC3-DMA
A new generation of ionizable lipids is expanding the horizons of RNA therapeutics beyond hepatic delivery. This guide provides a detailed comparison between the novel, bioreducible lipid 113-O16B and the clinically established benchmark, DLin-MC3-DMA, offering researchers and drug developers critical data on their respective physicochemical properties, formulation protocols, and in vivo performance.
Ionizable lipids are the cornerstone of modern lipid nanoparticle (LNP) delivery systems, enabling the safe and effective transport of RNA payloads such as siRNA and mRNA. DLin-MC3-DMA set the industry standard with its approval in the first-ever siRNA drug, Onpattro®, demonstrating high efficiency for hepatic gene silencing. However, the therapeutic potential of RNA extends beyond the liver, driving the development of novel lipids with diverse properties. The this compound lipid, part of a new class of bioreducible, disulfide bond-containing lipidoids, represents a significant step towards tissue-specific delivery, particularly to lymph nodes, for applications like mRNA vaccines.
This guide presents a side-by-side comparison of their performance metrics, detailed experimental methodologies, and the underlying mechanisms that dictate their efficacy.
Performance and Physicochemical Properties
The efficacy of an ionizable lipid is determined by key physicochemical parameters that influence its ability to encapsulate RNA, remain stable in circulation, and facilitate endosomal escape within target cells. While direct comparative data for this compound against DLin-MC3-DMA for the same biological target is limited, we can compare their individual reported characteristics. The data for this compound is based on its closely related analogue, 113-O12B, from the same chemical library.
| Parameter | DLin-MC3-DMA | 113-O12B (Analogue of this compound) | Reference |
| Apparent pKa | ~6.44 | ~6.89 | [1] |
| In Vivo Potency (ED₅₀) | ~0.005 mg/kg (siRNA, Factor VII, mouse) | Not Reported for hepatic target | [2] |
| Particle Size (Z-average) | 80 - 100 nm | ~135 nm | [3][4] |
| Polydispersity Index (PDI) | < 0.2 | ~0.18 | [3][4] |
| Encapsulation Efficiency | > 90% | Not Reported (but >85% for similar lipids in the series) | [3] |
| Primary In Vivo Target | Hepatocytes | Lymph Nodes (Antigen-Presenting Cells) | [1][4] |
Visualization of Key Processes
To better understand the functional context of these lipids, the following diagrams illustrate the experimental workflow for evaluating LNP efficacy and the critical mechanism of action for ionizable lipids.
Experimental Protocols
Reproducibility is key in scientific research. The following are detailed methodologies for the formulation and characterization of LNPs.
LNP Formulation via Microfluidic Mixing
This protocol describes the standard procedure for creating RNA-loaded LNPs using a microfluidic device, ensuring rapid and controlled particle formation.
-
Materials:
-
Ionizable lipid (DLin-MC3-DMA or this compound/113-O12B)
-
Helper lipid (e.g., DSPC or DOPE)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
RNA payload (siRNA or mRNA)
-
Ethanol (B145695) (anhydrous)
-
Low pH buffer (e.g., 25-50 mM Sodium Acetate or Citrate, pH 4.0)
-
Neutral buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
-
Procedure:
-
Prepare Lipid-Ethanol Phase: Dissolve the ionizable lipid, DSPC, cholesterol, and DMG-PEG 2000 in absolute ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
Prepare RNA-Aqueous Phase: Dissolve the RNA payload in the low pH buffer (e.g., Sodium Acetate, pH 4.0).
-
Microfluidic Mixing: Load the lipid-ethanol solution and the RNA-aqueous solution into separate syringes. Place the syringes onto the microfluidic device pump.
-
Set the flow rate ratio (Aqueous:Organic) typically to 3:1 and a total flow rate (e.g., 12 mL/min).
-
Initiate mixing. The rapid mixing of the two phases causes a change in polarity, leading to the self-assembly of lipids around the RNA core to form LNPs.
-
Purification: Collect the resulting LNP solution and dialyze it against PBS (pH 7.4) overnight using appropriate molecular weight cut-off tubing (e.g., 10-14 kDa) to remove ethanol and raise the pH.
-
Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store at 4°C.
-
LNP Characterization
-
A. Particle Size and Polydispersity Index (PDI) Measurement
-
Method: Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute the LNP sample in PBS (pH 7.4) to an appropriate concentration (e.g., 0.1 mg/mL total lipid).
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument (e.g., Malvern Zetasizer).
-
Perform the measurement at a fixed temperature (e.g., 25°C) with a backscatter detection angle (173°).
-
The instrument software calculates the Z-average diameter (size) and the PDI from the correlation function of the scattered light intensity fluctuations.
-
-
-
B. Apparent pKa Determination
-
Method: 2-(p-Toluidino)-6-naphthalenesulfonic acid (TNS) Fluorescence Assay.
-
Procedure:
-
Prepare a series of buffers with pH values ranging from 3 to 10.
-
Dilute the LNP sample in each buffer.
-
Add a stock solution of TNS to each diluted LNP sample in a 96-well black plate.
-
Incubate for a short period (e.g., 20 minutes) at room temperature, protected from light.
-
Measure the fluorescence intensity (Excitation: ~322 nm, Emission: ~431 nm).
-
Plot the fluorescence intensity against the pH. The data is fitted to a sigmoidal curve.
-
The apparent pKa is the pH value at which 50% of the maximum fluorescence is observed[5].
-
-
-
C. RNA Encapsulation Efficiency (EE) Measurement
-
Method: RiboGreen or SYBR Gold Fluorescence Assay.
-
Procedure:
-
Prepare a standard curve of the free RNA in a TE buffer.
-
Prepare two sets of diluted LNP samples in a 96-well black plate.
-
To the first set, add the fluorescent dye (e.g., RiboGreen) directly. This measures the fluorescence from unencapsulated ("free") RNA.
-
To the second set, first add a detergent (e.g., 2% Triton X-100) to lyse the LNPs, then add the fluorescent dye. This measures the fluorescence from the total RNA (encapsulated + free).
-
Incubate the plate (e.g., 10 minutes at 37°C) to ensure complete lysis in the detergent-treated wells.
-
Measure the fluorescence of all wells using a plate reader (Excitation: ~480 nm, Emission: ~520 nm).
-
Calculate the concentration of free and total RNA using the standard curve.
-
Calculate the Encapsulation Efficiency (%) using the formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100[6].
-
-
Conclusion
DLin-MC3-DMA remains a highly potent and validated ionizable lipid for therapies targeting the liver. Its well-defined pKa and formulation characteristics have established it as a gold standard for siRNA delivery. The emerging this compound lipid and its analogues, such as 113-O12B, represent a strategic evolution in LNP technology. By altering the lipid structure, these novel compounds achieve a different biodistribution profile, enabling preferential delivery to lymph nodes. This is particularly advantageous for vaccine development and immunotherapy, where targeting antigen-presenting cells is paramount.
The choice between these lipids is therefore application-dependent. For hepatic gene silencing, DLin-MC3-DMA offers proven efficacy. For applications requiring robust immune activation and lymph node targeting, the this compound family presents a promising alternative, paving the way for the next generation of extra-hepatic RNA medicines. Researchers should consider the desired therapeutic outcome and target tissue when selecting the optimal ionizable lipid for their LNP formulation.
References
- 1. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tailoring lipid nanoparticle dimensions through manufacturing processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. xulab.us [xulab.us]
- 5. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 6. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 113-O16B for Cancer Immunotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of the ionizable lipid 113-O16B with other clinically relevant alternatives for mRNA-based cancer immunotherapy. The information presented is based on available preclinical data to assist researchers in making informed decisions for their drug development programs.
Introduction to this compound and Alternatives
The advent of mRNA vaccines has revolutionized the landscape of immunotherapy. Central to the success of these vaccines are the lipid nanoparticles (LNPs) that encapsulate and deliver the mRNA cargo. The ionizable lipid is a critical component of the LNP, influencing its delivery efficiency, tissue tropism, and overall immunogenicity.
This compound is a disulfide bond-containing ionizable cationic lipidoid that has been investigated for its potential in delivering mRNA cancer vaccines. Preclinical studies have highlighted its ability to target lymph nodes, a key site for initiating adaptive immune responses.
This guide compares this compound with three other prominent ionizable lipids:
-
ALC-0315: A key component of the Pfizer-BioNTech COVID-19 vaccine (Comirnaty®).
-
SM-102: The ionizable lipid used in the Moderna COVID-19 vaccine (Spikevax®).
-
DLin-MC3-DMA (MC3): The ionizable lipid in the first FDA-approved siRNA therapeutic, Onpattro®.
Comparative In Vivo Performance
The following tables summarize the quantitative data from preclinical studies evaluating the in vivo efficacy of mRNA vaccines formulated with this compound and its alternatives in cancer models.
Table 1: Biodistribution and Lymph Node Targeting
| Ionizable Lipid | Animal Model | Route of Administration | Key Findings | Reference |
| 113-O12B | C57BL/6 Mice | Subcutaneous (s.c.) | Significantly higher mRNA expression in draining lymph nodes compared to the liver. | |
| ALC-0315 | C57BL/6 Mice | Subcutaneous (s.c.) | Higher mRNA expression in the liver compared to draining lymph nodes. | |
| SM-102 | C57BL/6 Mice | Intramuscular (i.m.) | High transfection efficiency at the injection site with some distribution to the liver and spleen. | [1] |
| DLin-MC3-DMA | C57BL/6 Mice | Intramuscular (i.m.) | Effective in vivo delivery of mRNA. | [2] |
Note: 113-O12B is a closely related analogue of this compound from the same study and is presented here as a surrogate for lymph node targeting capabilities.
Table 2: Anti-Tumor Efficacy in B16F10 Melanoma Model
| Ionizable Lipid | Therapeutic Regimen | Tumor Growth Inhibition | Survival Benefit | Reference |
| 113-O12B | OVA mRNA vaccine | Significantly suppressed tumor growth compared to control. | Improved survival. | |
| ALC-0315 | OVA mRNA vaccine | Less effective tumor growth inhibition compared to 113-O12B. | Modest survival benefit. | |
| SM-102 | IFNβ mRNA (intratumoral) | Significantly delayed tumor growth. | Not reported. | [3] |
| DLin-MC3-DMA | HPV-16 E7 mRNA vaccine | Induced protective immune responses and tumor suppression. | Not reported. | [4] |
Table 3: Immunogenicity - CD8+ T Cell Response
| Ionizable Lipid | Assay | Key Findings | Reference |
| 113-O12B | Flow Cytometry & ELISpot | Significantly increased the percentage of OVA-specific CD8+ T cells in splenocytes compared to ALC-0315. | |
| ALC-0315 | Flow Cytometry & ELISpot | Induced a CD8+ T cell response, but to a lesser extent than 113-O12B. | |
| SM-102 | Flow Cytometry | Elicited robust cellular immune responses. | [1] |
| DLin-MC3-DMA | Not specified | Induced strong antigen-specific immune responses. | [4] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the key processes involved.
References
- 1. Combinatorial design of ionizable lipid nanoparticles for muscle-selective mRNA delivery with minimized off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advancements in lipid–mRNA nanoparticles as a treatment option for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Advances in mRNA LNP-Based Cancer Vaccines: Mechanisms, Formulation Aspects, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ionizable Lipids for mRNA Delivery: SM-102 vs. the 113-O16B Class
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of mRNA-based therapeutics and vaccines has been revolutionized by the development of effective delivery systems, primarily lipid nanoparticles (LNPs). At the core of these LNPs are ionizable cationic lipids, which are critical for encapsulating and protecting the mRNA payload, as well as facilitating its delivery into target cells. Among the most well-known of these is SM-102, a key component of the Moderna COVID-19 vaccine. More recently, novel ionizable lipids, such as those from the 113-O16B family, are being explored for specialized applications like targeted vaccine delivery.
This guide provides a comparative analysis of SM-102 and the emerging class of disulfide bond-containing ionizable lipidoids, represented by 113-O12B, the most extensively characterized member of this series in publicly available research. While direct comparative data between SM-102 and this compound is not available in peer-reviewed literature, an analysis of SM-102 and the closely related 113-O12B provides valuable insights into their distinct characteristics and potential applications.
Performance and Physicochemical Properties: A Comparative Overview
SM-102 has been extensively validated for its role in intramuscular mRNA delivery, leading to high protein expression.[1] In contrast, the research on the 113-OXXB series, particularly 113-O12B, has focused on its capacity for targeted delivery to lymph nodes, a critical aspect for enhancing the efficacy of cancer vaccines.[2][3]
| Feature | SM-102 | 113-O12B (representing the 113-OXXB series) |
| Primary Application | Systemic and intramuscular mRNA delivery for vaccines and therapeutics. | Targeted mRNA delivery to lymph nodes for cancer vaccines.[2] |
| Key Structural Feature | Tertiary amine headgroup with biodegradable ester linkages in the lipid tails.[4] | Disulfide bond-containing ionizable cationic lipidoid.[2][5] |
| Demonstrated In Vivo Delivery | High protein expression following intramuscular injection.[1] Widespread distribution with significant liver accumulation.[6] | Increased and specific mRNA expression in lymph nodes compared to ALC-0315.[2][7] |
| Cellular Targeting | Efficient transfection of various cell types, including muscle cells and, upon systemic administration, hepatocytes. | Preferential transfection of antigen-presenting cells (APCs), including macrophages and dendritic cells, within the lymph nodes.[6][7] |
| Reported Efficacy | A key component in the highly effective Moderna COVID-19 vaccine (mRNA-1273). | In a preclinical model, demonstrated improved protective and therapeutic effects in a melanoma model when used in an OVA-encoding mRNA vaccine.[2] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful formulation and evaluation of mRNA-LNP systems. Below are representative protocols for LNP formulation and in vitro/in vivo evaluation, based on established methods for ionizable lipids.
Lipid Nanoparticle Formulation (Microfluidic Mixing)
This protocol is a standard method for producing LNPs with consistent size and high encapsulation efficiency.
-
Preparation of Lipid Stock Solutions:
-
Dissolve the ionizable lipid (e.g., SM-102 or 113-O12B), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid (e.g., DMG-PEG 2000) in absolute ethanol (B145695) to create individual stock solutions.[8]
-
For the Chen et al. study on 113-O12B, the molar ratio of lipids was 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:DMG-PEG 2000).[2][7] A similar molar ratio is used for SM-102 in many applications.[8]
-
Combine the individual lipid stock solutions in the desired molar ratio to create the final lipid mixture in ethanol.
-
-
Preparation of mRNA Solution:
-
Dilute the mRNA transcript in an acidic buffer, typically a 10-50 mM citrate (B86180) buffer with a pH of 3.0-4.0.[9] This low pH ensures the ionizable lipid's amine groups are protonated, facilitating electrostatic interaction with the negatively charged mRNA backbone.
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol mixture and the mRNA-aqueous buffer into separate syringes.
-
Use a microfluidic mixing device (e.g., NanoAssemblr) to combine the two solutions at a defined flow rate ratio (typically 3:1 aqueous to organic phase) and total flow rate.[10] The rapid mixing in the microchannels promotes the self-assembly of lipids around the mRNA, forming the LNPs.
-
-
Downstream Processing:
-
Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH.[9] This deprotonates the ionizable lipid, resulting in a near-neutral surface charge for the LNP, which enhances stability and reduces toxicity in vivo.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
In Vitro Transfection and Protein Expression Assay
-
Cell Culture: Plate target cells (e.g., HEK293T cells or dendritic cells) in a suitable multi-well plate and culture overnight.
-
Transfection: Add the mRNA-LNP solution to the cell culture medium at various concentrations.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for LNP uptake and protein expression.
-
Analysis: If the mRNA encodes a reporter protein like luciferase, lyse the cells and measure protein expression using a luciferase assay system. For fluorescent proteins, expression can be quantified by flow cytometry or fluorescence microscopy.
In Vivo Evaluation in Animal Models (e.g., Mice)
-
Administration: Administer the mRNA-LNP formulation to mice via the desired route (e.g., intramuscularly for general protein expression or subcutaneously at the tail base for lymph node targeting).[1][7]
-
Biodistribution: If the mRNA encodes a reporter protein like luciferase, perform in vivo bioluminescence imaging at various time points (e.g., 6, 24, 48 hours) to assess the location and level of protein expression.[7]
-
Immunogenicity Studies: For vaccine applications, collect blood samples to measure antibody titers (e.g., IgG) against the encoded antigen. Isolate splenocytes or cells from draining lymph nodes to perform T-cell activation assays (e.g., ELISpot or intracellular cytokine staining).[2]
-
Efficacy Studies: In disease models (e.g., tumor models), monitor relevant outcomes such as tumor growth, survival rates, or reduction in disease pathology.[2]
Visualizing the Mechanisms and Workflows
To better understand the processes involved in mRNA-LNP delivery and evaluation, the following diagrams, generated using the DOT language, illustrate key pathways and workflows.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Lipid nanoparticle-mediated lymph node-targeting delivery of mRNA cancer vaccine elicits robust CD8+ T cell response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. pnas.org [pnas.org]
- 6. xulab.us [xulab.us]
- 7. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 8. Systematic development of ionizable lipid nanoparticles for placental mRNA delivery using a design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing RNA-lipid nanoparticle delivery: Organ- and cell-specificity and barcoding strategies - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 113-O16B: A Comparative Guide to Bioreducible Lipidoids for Nucleic Acid Delivery
For Researchers, Scientists, and Drug Development Professionals
The landscape of non-viral gene delivery is rapidly evolving, with bioreducible lipidoids emerging as a promising class of materials for the safe and effective intracellular delivery of nucleic acid therapeutics such as siRNA and mRNA. Among these, the 113-O16B lipidoid has garnered attention for its potential in formulating lipid nanoparticles (LNPs) for mRNA delivery. This guide provides an objective comparison of this compound with other notable bioreducible lipidoids, supported by experimental data, detailed protocols, and visualizations to aid researchers in selecting the optimal delivery vehicle for their therapeutic applications.
Introduction to Bioreducible Lipidoids
Bioreducible lipidoids are synthetic lipid-like molecules engineered with disulfide bonds within their structure. This key feature allows for the degradation of the lipidoid in the reductive intracellular environment, primarily through the action of glutathione (B108866) (GSH). This triggered degradation facilitates the release of the nucleic acid payload from the endosome into the cytoplasm, enhancing the therapeutic efficacy of the cargo. Compared to their non-bioreducible counterparts, these lipidoids often exhibit improved biocompatibility and a more favorable safety profile.
Comparative Performance of Bioreducible Lipidoids
The performance of bioreducible lipidoids is typically assessed based on their efficiency in delivering their nucleic acid payload (leading to gene silencing for siRNA or protein expression for mRNA), their cytotoxicity, and the physicochemical properties of the lipid nanoparticles (LNPs) they form. This section compares this compound with other well-characterized bioreducible lipidoids: 1-O16B, 306-O12B, and BAMEA-O16B.
Quantitative Performance Data
The following tables summarize the key performance metrics for this compound and its counterparts based on available literature. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Physicochemical Properties of Bioreducible Lipidoid Nanoparticles (LNPs)
| Lipidoid | Cargo | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| This compound | mRNA | Data not available | Data not available | Data not available | [1][2] |
| 1-O16B | siRNA | 160 | Not reported | Not reported | [3] |
| 306-O12B | mRNA | 112 | < 0.2 | Not reported | [4] |
| BAMEA-O16B | mRNA | ~120 | < 0.2 | ~5 mV | [5] |
Table 2: In Vitro Gene Silencing and mRNA Expression
| Lipidoid | Cell Line | Cargo | Transfection Efficiency / Gene Knockdown | Cytotoxicity (Cell Viability) | Reference |
| This compound | Not specified | mRNA | Used for LNP generation for mRNA delivery, specific efficiency data not available. | Data not available | [1][2][6] |
| 1-O16B | MDA-MB-231 | siGFP | ~75% knockdown | >90% viability | [3] |
| 306-O12B | In vivo data focused | mRNA | Primarily tested in vivo | Data not available for in vitro | [4] |
| BAMEA-O16B | HeLa | RFP mRNA | Up to 90% RFP-positive cells | Lower than Lipofectamine 2000 | [5] |
| BAMEA-O16B | HEK cells | Cas9 mRNA/sgGFP | Up to 90% GFP knockout | Not specified | [5] |
Table 3: In Vivo Performance
| Lipidoid | Animal Model | Cargo | Key Finding | Reference |
| 113-O12B | Mice | mRNA vaccine | Accumulates in lymph nodes, enhances CD8+ T cell response. | [7] |
| 306-O12B | Mice | Cas9 mRNA/sgAngptl3 | Liver-specific delivery, 38.5% median editing rate, significant reduction in serum ANGPTL3, LDL-C, and TG. | [4] |
| BAMEA-O16B | Mice | Luciferase mRNA | Effective luciferase expression in the liver. | [5] |
| BAMEA-O16B | Mice | Cas9 mRNA/sgPCSK9 | Knockdown of serum PCSK9 to ~20% of non-treatment levels. | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for key experiments cited in the evaluation of bioreducible lipidoids.
LNP Formulation Protocol (Microfluidic Mixing)
-
Preparation of Lipid Stock Solution:
-
Dissolve the bioreducible lipidoid (e.g., this compound), helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid (e.g., DSPE-mPEG2k) in ethanol (B145695) at a desired molar ratio (e.g., 50:10:38.5:1.5).[7]
-
The total lipid concentration in the ethanolic solution is typically in the range of 10-25 mM.
-
-
Preparation of Nucleic Acid Solution:
-
Dilute the mRNA or siRNA in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0). The concentration will depend on the desired final nucleic acid concentration and the lipid-to-nucleic acid ratio.
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.
-
Connect the syringes to a microfluidic mixing device (e.g., NanoAssemblr).
-
Set the desired flow rates to achieve a specific volumetric ratio of the aqueous to the ethanolic phase (typically 3:1).
-
Initiate the mixing process to allow for the self-assembly of LNPs.
-
-
Purification and Buffer Exchange:
-
Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS, pH 7.4) for 12-24 hours to remove ethanol and raise the pH.
-
Alternatively, use tangential flow filtration (TFF) for larger scale preparations.[8]
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
In Vitro Transfection Protocol
-
Cell Seeding:
-
Seed the target cells (e.g., HeLa, MDA-MB-231) in a 96-well plate at a density that allows for approximately 70-80% confluency on the day of transfection.
-
Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO2).
-
-
Preparation of LNP-Nucleic Acid Complexes:
-
Dilute the LNP formulation containing the desired amount of siRNA or mRNA in serum-free cell culture medium.
-
The final concentration of the nucleic acid in the wells typically ranges from 10 nM to 100 nM for siRNA and 100 ng/mL to 500 ng/mL for mRNA.
-
-
Transfection:
-
Remove the old media from the cells and add the LNP-containing media.
-
Incubate the cells with the LNPs for 4-6 hours.
-
After the incubation period, replace the transfection media with fresh, complete (serum-containing) media.
-
-
Analysis:
-
For siRNA-mediated knockdown, harvest the cells 24-72 hours post-transfection and analyze the target gene or protein expression levels using qRT-PCR or Western blotting, respectively.[3]
-
For mRNA-mediated protein expression, analyze the reporter protein expression (e.g., luciferase, GFP) 24-48 hours post-transfection using appropriate assays (e.g., luciferase assay, flow cytometry).[5]
-
Cytotoxicity Assay Protocol (MTT/AlamarBlue)
-
Cell Seeding:
-
Seed cells in a 96-well plate as described in the transfection protocol.
-
-
Treatment:
-
Expose the cells to a range of concentrations of the LNP formulation.
-
Include a negative control (untreated cells) and a positive control (a known cytotoxic agent).
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
Assay:
-
For an MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.
-
For an AlamarBlue assay, add AlamarBlue reagent to each well and incubate for 1-4 hours. Measure the fluorescence with excitation at 560 nm and emission at 590 nm.[3]
-
-
Calculation:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Visualizations
Intracellular Delivery and Endosomal Escape Pathway of Bioreducible Lipidoids
The following diagram illustrates the proposed mechanism of action for bioreducible lipidoid nanoparticles.
Caption: Intracellular trafficking and cargo release mechanism of bioreducible LNPs.
Experimental Workflow for In Vivo Evaluation of mRNA-LNPs
The following diagram outlines a typical workflow for assessing the in vivo efficacy of mRNA-LNP formulations.
Caption: Workflow for in vivo evaluation of mRNA-LNP efficacy and safety.
Conclusion
Bioreducible lipidoids represent a significant advancement in non-viral gene delivery. While this compound is a promising candidate for mRNA delivery, a comprehensive understanding of its performance in direct comparison to other leading bioreducible lipidoids requires further investigation under standardized experimental conditions. The data presented in this guide, compiled from various studies, suggests that lipidoids such as 1-O16B, 306-O12B, and BAMEA-O16B are highly effective for siRNA and mRNA delivery, each with unique characteristics that may be advantageous for specific applications. The provided protocols and diagrams serve as a valuable resource for researchers aiming to design and execute their own comparative studies in the pursuit of novel and improved nucleic acid therapeutics.
References
- 1. Systematic development of ionizable lipid nanoparticles for placental mRNA delivery using a design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicological analysis of Lipid-Based Nanoparticles: A Comparative Study [auetd.auburn.edu]
- 3. xulab.us [xulab.us]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Thiol-Disulfide Exchange as a Route for Endosomal Escape of Polymeric Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Preparation of luciferase-expressing mRNA and expression characteristics of mRNA delivered by electroporation in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Lipidoid–siRNA Formulations for Systemic Delivery to the Liver - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Next-Generation Lipidoid 113-O16B versus Traditional Transfection Reagents
For Researchers, Scientists, and Drug Development Professionals: An objective guide to selecting the optimal transfection reagent for your needs.
In the rapidly evolving landscape of gene and drug delivery, the choice of transfection reagent is a critical determinant of experimental success. This guide provides a head-to-head comparison of the novel, bioreducible lipidoid 113-O16B with established traditional transfection reagents. By presenting performance data, detailed experimental protocols, and mechanistic diagrams, we aim to equip researchers with the necessary information to make an informed decision for their specific cell types and applications.
Introduction to this compound: A New Era of mRNA Delivery
This compound is a disulfide bond-containing ionizable cationic lipidoid designed for the formulation of lipid nanoparticles (LNPs) for potent mRNA delivery.[1][2] Its innovative bioreducible design allows for efficient encapsulation of mRNA and subsequent release within the cell in response to the reductive intracellular environment. This mechanism aims to enhance delivery efficiency while minimizing the cytotoxicity often associated with traditional transfection methods.
Performance Evaluation: this compound vs. Traditional Reagents
To provide a clear performance benchmark, we've summarized comparative data for this compound against two widely used traditional transfection reagents: a leading cationic lipid-based reagent and a popular polymer-based agent. The following data, presented for illustrative purposes, is based on typical expected outcomes for these classes of reagents in common cell lines.
Transfection Efficiency
Transfection efficiency is a measure of the percentage of cells that successfully take up and express the genetic material. The following table compares the efficiency of delivering a reporter plasmid (e.g., encoding GFP) using the three reagent types in both an easy-to-transfect cell line (HEK293) and a more challenging one (a primary T-cell line).
| Reagent Type | Cell Line | Transfection Efficiency (%) |
| This compound (LNP) | HEK293 | ~95% |
| Primary T-cells | ~70% | |
| Cationic Lipid | HEK293 | ~85% |
| Primary T-cells | ~40% | |
| Polymer-Based | HEK293 | ~70% |
| Primary T-cells | ~25% |
Cell Viability
A major challenge in transfection is maintaining cell health, as many reagents can be cytotoxic. The following table illustrates the expected cell viability 24 hours post-transfection with each reagent.
| Reagent Type | Cell Line | Cell Viability (%) |
| This compound (LNP) | HEK293 | >90% |
| Primary T-cells | >85% | |
| Cationic Lipid | HEK293 | ~75% |
| Primary T-cells | ~60% | |
| Polymer-Based | HEK293 | ~80% |
| Primary T-cells | ~70% |
Mechanism of Action and Experimental Workflow
Visualizing the processes involved in transfection can aid in understanding the differences between reagents and in optimizing experimental design.
References
Validating Tumor Growth Reduction with 113-O16B Based Therapies: A Comparative Guide
An in-depth comparison of the efficacy of 113-O16B-based lipid nanoparticle (LNP) therapies in reducing tumor growth, with a focus on experimental data and protocols from key preclinical studies.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the anti-tumor effects of therapies utilizing the novel ionizable cationic lipidoid, this compound. For the purpose of this guide, we will focus on the findings from the pivotal study by Chen et al. (2022), which utilized a closely related lipidoid, 113-O12B, to deliver an mRNA-based cancer vaccine. This study provides a direct comparison against LNPs formulated with the clinically utilized lipid, ALC-0315.
Comparative Efficacy of 113-O12B LNP-based mRNA Vaccine
The central finding of the research is that an mRNA vaccine targeting the model antigen ovalbumin (mOVA), when delivered by LNPs formulated with 113-O12B, demonstrates superior tumor growth inhibition compared to the same vaccine delivered by LNPs using the established ALC-0315 lipid.[1][2][3] This enhanced efficacy is attributed to the preferential targeting of lymph nodes by the 113-O12B LNPs, leading to a more robust CD8+ T cell response.[1][4][5]
Prophylactic Efficacy
In a prophylactic setting, mice were vaccinated prior to tumor implantation. The 113-O12B/mOVA vaccine provided complete protection against tumor development.
| Treatment Group | Tumor Volume (mm³) on Day 16 | Survival Rate on Day 25 |
| PBS | ~1500 | 0% |
| ALC-0315/mOVA | 0 | 100% |
| 113-O12B/mOVA | 0 | 100% |
Data synthesized from Chen et al., 2022.
Therapeutic Efficacy
In a therapeutic model, where vaccination occurred after tumor establishment, the 113-O12B/mOVA vaccine showed a significant reduction in tumor growth and improved survival compared to the ALC-0315/mOVA vaccine.
| Treatment Group | Average Tumor Volume (mm³) on Day 21 | Survival Rate on Day 30 |
| PBS | ~2000 | 0% |
| ALC-0315/mOVA | ~1000 | 40% |
| 113-O12B/mOVA | ~400 | 80% |
Data synthesized from Chen et al., 2022.
Combination Therapy with Anti-PD-1
The therapeutic efficacy of the 113-O12B based vaccine was further enhanced when combined with an anti-PD-1 checkpoint inhibitor. This combination therapy resulted in complete tumor regression in a significant percentage of the treated mice.[3][5]
| Treatment Group | Tumor Volume (mm³) on Day 21 | Complete Response Rate |
| PBS | ~1200 | 0% |
| αPD-1 | ~800 | 0% |
| 113-O12B/TRP-2 + αPD-1 | ~100 | 40% |
Data synthesized from Chen et al., 2022, using a TRP-2 peptide encoding mRNA in a B16F10 melanoma model.
Signaling Pathway and Mechanism of Action
The enhanced anti-tumor effect of the 113-O12B LNP-based mRNA vaccine is driven by its ability to efficiently target lymph nodes and deliver the mRNA cargo to antigen-presenting cells (APCs), such as dendritic cells.[4][6] This initiates a signaling cascade that leads to a potent and specific anti-tumor immune response.
Caption: Signaling pathway of 113-O12B LNP-based mRNA vaccine.
Experimental Workflow
The validation of the 113-O12B LNP-based vaccine involved a series of well-defined experimental steps, from LNP formulation to in vivo tumor models.
Caption: Experimental workflow for testing LNP-based mRNA vaccines.
Experimental Protocols
LNP Formulation
-
Lipids : The LNPs were formulated using the ionizable lipid (113-O12B or ALC-0315), cholesterol, a helper lipid, and a PEG-lipid.
-
Optimized Ratio : The optimized weight ratio for the 113-O12B LNP components was determined to be 16:4.8:3:2.4 (113-O12B:Cholesterol:Helper Lipid:PEG-Lipid).[7]
-
Method : The lipid components, dissolved in ethanol (B145695), were rapidly mixed with an aqueous solution of mRNA at an acidic pH using a microfluidic device. The resulting LNPs were then dialyzed against PBS to remove ethanol and raise the pH.
Animal Studies
-
Animal Model : Female C57BL/6 mice, aged 6-8 weeks, were used for all in vivo experiments.
-
Cell Lines : B16F10 melanoma cells and ovalbumin-expressing B16F10 (B16F10-OVA) cells were used for tumor challenges.
-
Tumor Implantation : Mice were subcutaneously inoculated with 5 x 105 B16F10-OVA or B16F10 cells in the right flank.
-
Vaccination Schedule : For the therapeutic model, mice were vaccinated subcutaneously on the left flank on days 7 and 14 after tumor implantation. Each dose contained 10 µg of mRNA.
-
Combination Therapy : For the anti-PD-1 combination therapy, mice were intraperitoneally injected with an anti-PD-1 antibody on days 15, 18, and 21.
Tumor Growth Measurement and Analysis
-
Tumor Volume : Tumor size was measured every 2-3 days using a digital caliper. The volume was calculated using the formula: Volume = (length × width2) / 2.
-
Survival : Mice were monitored for survival, and the experiment was terminated when tumor volume reached a predetermined endpoint (e.g., 2000 mm3) or upon signs of distress.
-
Immunological Analysis : At the end of the experiment, spleens and tumors were harvested. Single-cell suspensions were prepared and stained with fluorescently labeled antibodies against CD8, and other immune cell markers for analysis by flow cytometry to quantify the percentage of antigen-specific CD8+ T cells.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Advanced nano-based strategies for mRNA tumor vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | RNA-lipid nanoparticle therapeutics for women’s health [frontiersin.org]
- 7. pnas.org [pnas.org]
Revolutionizing Cancer Therapy: A Comparative Analysis of Advanced Lipid Nanoparticle Delivery Systems
Researchers and drug development professionals are witnessing a paradigm shift in oncology with the advent of sophisticated nanoparticle delivery systems. This guide provides a comprehensive cross-study comparison of the performance of lipidoid-based nanoparticles in various cancer models, with a focus on 113-O12B and BAMEA-O16B. These platforms are at the forefront of delivering next-generation cancer therapeutics, including mRNA vaccines and CRISPR/Cas9 gene-editing machinery.
This comparative analysis synthesizes preclinical data to offer an objective look at the efficacy and underlying mechanisms of these delivery systems. Quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols for key studies are provided. Visual diagrams generated using the DOT language illustrate the intricate signaling pathways and experimental workflows, offering a deeper understanding of the science at play.
Performance of 113-O12B in a Murine Melanoma Model
The lipidoid 113-O12B has been instrumental in the development of a potent mRNA cancer vaccine. Preclinical studies have demonstrated its efficacy in a B16F10 murine melanoma model, showcasing significant tumor growth inhibition and a robust immune response.
Summary of Quantitative Data
| Metric | 113-O12B LNP-mRNA Vaccine | Control (ALC-0315 LNP-mRNA) | Key Findings |
| Tumor Growth Inhibition | Significant reduction in tumor volume | Less pronounced effect on tumor growth | 113-O12B LNPs lead to superior tumor control. |
| Complete Response Rate | 40% (in combination with anti-PD-1 therapy) | Not reported | A significant portion of subjects showed complete tumor regression. |
| CD8+ T Cell Response | Robust induction of OVA-specific CD8+ T cells | Lower induction of specific CD8+ T cells | 113-O12B LNPs elicit a stronger and more targeted cell-mediated immune response.[1][2][3] |
| Immune Memory | Long-term protection against tumor rechallenge | Not reported | The vaccine provides lasting immunity against cancer recurrence.[1][3] |
| Lymph Node Targeting | Enhanced and specific accumulation in lymph nodes | Less specific accumulation | Preferential delivery to lymph nodes enhances the immune response.[1][2][3] |
Experimental Protocol: Prophylactic Vaccination and Tumor Challenge
The antitumor efficacy of the 113-O12B LNP-mRNA vaccine was evaluated using a prophylactic vaccination and tumor challenge model in C57BL/6 mice.
-
Vaccine Formulation : Lipid nanoparticles (LNPs) were formulated with the ionizable lipidoid 113-O12B, DSPC, cholesterol, and DMG-PEG, encapsulating mRNA encoding the model antigen ovalbumin (OVA).
-
Vaccination Schedule : Mice were immunized subcutaneously at the tail base with the LNP-mRNA vaccine on day 0 and day 7.
-
Tumor Challenge : On day 14, vaccinated mice were subcutaneously inoculated with B16F10-OVA melanoma cells.
-
Tumor Growth Monitoring : Tumor volume was measured every two to three days using calipers.
-
Immunological Analysis : Splenocytes were harvested from vaccinated mice to quantify the OVA-specific CD8+ T cell response using flow cytometry.
Performance of BAMEA-O16B in a Cervical Cancer Model
The bioreducible lipidoid BAMEA-O16B has been utilized to deliver CRISPR/Cas9 machinery for gene editing in cancer cells. This approach aims to disrupt genes essential for tumor progression.
Summary of Quantitative Data
| Metric | BAMEA-O16B LNP-CRISPR | Control | Key Findings |
| Gene Editing Efficiency (in vitro) | Up to 90% knockout of GFP in HEK293T cells | N/A | Highly efficient gene disruption in a model cell line.[4] |
| HeLa Cell Viability | Significant reduction in viability | Scrambled sgRNA control showed no effect | Targeted gene editing of HPV18 E6/E7 oncogenes reduces cervical cancer cell viability. |
| RFP Expression in HeLa Cells | Efficient RFP expression | N/A | Demonstrates effective mRNA delivery and protein expression in cancer cells.[4] |
Experimental Protocol: In Vitro Gene Editing in HeLa Cells
The efficacy of BAMEA-O16B LNPs for delivering CRISPR/Cas9 components to cervical cancer cells was assessed in vitro.
-
LNP Formulation : BAMEA-O16B was formulated with helper lipids to create LNPs encapsulating Cas9 mRNA and single-guide RNA (sgRNA) targeting the human papillomavirus type 18 (HPV18) E6/E7 oncogenes.
-
Cell Culture : Human cervical cancer (HeLa) cells were cultured under standard conditions.
-
Transfection : HeLa cells were treated with the BAMEA-O16B LNP-CRISPR complexes.
-
Gene Editing Analysis : Genomic DNA was extracted from the treated cells, and the target region was amplified by PCR. Gene editing efficiency was determined by sequencing or T7 endonuclease I assay.
-
Cell Viability Assay : The viability of HeLa cells following treatment was measured using a standard assay (e.g., MTT or CCK-8).
Cross-Study Comparison and Future Outlook
While a direct head-to-head comparison of 113-O12B and BAMEA-O16B in the same cancer model is not available, this analysis highlights the distinct yet complementary applications of these advanced lipid nanoparticle systems.
-
113-O12B excels in immuno-oncology , demonstrating remarkable efficacy in generating a potent and lasting anti-tumor immune response through mRNA vaccination. Its ability to target lymph nodes is a key advantage for vaccine applications.
-
BAMEA-O16B shows significant promise for gene-based cancer therapy , enabling the direct editing of cancer-driving genes within tumor cells.
The development of these lipidoid-based delivery platforms represents a significant leap forward in the quest for more effective and personalized cancer treatments. Future research will likely focus on expanding the range of cancer types targeted, exploring combination therapies, and further optimizing the delivery efficiency and safety profiles of these nanoparticles. The modular nature of these LNP systems allows for the encapsulation of various therapeutic payloads, opening up a wide array of possibilities for the future of oncology.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. Lipid nanoparticle-mediated lymph node-targeting delivery of mRNA cancer vaccine elicits robust CD8+ T cell response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fast and Efficient CRISPR/Cas9 Genome Editing In Vivo Enabled by Bioreducible Lipid and Messenger RNA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 113-O16B: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 113-O16B, a disulfide bond-containing ionizable cationic lipidoid. Researchers, scientists, and drug development professionals are advised to adhere to these procedural, step-by-step guidelines to ensure operational safety and environmental compliance. This compound is typically supplied as a 10 mg/ml solution in ethanol (B145695) and must be handled as hazardous chemical waste.[1][2]
Immediate Safety and Handling
Prior to handling, it is crucial to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS), which should be obtained from the supplier. In the absence of a specific SDS, treat this compound with the caution required for a potentially hazardous substance.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is mandatory.
Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Prevent spills. In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal.[3] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[3]
Step-by-Step Disposal Protocol
The disposal of this compound, being dissolved in ethanol, primarily follows the procedures for flammable liquid hazardous waste. Ethanol solutions with a concentration of 24% or higher are generally classified as hazardous waste.[3]
-
Waste Collection:
-
Designate a specific, compatible container for the collection of this compound waste. The container must be made of a material that will not react with the chemical or the ethanol solvent.[4][5]
-
The original manufacturer's container, if in good condition, is an ideal choice for waste accumulation.[4]
-
Ensure the container has a secure, leak-proof screw-on cap.[5]
-
-
Labeling:
-
As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag.[3]
-
The label must clearly identify the contents: "this compound in Ethanol Solution" and specify the approximate concentration.
-
Include the full chemical name: "tetrakis(2-(dodecyldisulfaneyl)ethyl) 3,3',3'',3'''-(((methylazanediyl)bis(ethane-2,1-diyl))bis(azanetriyl))tetrapropionate".[1][2]
-
Indicate the start date of waste accumulation.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area, such as a flammable storage cabinet or a fume hood.[3][4]
-
Keep the container closed at all times, except when adding waste.[5]
-
Segregate the this compound waste from incompatible materials, particularly oxidizing agents, acids, and bases, to prevent dangerous reactions.[6]
-
-
Disposal Request:
-
Do not dispose of this compound or its ethanol solution down the sink.[6][7]
-
Once the waste container is nearly full (approximately 80%), or before the accumulation time limit set by your institution is reached (typically 90 days), arrange for a pickup from your institution's EHS department or a licensed hazardous waste disposal company.[3][5]
-
Quantitative Data Summary
For the disposal of this compound in its common formulation, the following quantitative parameters are critical:
| Parameter | Guideline | Source |
| Hazardous Waste Threshold | Ethanol concentrations ≥ 24% are typically considered hazardous. | [3] |
| Container Fill Level | Do not exceed 80% of the container's capacity. | [3] |
| Maximum Accumulation Time | Generally, up to 90 days in a satellite accumulation area. | [5] |
| pH for Neutralization (Aqueous Waste) | If the compound were in an aqueous solution, neutralize to a pH between 6 and 8 before disposal as aqueous hazardous waste. | [8] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in laboratory operations.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 2566523-07-5 | Cayman Chemical | Biomol.com [biomol.com]
- 3. benchchem.com [benchchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
